molecular formula C10H10N2O4 B1423725 1-(2-Nitrophenyl)azetidine-3-carboxylic acid CAS No. 887595-94-0

1-(2-Nitrophenyl)azetidine-3-carboxylic acid

Cat. No.: B1423725
CAS No.: 887595-94-0
M. Wt: 222.2 g/mol
InChI Key: IVELCXUDFCVTMA-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-nitrophenyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-10(14)7-5-11(6-7)8-3-1-2-4-9(8)12(15)16/h1-4,7H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVELCXUDFCVTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695047
Record name 1-(2-Nitrophenyl)azetidine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887595-94-0
Record name 1-(2-Nitrophenyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Nitrophenyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-(2-nitrophenyl)azetidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The unique structural features of the azetidine ring, such as its high ring strain and sp3-rich character, offer significant advantages in modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[1] This guide focuses on two primary and robust synthetic approaches: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). Detailed experimental protocols, mechanistic insights, and critical process parameters are discussed to enable researchers, scientists, and drug development professionals to successfully synthesize this key intermediate.

Introduction: The Significance of the Azetidine Moiety in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in the design of novel therapeutics.[1] Their incorporation into molecular scaffolds can enhance metabolic stability, improve aqueous solubility, and provide conformational rigidity, all of which are desirable attributes in drug candidates.[1] Specifically, azetidine-3-carboxylic acid derivatives serve as constrained amino acid analogues that can impart unique structural features to peptides and small molecules. The 2-nitrophenyl substituent, in turn, can act as a versatile handle for further chemical modifications or as a key pharmacophoric element.

This guide will explore the practical synthesis of this compound, providing a foundation for its application in the development of next-generation pharmaceuticals.

Part 1: Strategic Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] It is particularly well-suited for the N-arylation of cyclic amines like azetidine-3-carboxylic acid.

Reaction Scheme
Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) couple. A general mechanism is depicted below:

Buchwald_Hartwig_Cycle

Catalytic Cycle of the Buchwald-Hartwig Amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-bromonitrobenzene), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (azetidine-3-carboxylic acid) coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure adapted from established methodologies for the N-arylation of cyclic amines.[1][3]

Materials:

  • Azetidine-3-carboxylic acid

  • 2-Bromonitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add azetidine-3-carboxylic acid (1.0 eq), 2-bromonitrobenzene (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Considerations for the Carboxylic Acid Group:

The carboxylic acid moiety of azetidine-3-carboxylic acid is acidic and can potentially interfere with the basic conditions of the Buchwald-Hartwig reaction. While inorganic bases like K₃PO₄ are often compatible, stronger bases like sodium tert-butoxide may require protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester). If protection is necessary, a subsequent hydrolysis step will be required to yield the final product.

Part 2: Alternative Synthesis via Nucleophilic Aromatic Substitution (SNAr)

An alternative and often efficient method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is particularly viable due to the presence of the strongly electron-withdrawing nitro group on the aromatic ring, which activates the ring towards nucleophilic attack.

Reaction Scheme
Mechanistic Overview: The SNAr Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism

Mechanism of the SNAr Reaction.

  • Nucleophilic Attack: The nitrogen atom of azetidine-3-carboxylic acid acts as a nucleophile and attacks the carbon atom bearing the fluorine atom on the 2-fluoronitrobenzene ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group, to yield the final product.

Experimental Protocol: SNAr Reaction

This protocol is based on general procedures for SNAr reactions with 2-fluoronitrobenzene.[4]

Materials:

  • Azetidine-3-carboxylic acid

  • 2-Fluoronitrobenzene

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add azetidine-3-carboxylic acid (1.0 eq) and a suitable solvent such as DMF or DMSO.

  • Add a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq) to the mixture.

  • Add 2-fluoronitrobenzene (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note on Ester Protection: For the SNAr reaction, it is highly advisable to protect the carboxylic acid as an ester (e.g., ethyl ester) prior to the reaction. This prevents the formation of carboxylate salts that may have poor solubility and reactivity. The ester can be readily hydrolyzed back to the carboxylic acid after the N-arylation step.

Part 3: Data Summary and Characterization

The successful synthesis of this compound should be confirmed by various analytical techniques.

ParameterExpected Outcome
Appearance Yellow to orange solid
Yield (Buchwald-Hartwig) 60-85% (typical for similar couplings)
Yield (SNAr) 70-95% (often high-yielding)
Purity (by HPLC) >95% after purification
¹H NMR Characteristic peaks for the azetidine ring protons and the aromatic protons of the 2-nitrophenyl group. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Signals corresponding to the carbons of the azetidine ring, the 2-nitrophenyl group, and the carboxyl carbon (typically in the 170-180 ppm range).[5]
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₀H₁₀N₂O₄.

Note: The expected yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Conclusion

This technical guide has detailed two robust and scientifically sound methodologies for the synthesis of this compound: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution. The choice between these two routes will depend on the availability of starting materials, desired scale, and the specific functional group tolerance required for a given synthetic campaign. Both methods provide reliable access to this valuable building block, empowering researchers in the field of drug discovery to explore new chemical space and develop innovative therapeutic agents.

References

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved January 19, 2026, from [Link]

  • Sandford, G. (2017). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Cheekatla, S. R. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Štefane, B., & Požgan, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved January 19, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • Witulski, B., Senft, S., & Jost, O. (2001). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis, 2001(07), 1007-1011. Retrieved January 19, 2026, from [Link]

  • Shvartsbart, A., & Paegle, E. (2025). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. Retrieved January 19, 2026, from [Link]

  • Markina, N. A., & Belyakov, P. A. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5585. Retrieved January 19, 2026, from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 19, 2026, from [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Al-Salahi, R., & Al-Omar, M. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. Retrieved January 19, 2026, from [Link]

  • Hartwig, J. F., & Shaughnessy, K. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidinecarboxylic Acid. PubChem. Retrieved January 19, 2026, from [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23531–23543. Retrieved January 19, 2026, from [Link]

  • LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

Sources

Spectroscopic Blueprint of 1-(2-Nitrophenyl)azetidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the novel compound 1-(2-Nitrophenyl)azetidine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral characteristics and outlines robust, self-validating experimental protocols for data acquisition. The causality behind experimental choices is explained to provide field-proven insights.

Introduction

This compound is a structurally unique molecule featuring a strained azetidine ring, a sterically demanding ortho-substituted nitrophenyl group, and a carboxylic acid moiety. This combination of functional groups suggests potential applications in medicinal chemistry, where the azetidine scaffold is a sought-after motif for its ability to impart favorable physicochemical properties. Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the electronic and conformational properties of this compound. This guide serves as a predictive reference for its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the asymmetric nature of the molecule and the potential for restricted rotation around the N-aryl bond.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
COOH10.0 - 12.0Broad Singlet-The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1]
H-6' (Aromatic)8.1 - 8.3Doublet of Doubletsortho: 7-9, meta: 1-3Deshielded due to the anisotropic effect of the nitro group and its proximity.
H-3' (Aromatic)7.6 - 7.8Triplet of Doubletsortho: 7-9, meta: 1-3Influenced by the electron-withdrawing nitro group.
H-4', H-5' (Aromatic)7.4 - 7.6Multiplet-Complex coupling patterns arising from interactions with adjacent aromatic protons.
CH (Azetidine)4.0 - 4.3Quintet-Methine proton of the azetidine ring, coupled to the four adjacent methylene protons.
CH₂ (Azetidine)3.8 - 4.1Multiplet-Diastereotopic methylene protons of the azetidine ring, exhibiting complex coupling.

Predicted in DMSO-d₆

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
COOH170 - 175Carbonyl carbon of the carboxylic acid, deshielded by the two oxygen atoms.
C-1' (ipso-Aromatic)148 - 152Aromatic carbon directly attached to the nitro group, highly deshielded.
C-2' (ipso-Aromatic)140 - 145Aromatic carbon attached to the azetidine nitrogen.
C-4', C-6' (Aromatic)125 - 135Aromatic carbons influenced by the nitro group.
C-3', C-5' (Aromatic)120 - 128Aromatic carbons.
CH (Azetidine)55 - 60Methine carbon of the azetidine ring.
CH₂ (Azetidine)50 - 55Methylene carbons of the azetidine ring.

Predicted in DMSO-d₆

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it is an excellent solvent for many carboxylic acids and its residual proton signal does not overlap with the expected signals of the analyte.[2] Furthermore, the acidic proton of the carboxylic acid is readily observable in DMSO-d₆.

    • Filter the solution through a glass wool pipette into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex multiplets expected for this molecule.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution. A well-shimmed instrument will show a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans). Use a standard pulse sequence.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): To unequivocally assign the protons and carbons, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Caption: NMR Spectroscopy Workflow for Structural Elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by the vibrational modes of its key functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
Carboxylic Acid O-H2500-3300Broad, StrongO-H stretch
Carboxylic Acid C=O1700-1725StrongC=O stretch
Nitro N-O1510-1550 and 1340-1380StrongAsymmetric and Symmetric N-O stretch
Aromatic C-H3000-3100MediumC-H stretch
Aliphatic C-H2850-2960MediumC-H stretch
C-N Stretch1180-1360MediumC-N stretch

The broad O-H stretch of the carboxylic acid is a hallmark feature and is expected to be prominent.[3][4] The two strong absorptions for the nitro group are also highly diagnostic.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most straightforward and reproducible.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This is a critical step for a valid baseline.

  • Sample Application:

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber.

experimental_workflow_ir cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_result Data Interpretation clean_atr Clean ATR Crystal background Record Background Spectrum clean_atr->background apply_sample Apply Solid Sample background->apply_sample Ready apply_pressure Apply Consistent Pressure apply_sample->apply_pressure collect_spectrum Collect Spectrum (16-32 scans) apply_pressure->collect_spectrum identify_peaks Identify Characteristic Peaks collect_spectrum->identify_peaks Process confirm_groups Confirm Functional Groups identify_peaks->confirm_groups experimental_workflow_ms cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis inject Inject Dilute Solution separate Separate on C18 Column (Gradient Elution) inject->separate ionize Electrospray Ionization (ESI) separate->ionize Elution full_scan Full Scan MS ([M-H]⁻) ionize->full_scan msms Tandem MS (MS/MS) on [M-H]⁻ full_scan->msms mw_confirm Confirm Molecular Weight msms->mw_confirm Acquire Data frag_analysis Analyze Fragmentation Pattern mw_confirm->frag_analysis

Sources

The Azetidine-3-Carboxylic Acid Scaffold: A Privileged Motif in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a structurally significant and privileged motif in medicinal chemistry. Its inherent ring strain and conformational rigidity impart unique physicochemical properties to molecules, often leading to enhanced metabolic stability, improved solubility, and better pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview of the biological activities of azetidine-3-carboxylic acid and its derivatives. We will delve into their diverse mechanisms of action, explore their therapeutic potential across various disease areas, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique attributes of the azetidine-3-carboxylic acid scaffold in their scientific endeavors.

The Azetidine Ring: A Unique Building Block in Medicinal Chemistry

The strategic incorporation of small, strained ring systems is a powerful tool in drug design. The azetidine ring, in particular, offers a compelling combination of features that make it an attractive scaffold for medicinal chemists.[1]

  • Structural Rigidity and Conformational Constraint: The four-membered ring of azetidine restricts the conformational freedom of molecules, which can lead to higher binding affinities for their biological targets. This conformational constraint can also pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.[2]

  • Improved Physicochemical Properties: The presence of the nitrogen heteroatom in the azetidine ring can enhance the polarity and solubility of a compound, which are crucial for drug absorption and distribution. Furthermore, the compact nature of the azetidine ring can lead to a lower molecular weight and lipophilicity, properties that are often associated with favorable drug-like characteristics.[3]

  • Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to more flexible aliphatic chains. This can lead to an extended half-life in the body and improved pharmacokinetic profiles.[3]

These advantageous properties have led to the incorporation of the azetidine motif into several FDA-approved drugs, highlighting its clinical significance.[1]

Mechanisms of Biological Activity

The biological activities of azetidine-3-carboxylic acid derivatives are diverse and depend on the specific substitutions on the azetidine ring and the overall molecular architecture. Two prominent mechanisms of action that have been extensively studied are its role as a proline mimic and its function as a scaffold for targeted enzyme inhibition.

The Proline Mimic Hypothesis: A Case Study of Azetidine-2-Carboxylic Acid

While this guide focuses on azetidine-3-carboxylic acid, the well-documented mechanism of its isomer, azetidine-2-carboxylic acid (Aze), provides a valuable framework for understanding the potential biological consequences of proline analog incorporation. Aze acts as a proline mimic and can be mistakenly incorporated into proteins during translation.[4][5] This misincorporation can lead to:

  • Protein Misfolding and Aggregation: The smaller, four-membered ring of azetidine alters the peptide backbone's geometry compared to the five-membered ring of proline. This can disrupt protein secondary and tertiary structures, leading to misfolding and aggregation.[5]

  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the ER triggers a cellular stress response known as the UPR.[6] Chronic UPR activation can lead to apoptosis (programmed cell death).[7]

  • Pro-inflammatory and Pro-apoptotic Effects: Studies have shown that Aze can induce pro-inflammatory and pro-apoptotic responses in various cell types, likely as a consequence of ER stress and protein misfolding.[7]

It is plausible that certain derivatives of azetidine-3-carboxylic acid could also exhibit proline-mimicking behavior, depending on their structural similarity to proline and their interaction with prolyl-tRNA synthetase.

Targeted Enzyme Inhibition: A Scaffold for Rational Drug Design

Azetidine-3-carboxylic acid serves as an excellent scaffold for the design of potent and selective enzyme inhibitors. The rigid azetidine ring can be functionalized with various substituents to achieve high-affinity binding to the active sites of target enzymes.

Therapeutic Applications of Azetidine-3-Carboxylic Acid Derivatives

The versatility of the azetidine-3-carboxylic acid scaffold has led to the development of derivatives with a wide range of therapeutic applications.

Anticancer Activity: Targeting the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer and plays a crucial role in tumor cell proliferation, survival, and metastasis. Azetidine-3-carboxylic acid derivatives have been developed as potent small-molecule inhibitors of STAT3.[8]

  • Mechanism of Action: These derivatives are designed to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of STAT3 target genes.[8]

Below is a diagram illustrating the STAT3 signaling pathway and the point of intervention for azetidine-based inhibitors.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_dimer STAT3 Dimer (active) STAT3_inactive->STAT3_dimer 4. Dimerization STAT3_nucleus STAT3 Dimer STAT3_dimer->STAT3_nucleus 5. Nuclear Translocation Azetidine_Inhibitor Azetidine-3-COOH Derivative Azetidine_Inhibitor->STAT3_dimer Inhibition DNA DNA STAT3_nucleus->DNA 6. DNA Binding Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression 7. Transcription

Figure 1: The STAT3 signaling pathway and inhibition by azetidine derivatives.

Quantitative Data for Anticancer Activity

Compound IDTarget Cell LineIC50 (µM)Reference
7e MDA-MB-231>10[8]
7f MDA-MB-231>10[8]
7g MDA-MB-231>10[8]
8q MDA-MB-2311.8[8]
9k MDA-MB-2311.8[8]
Antibacterial Activity: Targeting Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-validated target for antibiotics. Fluoroquinolone antibiotics, a major class of antibacterial agents, inhibit DNA gyrase. Novel derivatives of fluoroquinolones incorporating an azetidine-3-carbonyl-N-methyl-hydrazino moiety have been synthesized and shown to possess potent antibacterial activity.[9]

  • Mechanism of Action: These derivatives are thought to inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and ultimately bacterial cell death. The azetidine moiety can enhance the binding of the molecule to the enzyme-DNA complex.[9]

Below is a diagram illustrating the experimental workflow for evaluating antibacterial activity.

Antibacterial_Workflow cluster_synthesis Compound Preparation cluster_mic MIC Determination cluster_gyrase DNA Gyrase Inhibition Assay Synthesis Synthesis of Azetidine-3-COOH Derivatives Serial_Dilution Serial Dilution of Test Compounds Synthesis->Serial_Dilution Gyrase_Assay Purified DNA Gyrase + Relaxed Plasmid DNA + Test Compound Synthesis->Gyrase_Assay Bacterial_Culture Bacterial Culture (e.g., S. aureus, E. coli) Incubation Incubation Bacterial_Culture->Incubation Serial_Dilution->Incubation MIC_Reading Visual Inspection for Bacterial Growth Incubation->MIC_Reading Gel_Electrophoresis Agarose Gel Electrophoresis Gyrase_Assay->Gel_Electrophoresis Visualization Visualization of Supercoiled vs. Relaxed DNA Gel_Electrophoresis->Visualization

Figure 2: Experimental workflow for assessing antibacterial activity.

Quantitative Data for Antibacterial Activity

Compound IDBacterial StrainMIC (µg/mL)Reference
6i Methicillin-sensitive S. aureus0.25[9]
6i Methicillin-resistant S. aureus1.00[9]
6i E. coli ATCC 3521816.00[9]
Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. While the precise mechanisms for many azetidine-3-carboxylic acid derivatives are still under investigation, their ability to modulate inflammatory pathways, such as the NF-κB signaling pathway, is an active area of research. The NF-κB pathway is a central regulator of the inflammatory response.[10]

Below is a diagram of the canonical NF-κB signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor 1. Binding IKK_complex IKK Complex Receptor->IKK_complex 2. Activation IkB IκB IKK_complex->IkB 3. Phosphorylation Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus 6. Nuclear Translocation NFkB_IkB NF-κB/IκB Complex (inactive) NFkB_IkB->NFkB 5. Release DNA DNA NFkB_nucleus->DNA 7. DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression 8. Transcription

Figure 3: The canonical NF-κB signaling pathway.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used in the evaluation of azetidine-3-carboxylic acid derivatives.

General Synthesis of N-Substituted Azetidine-3-Carboxylic Acid Derivatives

A common method for the synthesis of N-substituted azetidine-3-carboxylic acid derivatives involves the reductive amination of a ketone or aldehyde with azetidine-3-carboxylic acid.[9]

Materials:

  • Azetidine-3-carboxylic acid

  • Aldehyde or ketone of choice

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of azetidine-3-carboxylic acid (1.0 eq) in a mixture of DCM and MeOH (10:1), add the desired aldehyde or ketone (1.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted azetidine-3-carboxylic acid derivative.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • Azetidine-3-carboxylic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Bacterial DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (containing ATP)

  • Azetidine-3-carboxylic acid derivatives (dissolved in DMSO)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Set up reaction tubes on ice.

  • To each tube, add the following in order: water to a final volume of 20 µL, 4 µL of 5X Assay Buffer, 1 µL of relaxed plasmid DNA (e.g., 0.5 µg/µL), and 1 µL of the test compound at various concentrations (or DMSO for control).

  • Initiate the reaction by adding 1 µL of DNA gyrase.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reactions by adding 4 µL of 6X loading dye.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Run the gel at a constant voltage until the dye front has migrated approximately two-thirds of the way down the gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibited reactions will show a higher proportion of relaxed DNA compared to the supercoiled DNA in the control lane.

Pharmacokinetics and ADME Considerations

For any compound to be a successful drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The incorporation of the azetidine ring can positively influence these properties.

  • Absorption: The increased polarity and solubility imparted by the azetidine ring can improve oral absorption.

  • Distribution: The small size and polarity of the azetidine moiety can influence how a drug distributes throughout the body.

  • Metabolism: The azetidine ring is generally more stable to metabolic enzymes, such as cytochrome P450s, compared to acyclic amines, which can lead to a longer half-life.[1]

  • Excretion: The route and rate of excretion can be influenced by the overall physicochemical properties of the azetidine-containing molecule.

While specific ADME data for many azetidine-3-carboxylic acid derivatives are not yet publicly available, the general principles suggest that this scaffold is a promising starting point for designing drugs with favorable pharmacokinetic profiles. For instance, a study on novel azetidine-containing TZT-1027 analogues as antitumor agents showed that while the lead compound had excellent in vitro activity, its poor solubility and rapid metabolism (T1/2 of less than 2 minutes in mouse liver microsomes) limited its in vivo efficacy, highlighting the importance of optimizing the overall molecular structure for favorable ADME properties.[11]

Conclusion and Future Directions

Azetidine-3-carboxylic acid and its derivatives represent a highly versatile and valuable class of compounds in drug discovery. Their unique structural and physicochemical properties make them attractive scaffolds for the design of novel therapeutics with a wide range of biological activities. The ability to function as proline mimics or as rigid scaffolds for targeted enzyme inhibition provides multiple avenues for modulating biological processes.

Future research in this area will likely focus on:

  • Elucidating the detailed mechanisms of action for a broader range of azetidine-3-carboxylic acid derivatives, particularly in the context of their anti-inflammatory and other biological activities.

  • Expanding the chemical space of azetidine-3-carboxylic acid derivatives through innovative synthetic methodologies to generate libraries of compounds for high-throughput screening.

  • Optimizing the ADME properties of lead compounds to improve their drug-like characteristics and in vivo efficacy.

  • Exploring the potential of azetidine-3-carboxylic acid derivatives in other therapeutic areas , such as neurodegenerative diseases and metabolic disorders.

The continued exploration of this "privileged" scaffold holds great promise for the development of the next generation of innovative medicines.

References

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Sources

The Spark in the Dark: A Technical Guide to the Discovery and History of Caged Neurotransmitters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For decades, neuroscientists sought to mimic the precise spatiotemporal control of neurotransmitter release that underlies brain function. The invention of "caged" neurotransmitters—biologically active molecules rendered inert by a photolabile protecting group (PPG)—provided a revolutionary solution. This technical guide delves into the discovery and history of these indispensable tools of modern neuroscience. We will explore the seminal discoveries, the evolution of the underlying photochemistry, and the key experimental applications that have illuminated our understanding of neural circuits and synaptic plasticity. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this transformative technology.

Introduction: The Quest for Spatiotemporal Control

The brain's computational power lies in the precise firing of neurons and the subsequent release of neurotransmitters at synapses, events that occur on millisecond timescales and within sub-micron compartments. For much of the 20th century, neuroscientists relied on relatively crude methods like electrical stimulation and bulk application of neurotransmitters to probe neural circuits. These techniques lacked the precision to activate specific synapses or individual neurons without affecting neighboring elements, obscuring the fine-grained details of neural communication.

The central challenge was to devise a method to introduce a neurotransmitter to a specific location in a biologically inactive form and then, with a burst of energy, liberate the active molecule on demand. The answer came not from biology, but from the convergence of organic chemistry and physiology, giving birth to the field of "uncaging." Caged compounds are ingeniously designed molecules where a critical functional group of a neurotransmitter is covalently modified with a PPG, effectively putting the neurotransmitter in a chemical "cage."[1] This cage is designed to be broken by a flash of light, releasing the neurotransmitter with high spatiotemporal precision.[1] This technology has empowered researchers to ask and answer fundamental questions about the brain that were previously intractable.

The Dawn of an Idea: Pioneering Discoveries

The concept of caged compounds emerged in the late 1970s. The first biologically active molecules to be "caged" were not neurotransmitters, but nucleotides. In 1977, Engels and Schlaeger reported the synthesis of caged cyclic AMP (cAMP) using a 2-nitrobenzyl protecting group.[2] This was followed in 1978 by the seminal work of Kaplan, Forbush, and Hoffman, who developed a caged version of adenosine triphosphate (ATP) to study the Na+/K+ pump in red blood cell ghosts.[2][3] They were the first to use the term "caged" to describe these photoactivatable molecules.[4] These early studies laid the conceptual and chemical groundwork for the development of a wide array of caged signaling molecules.

The 1980s saw the expansion of caging technology into neuroscience, largely driven by the collaborative efforts of biophysicists and chemists. A pivotal collaboration between George Hess, a biophysicist, and Barry Carpenter, a chemist, was instrumental in developing and refining caged neurotransmitters for studying synaptic receptors. This interdisciplinary approach was crucial, as it combined the biological questions with the synthetic chemistry expertise needed to create the tools to answer them.

The Chemistry of Caging: Photolabile Protecting Groups (PPGs)

The heart of a caged compound is the photolabile protecting group. An ideal PPG should possess several key properties:

  • Biological Inertness: The caged compound and the photolysis byproducts should not have any biological activity of their own.[1]

  • Stability: The caged compound must be stable in physiological conditions (pH, temperature) in the absence of light.[2]

  • Efficient Photolysis: The release of the neurotransmitter upon illumination should be rapid and have a high quantum yield (the number of molecules released per photon absorbed).

  • Wavelength Specificity: The PPG should be sensitive to a specific wavelength of light, ideally in a range that minimizes photodamage to biological tissue (i.e., longer wavelengths).

  • Water Solubility: The caged compound must be soluble in aqueous buffers used for biological experiments.

The Workhorse: ortho-Nitrobenzyl Derivatives

The first generation and still one of the most widely used classes of PPGs are based on the ortho-nitrobenzyl (ONB) scaffold. Upon absorption of UV light, the ONB group undergoes an intramolecular rearrangement, leading to the release of the caged molecule and the formation of a nitrosobenzaldehyde byproduct.

Photolysis mechanism of o-nitrobenzyl (ONB) caged compounds.

Modifications to the ONB core have led to a family of PPGs with improved properties. For example, the addition of methoxy groups, as in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, can increase the quantum yield and shift the absorption to slightly longer wavelengths.

Second Generation Cages for Two-Photon Excitation

A major advancement in uncaging technology was the development of PPGs suitable for two-photon excitation (2PE). 2PE uses a pulsed infrared laser to excite the PPG, offering significant advantages over traditional one-photon (UV) excitation, including deeper tissue penetration, reduced light scattering, and highly localized uncaging in a femtoliter volume.

The 4-methoxy-7-nitroindolinyl (MNI) group, developed by Corrie and coworkers, was a breakthrough for 2PE of glutamate.[5][6] MNI-caged glutamate exhibits a significantly larger two-photon absorption cross-section compared to ONB derivatives, making it the gold standard for high-resolution mapping of synaptic connectivity.[5][6]

Comparison of one-photon and two-photon excitation volumes.
Expanding the Palette: Coumarin and Ruthenium-Based PPGs

To overcome some of the limitations of nitrobenzyl-based cages, such as their UV absorption maxima and potential for generating reactive byproducts, researchers have developed alternative PPGs.

  • Coumarin-based PPGs: These cages are sensitive to visible light (blue-green), which is less damaging to cells than UV light.[4][7][8][9][10] The photolysis mechanism of coumarin cages involves a heterolytic bond cleavage in the excited state.[9]

  • Ruthenium-bipyridine (RuBi) PPGs: These inorganic complexes offer several advantages, including excitation with visible light, high quantum yields, and rapid photorelease kinetics.[11][12][13][14][15] The photorelease from RuBi cages occurs through a clean and fast heterolytic cleavage of the ligand.[12]

A Comparative Overview of Common Caged Neurotransmitters

The choice of a caged neurotransmitter depends on the specific experimental requirements. The following table summarizes the key properties of some widely used caged neurotransmitters.

Caged NeurotransmitterPhotolabile Group1P λmax (nm)Quantum Yield (Φ)2P λmax (nm)2P Action Cross-Section (GM)Key Features
MNI-Glutamate 4-Methoxy-7-nitroindolinyl~3500.065-0.085[5][6]~720[7]0.06[5][6]Gold standard for 2P uncaging; high spatial resolution.
CDNI-Glutamate 4-Carboxymethoxy-5,7-dinitroindolinyl~350~0.5[1][16]~720[7]Higher than MNI-GluHigh quantum yield, allowing for lower laser power.
RuBi-Glutamate Ruthenium-bipyridine~450High~800[7]~0.14Visible light excitation; reduced off-target effects.[14]
DEAC450-GABA 7-Diethylaminocoumarin~4500.39[3]~900[7]~0.5Red-shifted 2P excitation, enabling two-color uncaging.[3]

Note: 2P action cross-section is the product of the two-photon absorption cross-section and the quantum yield. GM = Goeppert-Mayer units.

Experimental Workflows: From Synthesis to Synapse

The successful application of caged neurotransmitters requires expertise in both chemical handling and advanced microscopy techniques. Here, we outline the core experimental workflows.

Synthesis of Caged Neurotransmitters: The Example of CDNI-Glutamate

While many caged compounds are commercially available, in-house synthesis can be cost-effective for large-scale experiments. The synthesis of 4-carboxymethoxy-5,7-dinitroindolinyl-caged L-glutamate (CDNI-Glu) is a multi-step process that requires a strong background in organic chemistry.[1][17][18]

Conceptual Workflow:

CDNI_Synth start 4-Hydroxyindole step1 Alkylation with ethyl bromoacetate start->step1 step2 Reduction of indole ring step1->step2 step3 Coupling with protected Glutamate step2->step3 step4 Nitration step3->step4 step5 Deprotection step4->step5 end CDNI-Glutamate step5->end

Conceptual synthesis workflow for CDNI-Glutamate.

Detailed Protocol for the Final Nitration and Deprotection Steps of CDNI-Glutamate Synthesis (adapted from[1][17]):

  • Nitration: The protected CDNI-glutamate precursor is dissolved in trifluoroacetic acid (TFA). The solution is cooled to 0°C, and nitronium tetrafluoroborate is added. The reaction is stirred in the dark while allowing it to warm to room temperature.

  • Work-up: The TFA is removed under a stream of nitrogen. The crude product is dissolved in a water/acetonitrile mixture.

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC).

  • Lyophilization: The purified fractions containing the final product are collected and lyophilized to yield the pure CDNI-caged glutamate.

Disclaimer: This is a simplified overview. The synthesis of caged compounds involves hazardous materials and should only be performed by trained chemists in a properly equipped laboratory.

Two-Photon Glutamate Uncaging in Acute Brain Slices

This technique allows for the precise activation of glutamate receptors on individual dendritic spines, mimicking synaptic transmission.

Step-by-Step Methodology:

  • Acute Brain Slice Preparation: A rodent is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (typically 300 µm thick) of the brain region of interest (e.g., hippocampus or cortex) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.[5]

  • Electrophysiological Recording: A single neuron is visualized under a two-photon microscope using differential interference contrast (DIC) optics. A whole-cell patch-clamp recording is established from the soma of the neuron using a glass micropipette filled with an internal solution containing a fluorescent dye (e.g., Alexa Fluor 594) to visualize the dendritic morphology.

  • Application of Caged Glutamate: The brain slice is continuously perfused with aCSF containing the caged glutamate (e.g., 2.5 mM MNI-glutamate) and a blocker of action potentials (e.g., 1 µM tetrodotoxin, TTX) to prevent network activity.[2]

  • Two-Photon Uncaging: The dendrites of the recorded neuron are visualized using two-photon imaging. The pulsed infrared laser is tuned to the two-photon absorption maximum of the caged glutamate (e.g., 720 nm for MNI-glutamate). Short pulses (e.g., 0.5-1 ms) of the laser are delivered to a precise location on a dendritic spine.[7]

  • Data Acquisition and Analysis: The uncaging-evoked postsynaptic currents (uPSCs) or potentials (uPSPs) are recorded through the patch-clamp amplifier. The amplitude and kinetics of these responses are analyzed to assess the synaptic efficacy at that specific spine.

Uncaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition Slice_Prep Acute Brain Slice Preparation Patch_Clamp Whole-Cell Patch-Clamp Recording Slice_Prep->Patch_Clamp Apply_Caged Bath Application of Caged Glutamate Patch_Clamp->Apply_Caged Uncaging Two-Photon Uncaging at Spine Apply_Caged->Uncaging Record_Response Record uPSC/uPSP Uncaging->Record_Response Analyze_Data Data Analysis Record_Response->Analyze_Data

Experimental workflow for two-photon glutamate uncaging.

Case Studies: Illuminating Brain Function

Caged neurotransmitters have been instrumental in a wide range of neuroscience discoveries.

Mapping Neural Circuits with High Precision

Photostimulation using caged glutamate has revolutionized our ability to map functional synaptic connections in living brain slices.[2][4][8][10][17] By systematically uncaging glutamate at different locations in a grid pattern while recording from a single postsynaptic neuron, researchers can create detailed maps of the presynaptic inputs to that neuron.[8][10] This technique has been used to unravel the local circuitry of various brain regions, including the neocortex, hippocampus, and auditory brainstem.[8]

Unraveling the Mechanisms of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is believed to be the cellular basis of learning and memory.[6] Two-photon uncaging of glutamate has been a powerful tool to induce and study synaptic plasticity at the level of single dendritic spines.[7][19][20][21] For example, by repeatedly stimulating a single spine with caged glutamate, researchers can induce long-term potentiation (LTP), a long-lasting enhancement of synaptic transmission, and simultaneously visualize the structural changes in the spine, such as an increase in its volume.[13] This has provided direct evidence for the link between the structure and function of synapses during plasticity.

Synaptic_Plasticity Uncaging Repeated 2P Uncaging of MNI-Glutamate at a single spine LTP Induction of Long-Term Potentiation (LTP) Uncaging->LTP Structural_Changes Spine Head Volume Increase LTP->Structural_Changes Functional_Changes Increased Synaptic Efficacy (larger uPSC) LTP->Functional_Changes

Investigating synaptic plasticity using caged glutamate.

Future Directions and Emerging Technologies

The field of caged neurotransmitters continues to evolve, with ongoing efforts to develop new PPGs with even better properties. Key areas of active research include:

  • Red-shifted PPGs: The development of PPGs that can be activated by red or near-infrared light would allow for even deeper tissue penetration and reduced phototoxicity.

  • Orthogonal Caging: The ability to independently release two different neurotransmitters at two different wavelengths of light would open up new avenues for studying the interaction between different synaptic inputs.[3][22]

  • Caged Neuromodulators and Drugs: Expanding the caging technology to other neuroactive molecules, such as neuromodulators and pharmacological agents, will provide new tools to dissect the complex chemical signaling in the brain.

Conclusion

From their conceptual beginnings in the late 1970s to their widespread use in cutting-edge neuroscience research today, caged neurotransmitters have transformed our ability to probe the intricate workings of the brain. The synergy between chemistry and neuroscience has been, and will continue to be, the driving force behind the development of these powerful molecular tools. As we continue to refine the chemistry of light-activated molecules and combine their use with ever more sophisticated imaging and recording techniques, the future of neuroscience promises to be even more illuminating.

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  • Ellis-Davies G.C.R., et al. 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices. The Journal of Neuroscience, 2007, 27(25), pp.6601-6604. [Link]

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  • Huang Y.H., et al. Synthesis and characterization of 4-methoxy-7-nitroindolinyl-D-aspartate, a caged compound for selective activation of glutamate transporters and N-methyl-D-aspartate receptors in brain tissue. Biochemistry, 2005, 44(9), pp.3316-3326. [Link]

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The Critical Role of Physicochemical Properties in the Development of Conformationally Restricted GABA Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Rationale for Rigidity in GABA Analog Design

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), orchestrating a fine balance of neuronal excitability. Its profound physiological effects are mediated through its interaction with multiple receptor subtypes, principally the ionotropic GABA-A and GABA-C receptors, the metabotropic GABA-B receptors, and GABA transporters (GATs).[1][2] The inherent conformational flexibility of the GABA molecule is a double-edged sword; it allows GABA to adopt different shapes to bind to its various targets, but this promiscuity presents a significant challenge for therapeutic drug design, where receptor subtype selectivity is paramount to achieving desired efficacy while minimizing side effects.[1][3][4]

Conformationally restricted GABA analogs are a class of molecules designed to overcome this challenge. By incorporating rigid structural motifs such as cyclopropane, cyclobutane, or complex bicyclic and cage-like hydrocarbon frameworks (e.g., adamantane), these analogs "lock" the pharmacophore into a specific three-dimensional orientation.[3][4] This strategy aims to create ligands that preferentially bind to a single GABA receptor or transporter subtype, thereby offering a more targeted pharmacological intervention.[5][6][7]

However, the journey from a conceptually designed analog to a viable clinical candidate is governed by a series of fundamental physicochemical properties. These parameters—including the ionization constant (pKa), lipophilicity (logP), aqueous solubility, and chemical stability—dictate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding and meticulous characterization of these properties are not merely academic exercises; they are critical, self-validating steps that underpin the entire drug development process. This guide provides an in-depth exploration of these core physicochemical properties, the experimental methodologies used to determine them, and their profound impact on the development of next-generation CNS therapeutics.

Part 1: Core Physicochemical Properties & Their Experimental Determination

The success of any drug candidate, particularly one targeting the CNS, is contingent upon a favorable balance of its physicochemical characteristics. For ionizable molecules like GABA analogs, four properties are of primary importance.

Ionization Constant (pKa): The Arbiter of Charge

Expertise & Experience: The pKa value defines the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated. For GABA analogs, which typically possess both a primary amine (basic) and a carboxylic acid (acidic) group, there are at least two pKa values. These values are fundamental because the charge state of the molecule at physiological pH (~7.4) profoundly influences its behavior.[8] An ionized molecule may form strong ionic bonds with receptor targets but will struggle to cross the lipophilic blood-brain barrier (BBB). Conversely, a neutral species is better equipped for membrane permeation but may exhibit weaker receptor interactions. Therefore, determining the pKa is one of the first and most critical steps in characterization.

Trustworthiness (Self-Validation): An accurately measured pKa value allows for the reliable prediction of molecular charge across a range of biological environments (e.g., stomach, intestine, blood), validating subsequent decisions in formulation and ADME modeling.

Caption: Conceptual flow of a drug crossing a lipid membrane.

While the shake-flask method is the traditional standard, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a faster, more resource-efficient method suitable for early drug discovery. [9][10]

  • System Setup: Use a C18 reverse-phase column. The mobile phase is a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values that span the expected range of the GABA analog. Record their retention times (t_R_).

  • Sample Analysis: Dissolve the GABA analog in the mobile phase and inject it into the HPLC system, recording its retention time.

  • Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time. Plot the known LogP values of the standards against their calculated log(k) values. This creates a linear calibration curve. The LogP/LogD of the GABA analog can be determined by interpolating its log(k) value onto this curve. [11]

    Compound Approximate LogP Structural Rationale
    GABA -3.17 [12] Highly polar zwitterion, minimal hydrocarbon character.
    Cyclopropane Analog Increased Addition of a small, rigid hydrocarbon ring increases lipophilicity.
    Cyclohexane Analog Further Increased Larger carbocyclic system significantly boosts lipophilicity. [3]

    | Adamantane Analog | Highly Positive | Large, bulky, and entirely lipophilic cage structure dominates the molecule's character. [3]|

Aqueous Solubility: The Foundation for Bioavailability

Expertise & Experience: A drug must be in solution to be absorbed and to interact with its target. Poor aqueous solubility is a frequent cause of failure for drug candidates. While increasing lipophilicity for BBB penetration, chemists must be vigilant not to compromise solubility to the point where achieving a therapeutic concentration becomes impossible. For GABA analogs, the zwitterionic nature at physiological pH generally aids solubility, but bulky, lipophilic cages can counteract this effect.

Trustworthiness (Self-Validation): A quantitative solubility measurement validates whether a compound can be formulated for in vivo studies and provides a baseline for salt selection or other formulation strategies if solubility is found to be a limiting factor.

  • Sample Preparation: Add an excess amount of the solid GABA analog to a known volume of a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute a sample of the clear supernatant and determine the concentration of the dissolved analog using a validated analytical method, such as HPLC-UV or LC-MS/MS. The measured concentration represents the equilibrium solubility.

Compound ClassExpected Aqueous SolubilityRationale
GABA Very High (>1000 mg/mL) [12][13]Small, polar zwitterion.
Simple Cyclic Analogs High to ModerateBalance between the polar amino/acid groups and the nonpolar ring.
Bulky Cage Analogs Low to ModerateLarge lipophilic surface area can decrease interaction with water, reducing solubility.
Chemical Stability: Ensuring Integrity from Bench to Bedside

Expertise & Experience: A drug molecule must remain intact from the point of manufacture through storage and administration to its arrival at the target site. Chemical instability can lead to a loss of potency, the formation of toxic degradation products, and a shortened shelf-life. [14]Stability testing is a regulatory requirement and a core component of drug development. [15]For GABA analogs, potential liabilities include oxidation of the amine, lactamization (intramolecular cyclization to form a lactam), or degradation related to other functional groups introduced in the rigid scaffold.

Trustworthiness (Self-Validation): Forced degradation studies are a self-validating system. By intentionally stressing the molecule, we identify its inherent weaknesses and establish analytical methods that can reliably separate and quantify the parent drug from any potential degradants. This validates the integrity of the material used in all subsequent preclinical and clinical studies. [16][17]

Stability_Workflow Start Drug Substance / Product Stress Forced Degradation (ICH Conditions) Start->Stress Analysis Stability-Indicating HPLC Analysis Stress->Analysis Acid, Base, Oxidative, Thermal, Photolytic Stress Outcome Identify Degradation Pathways Establish Shelf-Life Analysis->Outcome

Caption: Workflow for a forced degradation stability study.

This protocol is based on ICH guideline Q1A(R2). [14]

  • Stock Solution: Prepare a stock solution of the GABA analog at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 60°C for 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature (or heat gently) for a set time.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Heat the solid powder and/or solution at a high temperature (e.g., 80°C).

    • Photolytic Stress: Expose the solution to a calibrated light source (e.g., Xenon lamp) providing UV and visible light.

  • Time Points: Sample from each vial at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid/base samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (typically with a photodiode array or mass spec detector).

  • Evaluation: Compare the chromatograms of the stressed samples to an unstressed control. The goal is to achieve 5-20% degradation. Calculate the loss of the parent peak and identify the formation of any degradation products. This data is used to establish the molecule's degradation profile.

Part 2: Synthesis and Impact on Drug Development

A thorough understanding of the physicochemical properties is not an endpoint but a critical input for rational drug design. The data gathered from the experiments described above directly inform the structure-activity relationship (SAR) and structure-property relationship (SPR) cycles.

For instance, the development of potent and selective inhibitors for the betaine/GABA transporter 1 (BGT1) has been advanced through the synthesis of novel GABA analogs with bicyclo[3.1.0]hexane and related backbones. [6][7]In these cases, the rigid bicyclic structure was designed to mimic a specific bioactive conformation of GABA recognized by the transporter. [6][7]The synthetic routes, often involving key steps like ring-closing metathesis, are complex but allow for precise control over stereochemistry. [6] The resulting physicochemical profiles guide further optimization. A highly potent analog with poor solubility or high lipophilicity (leading to rapid metabolism) might be re-engineered. A chemist could introduce a polar functional group to improve solubility or modify a metabolically liable site to enhance stability, all while attempting to preserve the conformational rigidity responsible for its biological selectivity. This iterative process, grounded in the empirical data of physicochemical characterization, is the cornerstone of modern medicinal chemistry and the path by which conformationally restricted GABA analogs can be transformed into powerful therapeutic agents.

References

  • Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223–241. [Link]

  • Watanabe, M., Nakayama, H., Iida, M., Kagawa, T., Oguri, H., & Oikawa, M. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry Letters, 28(20), 3359–3362. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website. [Link]

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  • Nakayama, H., Iida, M., Watanabe, M., Oguri, H., & Oikawa, M. (2022). Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors. Organic Letters, 24(24), 4348–4352. [Link]

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  • ResearchGate. (n.d.). ChemInform Abstract: Conformationally Restricted GABA Analogues: From Rigid Carbocycles to Cage Hydrocarbons. Retrieved from ResearchGate. [Link]

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  • Tarasova, O., Poroikov, V., & Veselovsky, A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Pharmaceutical Chemistry Journal, 57, 1-15. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from Encyclopedia.pub. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark. [Link]

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  • Varagic, Z., Ramerstorfer, J., Obradovic, A., et al. (2013). Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors. British Journal of Pharmacology, 169(2), 384–399. [Link]

  • ResearchGate. (n.d.). Practical methods for the measurement of log P for surfactants. Retrieved from ResearchGate. [Link]

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A Researcher's In-Depth Guide to Sourcing 1-(2-Nitrophenyl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Technical Resource for Scientists and Drug Development Professionals

In the fast-paced and exacting field of pharmaceutical research, the integrity of a study is fundamentally linked to the quality of its starting materials. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals on the procurement of 1-(2-Nitrophenyl)azetidine-3-carboxylic acid, a key heterocyclic building block. We will explore the scientific significance of this compound, provide a robust framework for supplier qualification, and detail best practices for its handling and use in a research setting.

The Strategic Importance of Azetidines in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as "privileged structures" in medicinal chemistry. Their inherent ring strain and unique three-dimensional geometry can impart favorable physicochemical properties to drug candidates, including enhanced metabolic stability, improved solubility, and novel receptor-binding interactions.[1][2]

This compound is a particularly valuable derivative. The nitrophenyl group can be chemically manipulated, often serving as a precursor to other functional groups, while the carboxylic acid provides a convenient point for amide bond formation and other conjugations. This dual functionality makes it an important starting material for the synthesis of diverse compound libraries aimed at discovering new therapeutic agents.[3]

A Rigorous Workflow for Supplier Qualification

Sourcing specialized reagents like this compound demands a stringent supplier evaluation process to ensure the quality and consistency required for reproducible research. The following workflow provides a systematic approach to qualifying potential suppliers.

Supplier_Qualification_Workflow A Initial Supplier Identification (Databases, Literature, Peers) B Request for Information (RFI) (CoA, Specs, Lead Times) A->B C Technical Documentation Review (Purity, Impurity Profile) B->C D Sample Request & In-House QC (NMR, LC-MS, HPLC) C->D E Data Comparison (Supplier CoA vs. In-House Data) D->E F Supplier Approval & Procurement E->F

Caption: A systematic workflow for qualifying suppliers of critical research chemicals.

Key Considerations for Supplier Selection

When evaluating potential suppliers, several key factors should be taken into account:

  • Product Quality and Purity: The supplier should provide a detailed Certificate of Analysis (CoA) for each batch, specifying the purity of the compound and the methods used for its determination.[4]

  • Consistency: Batch-to-batch consistency is crucial for the reliability of long-term research projects.

  • Technical Support: A reputable supplier will have a team of qualified chemists available to provide technical assistance.[5]

  • Lead Times and Availability: The supplier's ability to provide the required quantities of the compound within the project's timeframe is a critical logistical consideration.

Prominent Suppliers

A number of chemical suppliers specialize in providing heterocyclic building blocks for research and development.[6][7] While a definitive list is constantly evolving, the following companies are established players in this space:

SupplierNoteworthy Offerings
BLDpharmLists this compound with CAS number 887595-94-0.[8]
EchemiLists the compound and provides information on a manufacturing supplier.[9]
Sigma-Aldrich (Merck)Offers a wide range of heterocyclic building blocks, including various azetidine derivatives.[10]
Thermo Scientific ChemicalsProvides azetidine-3-carboxylic acid and other related derivatives.[11]
Life ChemicalsSpecializes in advanced chemical building blocks and offers custom synthesis services.[4]
Apollo ScientificDistributes a large catalog of heterocyclic compounds for the pharmaceutical and agrochemical sectors.[6]

This table is for informational purposes and does not represent an exhaustive list or an endorsement of any particular supplier.

Experimental Protocols: Handling, Storage, and Quality Control

Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling azetidine derivatives.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store this compound in a cool, dry, and dark place, in a tightly sealed container to prevent degradation.[12]

In-House Quality Control (QC) Protocol:

  • Visual Inspection: Examine the compound for uniform color and consistency.

  • Solubility Test: Determine the solubility of the compound in a range of common laboratory solvents.

  • ¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a proton NMR spectrum to confirm the chemical structure.

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry to verify the molecular weight and assess the purity of the compound.

The Role of Azetidine Derivatives in Overcoming Research Challenges

The unique structural features of azetidines can help researchers address common challenges in drug discovery, such as poor pharmacokinetic properties and off-target effects.[3] The constrained nature of the azetidine ring can lead to more selective binding to the target protein, potentially reducing side effects. Furthermore, the introduction of this motif can block sites of metabolism, leading to a longer in vivo half-life. The synthesis and application of novel azetidine derivatives continue to be an active area of research, with new methods and applications being reported regularly.[13]

Conclusion

The careful selection and rigorous qualification of suppliers for critical reagents like this compound are paramount to the success of any research and development program. By following the systematic approach outlined in this guide, researchers can ensure the quality and consistency of their starting materials, thereby enhancing the reliability and reproducibility of their scientific findings. The continued exploration of azetidine-containing compounds holds great promise for the discovery of new and improved therapeutics.[14][15]

References

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  • Journal of Pharmaceutical Research International. Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 1(5), 235–240. [Link]

  • Al-Hadedi, A. A. M., Al-Masoudi, N. A., & Al-Soud, Y. A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1007. [Link]

  • Home Sunshine Pharma. Azetidine-3-carboxylic Acid CAS 36476-78-5. [Link]

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Methodological & Application

Application Notes & Protocol: High-Efficiency Photochemical Release of Azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Uncaging 1-(2-Nitrophenyl)azetidine-3-carboxylic acid with UV Light

Introduction: Achieving Spatiotemporal Control with Light

In fields ranging from neuroscience to materials science, the ability to control the release of bioactive molecules with high spatial and temporal precision is paramount. Photolabile protecting groups, or "cages," are chemical moieties that render a molecule inert until cleaved by a pulse of light.[1][2][3] The 2-nitrophenyl group is a venerable and widely implemented photocage, prized for its efficient cleavage upon exposure to near-UV light.[4][5]

This document provides a detailed protocol for the uncaging of This compound , a caged derivative of a conformationally constrained, non-proteinogenic amino acid. The release of azetidine-3-carboxylic acid can be used to study its effects as a proline analogue or to initiate subsequent chemical transformations in a light-dependent manner.[6] This guide is designed for researchers, scientists, and drug development professionals, offering a framework for predictable and quantifiable photorelease, underpinned by a robust analytical validation system.

The Uncaging Principle: A Mechanistic Overview

The photochemical release from a 2-nitrophenyl cage is an intramolecular redox reaction initiated by the absorption of a photon. The process is irreversible and typically proceeds on a sub-millisecond timescale, making it faster than many biological processes.[1]

The Mechanism Unveiled:

  • Photoexcitation: The 2-nitrophenyl chromophore absorbs a photon of UV light (typically in the 320-400 nm range), promoting it to an excited singlet state.[5][7]

  • Hydrogen Abstraction: In the excited state, the nitro group is sufficiently reactive to abstract a hydrogen atom from the benzylic carbon adjacent to the azetidine nitrogen. This forms a transient aci-nitro intermediate.

  • Rearrangement & Cleavage: The aci-nitro intermediate rapidly rearranges, leading to the transfer of an oxygen atom from the nitro group to the benzylic carbon. This rearrangement destabilizes the C-N bond linking the cage to the azetidine ring, resulting in its cleavage.

  • Product Release: The reaction yields the free azetidine-3-carboxylic acid and a 2-nitrosobenzaldehyde byproduct.[1][8]

The efficiency of this process is defined by its quantum yield (Φ) , which is the fraction of absorbed photons that result in a photoreaction. While the specific quantum yield for this compound is not broadly published, related 2-nitrophenyl cages often exhibit quantum yields in the range of 0.01 to 0.3, signifying a robust and efficient release mechanism.[9][10]

Uncaging_Mechanism cluster_0 Photochemical Reaction Pathway cluster_1 Products Caged 1-(2-Nitrophenyl) azetidine-3-carboxylic acid Excited Excited State* Caged->Excited hν (UV Light) ~365 nm Intermediate Aci-nitro Intermediate Excited->Intermediate Intramolecular H-abstraction Uncaged Azetidine-3-carboxylic acid Intermediate->Uncaged Cleavage Byproduct 2-Nitrosobenzaldehyde Intermediate->Byproduct Rearrangement

Caption: Photochemical cleavage of this compound.

Materials & Equipment

Reagents
  • This compound (CAS 887595-94-0)[11]

  • Solvent: Acetonitrile (HPLC grade), Methanol (HPLC grade), or a suitable aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4), filtered and degassed.

    • Expert Insight: The choice of solvent is critical. While many nitrophenyl cages are soluble in organic solvents like DMSO or acetonitrile, biological applications necessitate the use of aqueous buffers. Initial solubility tests are recommended. The uncaging reaction itself is generally tolerant of various solvents, but reaction kinetics may vary.

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid or Trifluoroacetic acid (for HPLC mobile phase)

Equipment
  • UV Light Source: A high-pressure mercury arc lamp, xenon arc lamp, or a dedicated high-power UV LED (e.g., 365 nm).[12] The source should be equipped with a collimating lens and appropriate band-pass filters to isolate the desired wavelength.

  • Reaction Vessel: Quartz cuvettes or plates (standard glass/polystyrene absorbs UV light).

  • Analytical Balance

  • Vortex Mixer & Sonicator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.

  • UV-Vis Spectrophotometer

  • Standard laboratory glassware, pipettes, and safety equipment.

Step-by-Step Experimental Protocol

CRITICAL SAFETY NOTE: UV radiation is harmful to the eyes and skin. Always use appropriate UV-blocking safety glasses, face shields, and skin protection. Work in a designated area or use an enclosed irradiation chamber.

Part A: Sample Preparation

Causality: To prevent premature uncaging, all steps involving the stock solution must be performed under minimal light conditions or using red-shifted ambient light.

  • Prepare Stock Solution: Accurately weigh a desired amount of this compound and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 10-50 mM). Sonication may be required to aid dissolution.

  • Store Properly: Store the stock solution at -20°C, wrapped in aluminum foil to protect it from light.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 100 µM to 1 mM) in the reaction solvent. Ensure the final concentration results in an absorbance of < 1.0 at the irradiation wavelength to avoid inner filter effects.[1]

Part B: UV Irradiation Procedure
  • System Warm-up: Turn on the UV lamp and allow it to stabilize for at least 15-30 minutes to ensure a constant light output.

  • Prepare the Sample: Transfer a precise volume of the working solution into a quartz cuvette. If temperature control is necessary, place the cuvette in a temperature-controlled holder.

  • Initial Measurement (t=0): Before irradiation, take an aliquot of the solution for HPLC analysis and/or record its full UV-Vis absorption spectrum. This is your baseline measurement.

  • Irradiation: Place the sample at a fixed distance from the light source and open the shutter to begin irradiation. For kinetic studies, use a stopwatch to track the exposure time precisely.

  • Time-Course Sampling: At predetermined intervals (e.g., 0, 15, 30, 60, 120, 300 seconds), briefly interrupt the irradiation and immediately take aliquots for analysis. Store these samples in the dark, preferably on ice, until analysis.

Part C: Analytical Monitoring (The Self-Validating System)

The trustworthiness of any uncaging protocol relies on the accurate quantification of the released product. HPLC is the gold standard for this validation.

  • UV-Vis Spectroscopy (Qualitative Monitoring):

    • Record the absorbance spectrum of the solution at each time point.

    • Expected Observation: You should observe a decrease in the absorbance peak corresponding to the 2-nitrophenyl cage (typically ~340-360 nm) and the emergence of new peaks corresponding to the uncaged product and the 2-nitrosobenzaldehyde byproduct. This provides a quick confirmation that the photoreaction is occurring.

  • Reverse-Phase HPLC (Quantitative Analysis):

    • Method Setup: Develop an isocratic or gradient method to separate the caged starting material from the uncaged azetidine-3-carboxylic acid.

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Example Gradient: 5% B to 95% B over 10 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: Monitor at a wavelength where both caged and byproduct compounds absorb (e.g., 254 nm or 350 nm). The uncaged azetidine may have low absorbance and might be best quantified via disappearance of the starting material.

    • Analysis: Inject the aliquots taken at each time point. Record the peak areas for the starting material and products.

    • Quantification: Calculate the concentration of the remaining caged compound and the formed uncaged product at each time point relative to the t=0 sample. This allows for the precise determination of photorelease efficiency over time.

Data, Optimization, and Troubleshooting

Key Experimental Parameters

For successful and reproducible uncaging, several parameters must be controlled and can be optimized for specific needs.

ParameterRecommended Starting PointRationale & Optimization Notes
Wavelength 365 nm (i-line of Hg lamp)The 2-nitrophenyl group has a broad absorption in the near-UV.[5][13] 365 nm is a common, effective wavelength that minimizes potential damage to biological samples compared to shorter wavelengths (<320 nm).
Light Intensity ~0.5-10 mW/cm²Higher intensity leads to faster uncaging.[12] Calibrate your light source. For cellular experiments, use the lowest intensity that achieves the desired effect to minimize phototoxicity.
Concentration 100 µM - 1 mMHigher concentrations may require longer irradiation times due to inner filter effects.[1] For cellular loading, concentrations are often in the mM range.
Solvent/Buffer Application-dependentEnsure the compound is fully dissolved. pH can sometimes influence uncaging efficiency and the stability of the final products.
Temperature 20-37 °CWhile the primary photochemical event is temperature-independent, subsequent thermal reactions of intermediates can be affected. Maintain consistent temperature for reproducibility.
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low Uncaging Efficiency Insufficient light intensity or exposure time.Increase irradiation time or move the sample closer to the lamp. Verify lamp output with a power meter.
Incorrect wavelength.Ensure you are using a wavelength within the absorbance band of the caged compound (~320-400 nm). Check filter specifications.
Compound degradation/insolubility.Prepare fresh solutions. Confirm solubility in the chosen solvent.
Inconsistent Results Fluctuating lamp output.Allow the lamp to fully stabilize before starting experiments. Monitor lamp hours as they age.
Inconsistent sample positioning.Use a fixed sample holder to ensure the distance and angle to the light source are identical for all experiments.
Side Products Observed Photodegradation of products.Reduce total light exposure. The 2-nitroso byproduct can undergo further photochemical reactions. Analyze samples immediately.
Reaction with solvent or buffer components.Test uncaging in a simplified solvent system (e.g., water/acetonitrile) to identify potential interfering species.

References

  • Araya, R., et al. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience. [Link]

  • Chen, J., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. MDPI. [Link]

  • Sangwan, M., et al. (2022). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). RSC Publishing. [Link]

  • Zhao, R., et al. (2014). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. Photochemical & Photobiological Sciences. [Link]

  • Sarkisov, D. V., & Wang, S. S. H. (n.d.). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Florida State University. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

  • Mayer, G., et al. (2021). Rethinking Uncaging: A New Antiaromatic Photocage Driven by a Gain of Resonance Energy. Angewandte Chemie. [Link]

  • Ellis-Davies, G. C. R. (2018). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. PMC - NIH. [Link]

  • Martins, A. F., et al. (2021). UV/Vis-Based Persulphate Activation for p-Nitrophenol Degradation. MDPI. [Link]

  • Pospíšil, J., et al. (2020). Photouncaging of Carboxylic Acids from Cyanine Dyes with Near-Infrared Light. Angewandte Chemie. [Link]

  • Chen, J., et al. (2011). Near-ultraviolet absorption cross-sections of nitrophenols and their potential influence on tropospheric oxidation capacity. CORA. [Link]

  • Mayer, G., et al. (2021). Rethinking Uncaging: A New Antiaromatic Photocage Driven by a Gain of Resonance Energy. Semantic Scholar. [Link]

  • Bojtár, M., et al. (2019). Photochemical Quantum Yields and Efficiencies of the Photocages. ResearchGate. [Link]

  • Taylor, J. E. (2022). Photochemical Approaches to Azetidines. Nottingham ePrints. [Link]

  • Ubiparip, M., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central. [Link]

  • Wu, N., et al. (2004). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC - NIH. [Link]

Sources

Application of Caged Compounds in Studying Synaptic Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

I. Introduction: Unlocking Synaptic Secrets with Light

Synaptic transmission, the fundamental process of communication between neurons, is characterized by exquisite spatial and temporal precision. Understanding the intricate molecular events that govern this process—from neurotransmitter release to postsynaptic receptor activation and downstream signaling—requires tools that can match this precision. Caged compounds have emerged as an indispensable technology in neuroscience, offering unparalleled control over the delivery of bioactive molecules with flashes of light.[1][2]

These clever molecular constructs consist of a biologically active molecule, such as a neurotransmitter or second messenger, rendered inert by a photolabile "caging" group.[3][4] Upon illumination with a specific wavelength of light, the cage undergoes a photochemical reaction, rapidly releasing the active molecule in a spatially and temporally defined manner.[5][6] This "uncaging" process allows researchers to mimic and manipulate synaptic events with a level of control that is difficult to achieve with traditional methods like electrical stimulation or perfusion.[6]

This guide provides a comprehensive overview of the principles, applications, and protocols for using caged compounds to investigate synaptic transmission. It is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively employ this powerful technique in their own studies.

II. The Chemistry of Control: Understanding Caged Compounds

The effectiveness of a caged compound hinges on several key properties. The ideal caged compound should be:

  • Biologically Inert: The caged form of the molecule should not interact with its biological target or other cellular components.[7]

  • Stable: It must be stable in aqueous solution under physiological conditions to prevent premature release of the active molecule.[1][4]

  • Efficiently Uncaged: The photorelease process should have a high quantum yield, meaning a high probability of uncaging upon absorbing a photon.[4][7]

  • Rapidly Released: The kinetics of the uncaging reaction should be fast enough to mimic the rapid timescales of synaptic events.[8]

  • Suitable for Two-Photon Excitation: For high-resolution studies, the compound should have a significant two-photon absorption cross-section to allow for precise, three-dimensional uncaging.[9][10]

A variety of caging chromophores have been developed, each with distinct photophysical properties. Some of the most commonly used in neuroscience include:

  • Nitrobenzyl Derivatives (e.g., CNB, DMNB): These were among the first caging groups developed and are effective for one-photon uncaging with UV light.[2][6]

  • Nitroindolinyl Derivatives (e.g., MNI, CDNI): These compounds exhibit improved two-photon sensitivity, making them ideal for high-resolution mapping of synaptic receptors.[6][7][10][11]

  • Ruthenium-based Cages (e.g., RuBi): These can be uncaged with visible light, which can be less phototoxic to cells than UV light.[6]

  • Coumarin and Quinoline Derivatives (e.g., DEAC450): These offer distinct spectral properties, enabling multi-color or "multichromic" uncaging experiments where different molecules can be released independently using different wavelengths of light.[6]

The choice of caged compound depends on the specific biological question, the experimental setup (e.g., one-photon vs. two-photon microscopy), and the desired spatial and temporal resolution.

III. Application Notes: Probing the Synapse with Light

The versatility of caged compounds allows for a wide range of applications in the study of synaptic transmission. Here, we delve into some key experimental paradigms and the rationale behind their design.

A. Mapping Neurotransmitter Receptor Distribution and Function

A primary application of caged compounds is the high-resolution mapping of neurotransmitter receptors on the neuronal surface. By focally uncaging a neurotransmitter like glutamate or GABA at precise locations, researchers can elicit localized postsynaptic currents and map the density and sensitivity of receptors with subcellular precision.[9][12]

Causality in Experimental Design: The choice between one-photon and two-photon uncaging is critical here. While one-photon uncaging can provide information about receptor distribution along a dendrite, it lacks axial resolution. Two-photon uncaging, due to its inherent optical sectioning capability, allows for the precise activation of receptors on individual dendritic spines, providing a much more detailed and physiologically relevant map of synaptic inputs.[9][11][13]

dot

Caption: Workflow for mapping neurotransmitter receptors using caged compounds.

B. Investigating Synaptic Integration and Dendritic Computation

Neurons receive thousands of synaptic inputs that are integrated in complex ways within their dendritic trees. Caged compounds provide a powerful tool to dissect the rules of synaptic integration by allowing researchers to mimic specific patterns of synaptic input with high spatiotemporal control.[14] For instance, one can investigate how the timing and location of multiple synaptic inputs influence the generation of dendritic spikes and the ultimate firing of the neuron.

Field-Proven Insights: By systematically varying the number, location, and timing of uncaging events, it's possible to explore concepts like dendritic summation (linear vs. non-linear) and the role of specific dendritic compartments in information processing.[14] This approach has been instrumental in revealing the sophisticated computational capabilities of dendrites.

C. Elucidating the Molecular Mechanisms of Synaptic Plasticity

Long-term potentiation (LTP) and long-term depression (LTD) are forms of synaptic plasticity thought to underlie learning and memory. Caged compounds, particularly caged calcium and caged glutamate, have been pivotal in unraveling the molecular signaling cascades that drive these processes.

Trustworthiness through Self-Validation: A key advantage of using caged compounds in plasticity studies is the ability to bypass presynaptic mechanisms and directly activate postsynaptic receptors. This allows for a more direct investigation of the postsynaptic induction mechanisms. For example, by uncaging glutamate onto a single spine, one can induce plasticity locally and then monitor the resulting structural and functional changes. Furthermore, uncaging caged calcium within the postsynaptic neuron can directly test the role of calcium as a second messenger in triggering plasticity.[15]

dot

Synaptic_Plasticity_Pathway cluster_input Stimulus cluster_postsynaptic Postsynaptic Events cluster_output Outcome Uncaging Two-Photon Uncaging of Caged Glutamate NMDAR NMDA Receptor Activation Uncaging->NMDAR Glutamate Release Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Kinases Activation of CaMKII, PKA, etc. Ca_Influx->Kinases AMPAR AMPAR Trafficking to Synapse Kinases->AMPAR LTP Long-Term Potentiation (LTP) AMPAR->LTP

Caption: Simplified signaling pathway for LTP induction using caged glutamate.

IV. Protocols: A Step-by-Step Guide to Uncaging Experiments

The following protocols provide a general framework for conducting uncaging experiments. Specific parameters will need to be optimized for each experimental preparation and scientific question.

Protocol 1: Two-Photon Glutamate Uncaging to Map AMPA Receptor Function

Objective: To map the spatial distribution and functional properties of AMPA receptors on dendritic spines of a pyramidal neuron in an acute brain slice.

Materials:

  • Acute brain slices (e.g., hippocampus or cortex)

  • Artificial cerebrospinal fluid (aCSF)

  • Caged glutamate (e.g., MNI-glutamate or CDNI-glutamate)

  • Two-photon microscope equipped with a femtosecond-pulsed laser

  • Patch-clamp electrophysiology setup

  • Fluorescent dye (e.g., Alexa Fluor 594) for visualizing neuronal morphology

Procedure:

  • Slice Preparation: Prepare acute brain slices according to standard laboratory protocols.

  • Caged Compound Application: Bath apply the caged glutamate to the recording chamber at a concentration of 1-5 mM.[16] Allow for equilibration.

  • Neuron Identification and Patching: Identify a pyramidal neuron and establish a whole-cell patch-clamp recording. Include a fluorescent dye in the internal solution to visualize the dendritic tree.

  • Two-Photon Imaging: Use the two-photon microscope to visualize the fluorescently labeled dendrites and identify individual spines.

  • Uncaging Laser Calibration: Calibrate the power and duration of the uncaging laser pulse to elicit a postsynaptic current that mimics a spontaneous excitatory postsynaptic current (sEPSC).[11] This is a critical step to ensure physiological relevance.

  • Mapping Procedure:

    • Systematically move the uncaging laser spot to the head of each dendritic spine along a selected dendritic segment.

    • At each spine, deliver a brief laser pulse (e.g., 0.5-2 ms) to uncage glutamate.[13]

    • Record the resulting excitatory postsynaptic current (uEPSC) in voltage-clamp mode.

  • Data Analysis:

    • Measure the amplitude of the uEPSC at each spine.

    • Correlate the uEPSC amplitude with the volume of the spine head (if also performing structural imaging).

    • Generate a spatial map of AMPA receptor function along the dendrite.[13]

Data Presentation:

Dendritic Spine IDSpine Volume (μm³)uEPSC Amplitude (pA)
Spine 10.0812.5
Spine 20.1525.3
Spine 30.058.1
.........
Protocol 2: Investigating the Role of Calcium in Synaptic Plasticity with Caged Calcium

Objective: To determine if a localized increase in postsynaptic calcium is sufficient to induce long-term potentiation (LTP).

Materials:

  • Acute brain slices

  • aCSF

  • Caged calcium compound (e.g., NP-EGTA or DM-nitrophen)

  • Calcium indicator dye (e.g., Fluo-4)

  • UV flash lamp or focused UV laser

  • Patch-clamp electrophysiology setup

Procedure:

  • Slice Preparation: Prepare acute brain slices.

  • Loading Caged Calcium: Establish a whole-cell patch-clamp recording and include the caged calcium compound and a calcium indicator dye in the internal solution. Allow for diffusion into the dendrites.

  • Baseline Synaptic Transmission: Electrically stimulate presynaptic afferents and record baseline excitatory postsynaptic potentials (EPSPs) for a stable period (e.g., 10-20 minutes).

  • Calcium Uncaging:

    • Position the UV light source to illuminate a specific region of the dendrite.

    • Deliver a brief flash of UV light to photolyze the caged calcium, causing a rapid, localized increase in intracellular calcium concentration.

    • Monitor the change in fluorescence of the calcium indicator to confirm the calcium transient.

  • Post-Uncaging Recording: Continue to monitor synaptic transmission by electrical stimulation for an extended period (e.g., 30-60 minutes) to assess if LTP has been induced.

  • Data Analysis:

    • Measure the amplitude of the EPSPs before and after calcium uncaging.

    • Calculate the percentage change in EPSP amplitude to quantify the degree of potentiation.

Expected Outcome: A significant and lasting increase in EPSP amplitude following calcium uncaging would demonstrate that a postsynaptic rise in calcium is sufficient to induce LTP.[15]

V. Concluding Remarks and Future Directions

Caged compounds have revolutionized our ability to study synaptic transmission by providing an unprecedented level of control over the delivery of bioactive molecules.[1] The continued development of new caging chromophores with improved photophysical properties, such as enhanced two-photon cross-sections and red-shifted absorption spectra, will further expand the utility of this technique.[6][17] The combination of caged compounds with other advanced methodologies, such as optogenetics and super-resolution microscopy, promises to yield even deeper insights into the complex and dynamic world of the synapse.

VI. References

  • Calcium Imaging and Caged compounds - FSU Biology. (n.d.). Retrieved from [Link]

  • Trimbuch, T., et al. (2013). Synthesis and Biological Evaluation of Bis-CNB-GABA, a Photoactivatable Neurotransmitter with Low Receptor Interference and Chemical Two-Photon Uncaging Properties. Journal of the American Chemical Society. Retrieved from [Link]

  • Svoboda, K., & Yasuda, R. (2006). Two-photon uncaging microscopy. Neuron. Retrieved from [Link]

  • Araya, R., et al. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience. Retrieved from [Link]

  • Higley, M. J., & Sabatini, B. L. (2010). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology. Retrieved from [Link]

  • Tran-Van-Minh, A., et al. (2015). Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. Methods in Molecular Biology. Retrieved from [Link]

  • Pettit, D. L., et al. (1997). Chemical two-photon uncaging: a novel approach to mapping glutamate receptors. Neuron. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2019). Useful caged compounds for cell physiology. Accounts of Chemical Research. Retrieved from [Link]

  • Ellis-Davies, G. C. R., & Mourot, A. (2013). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • Eilers, J., et al. (1995). Confocal imaging and local photolysis of caged compounds: dual probes of synaptic function. Pflügers Archiv - European Journal of Physiology. Retrieved from [Link]

  • Pálfi, D., et al. (2021). Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on Epileptic Networks. Journal of the American Chemical Society. Retrieved from [Link]

  • Nikolenko, V., et al. (2005). Holographic photolysis of caged neurotransmitters. Biophysical Journal. Retrieved from [Link]

  • Lee, S.-J., & Augustine, G. J. (2016). Ca2+ Caging and Uncaging. Springer Nature. Retrieved from [Link]

  • Ellis-Davies, G. C. R., & Barsotti, R. J. (2013). A chemist and biologist talk to each other about caged neurotransmitters. Future Medicinal Chemistry. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Retrieved from [Link]

  • Breitinger, H.-G., et al. (2009). A new synthesis of caged GABA compounds for studying GABAA receptors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Zviman, A., et al. (2024). Caged Zn2+ Photolysis in Zebrafish Whole Brains Reveals Subsecond Modulation of Dopamine Uptake. ACS Chemical Neuroscience. Retrieved from [Link]

  • Canepari, M., et al. (2007). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods. Retrieved from [Link]

  • Kleinhans, C., et al. (2013). MPM Imaging with UV Focal Glutamate Uncaging in Pyramidal Neurons. Journal of Visualized Experiments. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Retrieved from [Link]

  • Stein, I. S., & Zito, K. (2019). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 65-83). Humana, New York, NY. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Israel Journal of Chemistry. Retrieved from [Link]

  • ellisdavieslab - caged compounds. (n.d.). Google Sites. Retrieved from

  • Nerbonne, J. M. (1996). Caged compounds: tools for illuminating neuronal responses and connections. Current Opinion in Neurobiology. Retrieved from [Link]

  • (A) The general structure of caged compounds with a list of commonly... (n.d.). ResearchGate. Retrieved from [Link]

  • Zucker, R. S. (1993). CALCIUM AND SHORT-TERM SYNAPTIC PLASTICITY. Annual Review of Physiology. Retrieved from [Link]

  • Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Chemical Reviews. Retrieved from [Link]

  • CAGED NEUROTRANSMITTERS. (n.d.). Femtonics. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. Nature Methods. Retrieved from [Link]

  • Lisman, J. E., & Spruston, N. (2010). Calcium and Spike Timing-Dependent Plasticity. Frontiers in Synaptic Neuroscience. Retrieved from [Link]

  • Kramer, R. H., et al. (2009). New photochemical tools for controlling neuronal activity. Current Opinion in Neurobiology. Retrieved from [Link]

  • Synthesis, Photophysical, Photochemical and Biological Properties of Caged GABA, 4-[[(2H-1Benzopyran2-one-7-amino-4-methoxy) carbonyl] amino] Butanoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Photophysical, Photochemical and Biological Properties of Caged GABA, 4-[[(2H-1-Benzopyran-2-one-7-amino-4-methoxy) carbonyl] amino] Butanoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Abdelfattah, A. S., et al. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. Molecules. Retrieved from [Link]

  • Trigo, F. F., et al. (2012). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience. Retrieved from [Link]

  • Robinson, N. J., et al. (2020). Optofluidic control of rodent learning using cloaked caged glutamate. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Cage effects on synaptic plasticity and its modulation in a mouse model of fragile X syndrome. (n.d.). ResearchGate. Retrieved from [Link]

  • Till, S. M., et al. (2024). Cage effects on synaptic plasticity and its modulation in a mouse model of fragile X syndrome. Philosophical Transactions of the Royal Society B: Biological Sciences. Retrieved from [Link]

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Application Notes & Protocols: A Guide to the Incorporation of Azetidine-3-carboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the strategic incorporation of azetidine-3-carboxylic acid (Aze), a constrained proline analogue, into peptide chains. We delve into the unique conformational properties conferred by the azetidine ring, address the synthetic challenges, and provide detailed, field-proven protocols for its successful integration using Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals aiming to leverage Aze to create novel peptidomimetics with enhanced stability, defined secondary structures, and potent biological activity.

Introduction: The Rationale for Azetidine-3-Carboxylic Acid in Peptide Design

Azetidine-3-carboxylic acid is a four-membered heterocyclic non-canonical amino acid and a structural analogue of proline.[1] Its incorporation into a peptide backbone introduces a significant conformational constraint due to the inherent ring strain of the smaller azetidine ring compared to proline's five-membered pyrrolidine ring.[2][3] This rigidity is a powerful tool in medicinal chemistry for several reasons:

  • Enhanced Metabolic Stability: The constrained nature of the Aze residue can sterically hinder protease recognition sites, leading to peptides with improved resistance to enzymatic degradation.[4][5]

  • Conformational Rigidity: The azetidine ring restricts the available Ramachandran space, forcing the peptide backbone into more defined secondary structures, such as β-turns.[2][6] This pre-organization can lead to higher receptor affinity and selectivity by reducing the entropic penalty of binding.[3]

  • Unique Physicochemical Properties: The incorporation of Aze can modulate a peptide's solubility and pharmacokinetic profile.[2]

Several FDA-approved drugs, such as baricitinib and cobimetinib, feature azetidine motifs to enhance their metabolic stability and pharmacokinetic properties, highlighting the scaffold's value in drug discovery.[2] This guide focuses specifically on the peptide synthesis workflow, enabling researchers to harness these benefits in their own designs.

Structural & Conformational Insights

The fundamental difference between Proline (Pro) and Azetidine-3-carboxylic acid (Aze) lies in the ring size, which has profound stereoelectronic consequences.

Diagram: Proline vs. Azetidine-3-Carboxylic Acid

G Structural Comparison of Proline and Aze cluster_pro Proline (Five-Membered Ring) cluster_aze Azetidine-3-Carboxylic Acid (Four-Membered Ring) Pro Aze

Caption: Proline's five-membered ring vs. Aze's four-membered ring.

While the overall conformational preferences of Aze and Pro can be similar, peptides containing Aze are generally more flexible due to decreased repulsive interactions between the ring atoms and adjacent residues.[7] However, this increased flexibility does not negate its ability to induce specific structural motifs. Studies have shown that the 3-aminoazetidine-3-carboxylic acid moiety can act as a β-turn inducer.[6] Furthermore, the introduction of an Aze residue can disrupt the typical secondary structures formed by proline-rich sequences.[8][9]

PropertyL-ProlineL-Azetidine-3-carboxylic AcidCausality & Implication
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Higher ring strain in Aze restricts bond angles and torsional freedom, leading to more defined backbone conformations.[2]
Backbone Dihedral Angle (Φ) Restricted (~ -60°)More constrainedThe smaller ring significantly limits the range of the Φ angle, pre-organizing the peptide backbone.
Turn Inducement Potent β-turn inducerCan induce β-turns and γ-turns.[6][10]Offers a tool to precisely engineer turns in peptide structures, which are crucial for molecular recognition.
Proteolytic Stability Confers moderate stabilityConfers enhanced stabilityThe compact and strained ring provides steric shielding against protease enzymes.[4][5]
Synthetic Strategy & Core Protocols

The incorporation of Aze into peptides is most commonly achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11][12] The key building block is Fmoc-Aze(N-Prot)-OH , where the azetidine nitrogen must be protected to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for this role due to its stability during the Fmoc deprotection steps and its easy removal during the final acid cleavage.[4]

Diagram: General Fmoc-SPPS Workflow for Aze Incorporation

SPPS_Workflow Resin 1. Start with Resin (e.g., Rink Amide) Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_AA 3. Couple Standard Fmoc-AA-OH Deprotection1->Coupling_AA Wash1 4. Wash (DMF) Coupling_AA->Wash1 Repeat Repeat Steps 2-4 for desired sequence Wash1->Repeat Deprotection2 5. Fmoc Deprotection (20% Piperidine/DMF) Repeat->Deprotection2 Coupling_Aze 6. Couple Fmoc-Aze(Boc)-OH (HCTU/DIEA in DMF) Deprotection2->Coupling_Aze Wash2 7. Wash (DMF) Coupling_Aze->Wash2 Continue_Synth 8. Continue Synthesis (Repeat Steps 2-4) Wash2->Continue_Synth Cleavage 9. Cleave & Deprotect (e.g., TFA/TIS/H2O) Continue_Synth->Cleavage Purify 10. Purify & Analyze (RP-HPLC, MS) Cleavage->Purify

Caption: Workflow for incorporating Aze via Fmoc-SPPS.

Protocol 3.1: Manual Fmoc-SPPS of an Aze-Containing Peptide

This protocol outlines the manual synthesis of a model peptide on a 0.1 mmol scale using Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (loading ~0.5 mmol/g)

  • Fmoc-protected amino acids

  • Fmoc-Aze(Boc)-OH

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Washing Solvents: DMF, DCM

  • SPPS reaction vessel

Methodology:

  • Resin Swelling:

    • Place 200 mg of Rink Amide resin in the reaction vessel.

    • Add 5 mL of DCM and allow to swell for 30 minutes.

    • Drain the DCM, then wash with 5 mL of DMF (3 times).

  • Initial Fmoc Deprotection:

    • Add 5 mL of Deprotection Solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add another 5 mL of Deprotection Solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

    • Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.

  • Amino Acid Coupling (Standard Residue):

    • In a separate vial, dissolve 4 equivalents (0.4 mmol) of the desired Fmoc-amino acid and 3.9 equivalents (0.39 mmol) of HCTU in 2 mL of DMF.

    • Add 8 equivalents (0.8 mmol) of DIEA to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 45-60 minutes.

    • Drain the vessel and wash with DMF (3 x 5 mL).

    • Self-Validation: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each standard amino acid in the sequence.

  • Incorporation of Fmoc-Aze(Boc)-OH:

    • Following the deprotection of the N-terminal residue (Step 2), proceed with the coupling of Aze.

    • Prepare the activation mixture as in Step 3, using Fmoc-Aze(Boc)-OH.

    • Causality: Due to the potential for steric hindrance from the constrained ring, a slightly longer coupling time or double coupling may be beneficial. Couple for 90 minutes.

    • Drain, wash, and perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step (double coupling).

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DMF (3x), followed by DCM (3x), and dry the resin under a stream of nitrogen.

    • Add 5 mL of the Cleavage Cocktail to the resin.

    • Agitate at room temperature for 2-3 hours. The Boc group on the Aze residue will be removed simultaneously.

    • Filter the resin and collect the filtrate into a cold solution of diethyl ether (40 mL).

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.

    • Dry the crude peptide under vacuum.

  • Analysis and Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Analyze by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) to confirm identity and purity.

    • Purify the peptide using preparative RP-HPLC.

Applications in Drug Discovery & Chemical Biology

The unique structural features of Aze-containing peptides make them valuable scaffolds in therapeutic and research applications.

  • Peptidomimetics: Aze serves as a proline mimetic to create peptides with constrained conformations, leading to improved target affinity and selectivity.[13]

  • Antiviral Agents: Dipeptides containing azetidine-2-carboxylic acid have been investigated as inhibitors of Human Cytomegalovirus (HCMV).[10]

  • Macrocyclic Peptides: The turn-inducing properties of azetidine derivatives can facilitate the efficient synthesis of small macrocyclic peptides, which are a privileged class of therapeutic molecules.[5][14]

  • Probing Protein Structure: The misincorporation of azetidine-2-carboxylic acid in place of proline can be used to alter and study protein properties, such as the stability of the collagen triple helix.[7][15]

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling of Aze (Positive Kaiser test after coupling)1. Steric hindrance of the Aze residue. 2. Peptide aggregation on the resin. 3. Insufficient coupling time or reagent equivalents.1. Double Couple: Repeat the coupling step with a fresh solution of activated Fmoc-Aze(Boc)-OH. 2. Change Coupling Reagent: Use a different coupling agent like HATU or COMU. 3. Increase Time/Equivalents: Extend the coupling time to 2 hours or increase to 5 equivalents of amino acid and reagents.
Low Final Yield 1. Incomplete deprotection steps throughout the synthesis. 2. Premature cleavage of peptides from the resin. 3. Side reactions during final cleavage.1. Confirm Deprotection: Ensure the 20% piperidine solution is fresh. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for difficult deprotections, but be cautious with Asp-containing sequences.[16] 2. Use Appropriate Resin: Ensure the linker is stable to the repeated piperidine treatments. 3. Optimize Scavengers: Ensure appropriate scavengers (like TIS for Trp, Cys) are used in the cleavage cocktail.
Unexpected Mass in MS (+56 Da)Incomplete removal of the Boc protecting group from the Aze nitrogen.1. Extend Cleavage Time: Increase the final TFA cleavage time to 4 hours. 2. Increase TFA Concentration: Ensure the TFA concentration is at least 95%.
References
  • Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • Mughal, H., & Szostak, M. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Published. Retrieved from [Link]

  • Di Maro, S., et al. (2012). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry. Retrieved from [Link]

  • Saunders, G. J., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]

  • Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • Sweeney, S., et al. (2019). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Molecules. Retrieved from [Link]

  • Saunders, G. J., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Gotor, V., et al. (2008). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. Retrieved from [Link]

  • An, S. S. A., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Couty, F., et al. (2004). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Journal of Organic Chemistry. Retrieved from [Link]

  • Fields, G. B. (2004). Boc and Fmoc solid phase peptide synthesis. U.S. Patent No. 9,090,654 B2.
  • An, S. S. A., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. SciSpace. Retrieved from [Link]

  • Imperial Chemical Industries PLC. (1992). Solid phase peptide synthesis. European Patent No. EP 0518655 B1. Retrieved from [Link]

  • Almássy, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Kumar, A., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration. Retrieved from [Link]

Sources

Application Notes and Protocols for the Photolytic Release of Caged Compounds in Brain Slices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles, experimental setup, and detailed protocols for the photolytic release of caged compounds in brain slices. It is designed for researchers, scientists, and drug development professionals seeking to employ this powerful technique for precise spatiotemporal control of bioactive molecules in neural circuits.

Foundational Principles: Illuminating Neural Function with Caged Compounds

The study of neural circuits demands tools that can mimic the rapid and localized nature of synaptic transmission. Caged compounds offer an elegant solution by providing optical control over the release of neurotransmitters, second messengers, and other signaling molecules.[1][2][3][4] A caged compound is a biologically active molecule that has been rendered inert by a photolabile protecting group, or "cage".[1][3][5] Upon illumination with a specific wavelength of light, this protective group is cleaved, rapidly releasing the active molecule in a process known as photolysis or "uncaging".[1][2][3] This technique allows for precise temporal and spatial control over the concentration of the released substance, enabling researchers to probe the function of individual synapses, dendrites, and even single dendritic spines.[6][7][8]

The efficacy of photolytic release is determined by two key photochemical properties of the caged compound:

  • Extinction Coefficient (ε): This measures how strongly the caged compound absorbs light at a particular wavelength. A higher extinction coefficient means more efficient light absorption.[6]

  • Quantum Yield (Φ): This represents the efficiency of the photorelease process, i.e., the probability that an absorbed photon will lead to the cleavage of the caging group.[6]

The ideal caged compound for neurobiological studies in brain slices should exhibit high water solubility, stability in physiological buffers, biological inertness before photolysis, and rapid and efficient photorelease.[3]

One-Photon vs. Two-Photon Excitation: A Comparative Overview

The photolytic release of caged compounds can be achieved through either one-photon or two-photon excitation.

  • One-Photon (1P) Uncaging: This traditional method uses a single photon of UV or visible light to excite the caging group.[9][10] While effective, 1P uncaging can suffer from out-of-focus photolysis, as light is absorbed throughout its path in the tissue.[11] This can lead to unintended activation of receptors outside the region of interest.

  • Two-Photon (2P) Uncaging: This advanced technique utilizes the near-simultaneous absorption of two lower-energy (typically infrared) photons to achieve the same excitation energy as a single high-energy photon.[7][12][13] Because the probability of two-photon absorption is proportional to the square of the light intensity, excitation is confined to the focal volume of the microscope objective.[11] This provides exceptional three-dimensional spatial resolution, making it the preferred method for studying individual synapses and dendritic spines deep within brain slices.[6][7][11][12]

The Experimental Arsenal: Assembling Your Photolysis Setup

A robust and reliable experimental setup is paramount for successful uncaging experiments. The core components include a light source, a microscope, and a means of delivering and controlling the light.

Light Sources: The Engines of Photolysis

The choice of light source is critical and depends on the specific caged compound and whether one- or two-photon excitation is being employed.

Light SourceExcitation TypeWavelength RangeAdvantagesDisadvantages
Pulsed Lasers (e.g., Ti:Sapphire) Two-Photon~700-1000 nmHigh spatial resolution, deep tissue penetration, reduced phototoxicity.[11][12]High cost, complex operation.
Solid-State Lasers One-PhotonUV-VisibleMonochromatic, stable output, easy to control.Can cause out-of-focus photolysis.[11]
Xenon/Mercury Arc Lamps One-PhotonBroad SpectrumCost-effective, high intensity.Less stable, requires filters for wavelength selection, potential for phototoxicity.[1]
LEDs One-PhotonSpecific WavelengthsLong lifespan, stable output, rapid switching.Lower power compared to lasers.
The Microscope: Your Window into the Brain Slice

An upright microscope is typically preferred for brain slice electrophysiology and imaging, as it allows for easy access to the sample with manipulators and perfusion lines.[6] Key considerations for the microscope include:

  • Objective Lens: A high numerical aperture (NA) water-immersion objective is essential for efficient light collection and focusing, especially for two-photon uncaging.[6]

  • Light Path: The microscope must be equipped with the appropriate dichroic mirrors and filters to direct the uncaging light to the sample and separate it from the emitted fluorescence for simultaneous imaging.

  • Stability: A vibration-free table and a stable microscope stage are crucial for maintaining focus and targeting specific subcellular structures over long recording periods.

Caged Compounds: The Keys to Unlocking Neural Function

A wide variety of caged compounds are commercially available, with caged glutamate and GABA being the most commonly used in neuroscience.

Caged CompoundCommon AbbreviationExcitationKey Features
MNI-caged glutamate MNI-Glu1P and 2PWidely used for mapping synaptic connections and studying synaptic plasticity.[5][12][14]
RuBi-caged glutamate RuBi-Glu1P (Visible) and 2PCan be uncaged with visible light, allowing for two-color uncaging experiments.[2][14]
CDNI-caged GABA CDNI-GABA2PUsed to study inhibitory neurotransmission with high spatial resolution.[12][14]
DEAC450-caged compounds DEAC4501P (Blue light) and 2PEnables two-color uncaging in combination with other caged compounds.[2][5]

Step-by-Step Protocols for Photolytic Release in Brain Slices

The following protocols provide a detailed guide for preparing acute brain slices, applying caged compounds, and performing photolytic release experiments.

Protocol 1: Preparation of Acute Brain Slices
  • Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

  • Brain Extraction and Slicing: Rapidly dissect the brain and immerse it in ice-cold, oxygenated cutting solution. Slice the brain to the desired thickness (typically 250-350 µm) using a vibratome.

  • Recovery: Transfer the slices to a recovery chamber containing artificial cerebrospinal fluid (ACSF) saturated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes.

  • Storage: After recovery, maintain the slices at room temperature in oxygenated ACSF until use.

Protocol 2: Application of Caged Compounds
  • Bath Application: For mapping experiments or when targeting a large population of cells, the caged compound can be bath-applied by adding it to the recording ACSF. The final concentration will depend on the specific compound and experimental goals, but typically ranges from 200 µM to 2.5 mM.[6]

  • Local Perfusion: To restrict the application of the caged compound to a specific area, a local perfusion system can be used. This involves placing a micropipette containing the caged compound near the region of interest.

  • Intracellular Loading: For uncaging intracellular messengers like Ca2+ or IP3, the caged compound is included in the patch pipette solution and loaded into the cell via whole-cell patch-clamp recording.

Protocol 3: Performing the Photolysis Experiment
  • Slice Preparation: Transfer a brain slice to the recording chamber of the microscope and continuously perfuse with oxygenated ACSF.

  • Cell Identification: Identify the target neuron(s) using differential interference contrast (DIC) or fluorescence microscopy.

  • Electrophysiological Recording: Obtain a whole-cell patch-clamp recording from the target neuron to monitor its electrical activity.

  • Positioning the Uncaging Beam: Position the uncaging light beam to the desired location (e.g., a specific dendritic spine or a region of the dendritic arbor). For two-photon uncaging, this is achieved by steering the laser beam with scan mirrors.

  • Photolysis and Data Acquisition: Deliver a brief pulse of light to uncage the compound. The duration and power of the light pulse will need to be calibrated to evoke a physiological response without causing phototoxicity.[6] Simultaneously record the electrophysiological response of the neuron.

  • Calibration: It is crucial to calibrate the uncaging stimulus to ensure reproducible results. This can be done by adjusting the laser power and pulse duration to elicit a response that mimics a known physiological event, such as a miniature excitatory postsynaptic current (mEPSC).[6]

Visualizing the Workflow

Experimental Workflow for Two-Photon Uncaging

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis slice_prep Acute Brain Slice Preparation caged_compound Bath Application of Caged Compound slice_prep->caged_compound Incubation patch_clamp Whole-Cell Patch-Clamp Recording caged_compound->patch_clamp Transfer to Recording Chamber two_photon_imaging Two-Photon Imaging of Target Neuron patch_clamp->two_photon_imaging Cell Identification data_acquisition Simultaneous Recording of Electrophysiological Response patch_clamp->data_acquisition Recording uncaging Two-Photon Uncaging at Dendritic Spine two_photon_imaging->uncaging Targeting uncaging->data_acquisition Stimulation data_analysis Analysis of Uncaging-Evoked Postsynaptic Currents data_acquisition->data_analysis G cluster_uncaging Two-Photon Uncaging caged Caged Compound excited Excited State caged->excited Two Infrared Photons uncaged Active Compound excited->uncaged Photolysis byproduct Byproduct excited->byproduct

Caption: Two-photon excitation and subsequent photolysis of a caged compound.

Troubleshooting and Best Practices

  • Phototoxicity: Excessive light exposure can damage the tissue. Use the lowest possible laser power and shortest pulse duration that elicits a reliable response. [10]* Compound Stability: Some caged compounds can hydrolyze over time. Prepare fresh solutions and protect them from light.

  • Calibration is Key: The relationship between laser power and the amount of uncaged compound can be nonlinear. Careful calibration is essential for quantitative and reproducible experiments. [12][14]* Controls: Always perform control experiments, including applying the uncaging light in the absence of the caged compound and applying the caged compound without photolysis, to rule out non-specific effects.

Conclusion

The photolytic release of caged compounds is a powerful and versatile technique that provides unprecedented spatiotemporal control over molecular signaling in the brain. By carefully selecting the appropriate caged compounds, light source, and experimental parameters, researchers can gain valuable insights into the intricate mechanisms of neural function. This guide provides a solid foundation for implementing this technique, but it is important to note that optimization will be required for each specific experimental preparation and scientific question.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Ellis-Davies, G. C. R. (2013). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits, 7, 29. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Nerbonne, J. M. (1996). Caged compounds: tools for illuminating neuronal responses and connections. Current Opinion in Neurobiology, 6(3), 379–386. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 1. [Link]

  • Zito, K., Scheuss, V., Knott, G., Hill, T., & Svoboda, K. (2009). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 87–100). Humana Press. [Link]

  • Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. Biochemical Society Transactions, 46(5), 1137–1146. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 1. [Link]

  • Matsuzaki, M., & Kasai, H. (2011). Two-photon uncaging microscopy. Cold Spring Harbor Protocols, 2011(5), pdb.prot5620. [Link]

  • Ellis-Davies, G. C. R., & Barsotti, R. J. (2013). A chemist and biologist talk to each other about caged neurotransmitters. Biochemical and Biophysical Research Communications, 432(1), 1–6. [Link]

  • Kleinhans, C., Kafitz, K. W., & Rose, C. R. (2014). Multi-photon Intracellular Sodium Imaging Combined with UV-mediated Focal Uncaging of Glutamate in CA1 Pyramidal Neurons. Journal of Visualized Experiments, (90), e52038. [Link]

  • Canepari, M., Willadt, S., & Zecevic, D. (2010). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods, 191(2), 159–168. [Link]

  • Gurney, A. M. (1994). Flash photolysis of caged compounds: casting light on physiological processes. Physiology, 9(1), 41–45. [Link]

  • Tang, C.-M. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery. Current Protocols in Neuroscience, Chapter 6, Unit 6.21. [Link]

  • Nishiyama, J., & Yasuda, R. (2015). Long spines are activated by glutamate uncaging. (A) Protocol for the... ResearchGate. [Link]

  • Nikolenko, V., Watson, B. O., Araya, R., Woodruff, A., Peterka, D. S., & Yuste, R. (2008). Holographic photolysis of caged neurotransmitters. Frontiers in Neural Circuits, 2, 4. [Link]

  • Matsuzaki, M., & Kasai, H. (2011). Two-Photon Uncaging Microscopy. Cold Spring Harbor Protocols, 2011(5), pdb.prot5620. [Link]

  • Sarkisov, D. V., & Wang, S. S.-H. (2008). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. In Patch-Clamp Methods and Protocols (pp. 147–164). Humana Press. [Link]

  • Noguchi, J., Nagaoka, A., Watanabe, S., Ellis-Davies, G. C. R., Kitamura, K., & Kasai, H. (2011). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology, 589(Pt 10), 2447–2457. [Link]

  • Gurney, A. M. (1994). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). [Link]

  • Amatrudo, J. M., Olson, J. P., & Ellis-Davies, G. C. R. (2015). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Journal of Neuroscience Methods, 256, 1–8. [Link]

Sources

Application Notes and Protocols for Two-Photon Uncaging of Nitrobenzyl-Caged Compounds in Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Two-photon (2P) uncaging of neurotransmitters has emerged as an indispensable tool in neuroscience, offering unprecedented spatiotemporal precision to manipulate and interrogate neural circuits. By restricting photochemical release to a femtoliter-scale focal volume, this technique allows researchers to mimic synaptic transmission at the level of a single dendritic spine, map receptor fields, and induce plasticity with subcellular accuracy.[1][2][3] This guide provides a comprehensive overview of the principles, experimental design, and detailed protocols for utilizing nitrobenzyl-caged compounds, the workhorses of 2P uncaging, in neuroscience research. We delve into the causality behind experimental choices, from selecting the appropriate caged compound to calibrating the optical system, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Foundational Principles: The "Why" Behind the Technique

The Concept of Photochemical Caging

At its core, a "caged" compound is a biologically active molecule rendered inert by the covalent attachment of a photolabile protecting group (PPG), or "cage".[4][5] This cage masks a critical functional group, preventing the molecule from interacting with its biological target. Irradiation with light of a specific wavelength cleaves the bond between the cage and the molecule, releasing the active compound in a process known as "uncaging."[6][7] This strategy transforms light into a precise trigger for biological activity.

The o-Nitrobenzyl Cage: A Versatile Phototrigger

The ortho-nitrobenzyl chromophore is one of the most widely used and successful caging groups in biology.[5][8] Upon absorption of photons, the nitro group is excited, leading to an intramolecular rearrangement that ultimately results in the cleavage of the bond to the caged molecule and release of the active compound.[9][10]

While the classic nitrobenzyl structure works, its efficiency for two-photon excitation is low.[11] Consequently, derivatives have been engineered with electron-donating groups to enhance their two-photon absorption cross-section. The most successful of these for neuroscience applications are 4-methoxy-7-nitroindolinyl (MNI) and carboxymethoxy-5,7-dinitroindolinyl (CDNI) , which are readily uncaged by near-infrared (NIR) light.[5][6][12][13]

The Two-Photon Advantage in Neuroscience

Two-photon excitation offers profound advantages over traditional one-photon (UV light) uncaging, particularly in scattering biological tissue like the brain.[14][15]

  • Subcellular Spatial Resolution: In one-photon excitation, absorption is linear and occurs along the entire light path, creating an excitation cone that releases the compound above and below the focal plane.[4] In contrast, two-photon absorption is a non-linear process, where two NIR photons must arrive nearly simultaneously to excite the cage.[5] The probability of this occurring is highest at the focal point where photon density is maximal, confining uncaging to a diffraction-limited volume (<1 µm³).[7][16] This precision is sufficient to stimulate individual dendritic spines.[12]

  • Deep Tissue Penetration: NIR light (e.g., 700-1000 nm) is scattered and absorbed less by biological tissue than UV light.[7] This allows for effective uncaging at greater depths within brain slices or even in vivo.[15][17]

  • Reduced Phototoxicity: Because NIR photons have lower energy and excitation is confined to the focal volume, the surrounding tissue is spared from the damaging effects of out-of-focus absorption and UV light exposure, enabling long-term experiments on living cells.[7][14]

G cluster_1p One-Photon (UV) Excitation cluster_2p Two-Photon (IR) Excitation a1 UV Light Source a2 Objective Lens a1->a2 a3 Excitation Cone a2->a3 a4 Out-of-focus uncaging a3->a4 Linear Absorption a5 Focal Plane a3->a5 b1 Pulsed IR Laser b2 Objective Lens b1->b2 b3 Focal Volume b2->b3 b4 No out-of-focus uncaging b3->b4 Non-Linear Absorption G cluster_beams Laser Sources & Control cluster_optics Microscope Optics cluster_detection Detection Laser_U Uncaging Laser (Ti:Sapphire, ~720 nm) Pockels Pockels Cell Laser_U->Pockels Laser_I Imaging Laser (Ti:Sapphire, >850 nm) Dichroic Dichroic Mirror Laser_I->Dichroic Shutter Shutter Pockels->Shutter Mirrors Scan Mirrors (Galvos) Shutter->Mirrors Mirrors->Dichroic Objective High-NA Objective Dichroic->Objective PMT Photomultiplier Tubes (PMTs) Dichroic->PMT Objective->Dichroic Sample Brain Slice / Sample Objective->Sample Sample->Objective Ephys Electrophysiology Rig Sample->Ephys

Diagram 2: Schematic of a typical two-photon uncaging and imaging setup.

Core Protocols: From Preparation to Photostimulation

Protocol 1: Preparation of Caged Compound Stock and Working Solutions

Rationale: Caged compounds are expensive and can be susceptible to hydrolysis. Proper handling and storage are paramount to ensure experimental success and prevent waste.

  • Prepare Stock Solution (e.g., 100 mM MNI-Glutamate):

    • Weigh out the desired amount of MNI-glutamate powder in a microfuge tube.

    • Add a high-purity solvent (e.g., DMSO or NaOH to aid dissolution, followed by ultrapure water) to create a concentrated stock. Vortex thoroughly.

    • Expertise Note: Gentle heating or sonication can aid dissolution, but avoid excessive heat which can degrade the compound.

  • Aliquot and Store:

    • Divide the stock solution into small, single-use aliquots (e.g., 10-20 µL). This prevents repeated freeze-thaw cycles that can damage the compound.

    • Store aliquots at -20°C or -80°C, protected from light. Properly stored stocks are stable for months.

  • Prepare Working Solution:

    • On the day of the experiment, thaw a single aliquot.

    • Dilute the stock into the artificial cerebrospinal fluid (ACSF) to the final desired working concentration (e.g., 2.5 mM for MNI-glutamate in brain slice experiments). [11] * Trustworthiness Check: Ensure the pH of the final ACSF is readjusted to ~7.3-7.4 after adding the caged compound. Filter the final solution through a 0.2 µm filter before perfusion.

Protocol 2: System Alignment and Power Calibration

Rationale: To ensure that the uncaging laser targets the desired structure seen in the imaging channel, the two beam paths must be precisely co-aligned. Furthermore, laser power must be calibrated to elicit a physiological response without causing photodamage.

  • Co-alignment of Imaging and Uncaging Beams:

    • Place a sample of fluorescent microspheres (e.g., 0.2 µm red fluorescent beads) on a slide under the objective. [11] * Acquire an image using the imaging laser (e.g., >850 nm). The beads should appear in this channel.

    • Switch to the uncaging laser path (~720 nm). Acquire a second image. The same beads should be visible.

    • Overlay the two images. If the beads do not perfectly overlap, adjust the steering mirrors for the uncaging beam path until the images are perfectly registered. [11]This ensures that where you point the uncaging laser is precisely where it will fire.

  • Calibration of Uncaging Power:

    • Goal: To deliver a pulse of light that uncages enough glutamate to mimic the response to a single vesicle of neurotransmitter release (a miniature excitatory postsynaptic current, or mEPSC). [11] * Establish a whole-cell patch-clamp recording from a neuron in a brain slice perfused with the caged glutamate solution.

    • Record mEPSCs to determine their average amplitude and kinetics for that specific cell.

    • Position the uncaging laser spot next to a dendritic spine (~0.5 µm away).

    • Start with a low laser power and a short pulse duration (e.g., 0.5-1 ms).

    • Systematically increase the laser power while delivering uncaging pulses and recording the resulting uncaging-evoked EPSCs (uEPSCs).

    • Self-Validation: The optimal power is the minimum power required to consistently evoke a uEPSC whose amplitude and kinetics closely match the endogenous mEPSCs. [11]Using excessive power will lead to receptor saturation and potential photodamage.

    • Advanced Calibration: For deep tissue imaging, the bleaching of a co-loaded fluorescent dye like Alexa-594 can be used as a proxy to calibrate laser power at depth, ensuring consistent uncaging efficacy regardless of tissue scattering. [5]

Protocol 3: Inducing Synaptic Plasticity at a Single Spine

Rationale: This protocol combines 2P imaging and 2P uncaging to link the function and structure of a single synapse, providing a powerful method to study the mechanisms of learning and memory.

G A Prepare acute brain slice and perfuse with ACSF + caged glutamate (e.g., 2.5 mM MNI-Glu) B Establish whole-cell patch-clamp recording from a target neuron (e.g., CA1 pyramidal cell) A->B C Fill neuron with fluorescent dye (e.g., Alexa 594) for structural imaging B->C D Acquire baseline 3D image stack of a dendritic segment to identify spines C->D E Select a single spine for stimulation. Position uncaging spot ~0.5 µm from spine head D->E F Apply plasticity-inducing stimulus: - e.g., 60 pulses @ 0.5 Hz for LTD - e.g., 60 pulses @ 5 Hz for LTP (Paired with postsynaptic depolarization if needed) E->F G Monitor synaptic strength by recording uEPSCs F->G Functional Change H Acquire post-stimulation 3D image stacks at time points (e.g., 5, 15, 30 min) F->H Structural Change I Analyze Data: Correlate changes in uEPSC amplitude with changes in spine volume G->I H->I

Diagram 3: Experimental workflow for a single-spine plasticity experiment.

  • Preparation: Prepare an acute brain slice and establish a whole-cell recording as described above. Fill the neuron with a fluorescent indicator (e.g., Alexa 594) to visualize its morphology. Perfuse with ACSF containing the caged compound and blockers of spontaneous activity (e.g., 1 µM TTX). [11]2. Baseline Acquisition: Using the imaging laser, acquire a high-resolution 3D image stack of a dendritic branch of interest. This serves as the baseline structural measurement.

  • Targeting: Select a single, well-isolated dendritic spine. Carefully position the uncaging laser spot adjacent to the spine head.

  • Plasticity Induction: Deliver a stimulus protocol designed to induce either long-term potentiation (LTP) or long-term depression (LTD). For example, a high-frequency uncaging stimulus (e.g., 5 Hz) can induce spine enlargement associated with LTP, while a low-frequency stimulus (e.g., 0.5-1 Hz) can induce spine shrinkage associated with LTD. [11][18]These protocols are often paired with controlled depolarization of the postsynaptic neuron.

  • Post-Induction Monitoring:

    • Functional: Periodically deliver single test pulses to monitor the amplitude of the uEPSC, tracking changes in synaptic strength over time.

    • Structural: Re-acquire 3D image stacks of the dendritic segment at set intervals (e.g., 10, 30, and 60 minutes post-induction) to measure changes in the volume of the stimulated spine and its neighbors.

  • Data Analysis: Quantify the change in spine volume and uEPSC amplitude over time. The power of this technique lies in its ability to directly correlate a change in synaptic structure with a change in synaptic function at an identified synapse.

Caveats and Troubleshooting

  • Photodamage: Always use the minimum laser power and shortest duration necessary. Signs of photodamage include dendritic blebbing, sudden changes in membrane properties, or irreversible spine collapse.

  • Compound Instability: High concentrations of caged glutamate can sometimes lead to excitotoxicity due to spontaneous hydrolysis. [2][19]Use fresh solutions and ensure the tissue is healthy.

  • GABAergic Blockade: Some caged glutamate compounds, particularly at high concentrations, can have off-target antagonist effects on GABAA receptors. [12][20]If studying inhibition, consider using a compound like RuBi-Glutamate which is effective at lower concentrations. [12][20]* Diffusion: Remember that the released neurotransmitter diffuses from the point of uncaging. The kinetics of the postsynaptic response are influenced by this diffusion, the uncaging speed, and receptor binding kinetics.

References

  • Zito Lab. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. SpringerLink. [Link]

  • Noguchi, J., et al. (2011). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology. [Link]

  • Matsuzaki, M., & Kasai, H. (2011). Two-photon uncaging microscopy. Cold Spring Harbor Protocols. [Link]

  • Chalifoux, J., & Carter, A. G. (2011). Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. In Dendrites (pp. 351-375). Springer. [Link]

  • Mitchell, D. E., et al. (2019). Probing Single Synapses via the Photolytic Release of Neurotransmitters. Frontiers in Synaptic Neuroscience. [Link]

  • Pettit, D. L., & Augustine, G. J. (2006). Alignment and calibration of a focal neurotransmitter uncaging system. Nature Protocols. [Link]

  • Kantevari, S., et al. (2010). Two-color, two-photon uncaging of glutamate and GABA. Nature Methods. [Link]

  • Bruker. (n.d.). Neurotransmitter Uncaging. Bruker Corporation. [Link]

  • Fino, E., et al. (2009). RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines. Frontiers in Neural Circuits. [Link]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]

  • Stein, I. S., et al. (2021). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Request PDF on ResearchGate. [Link]

  • Diaspro, A., et al. (2003). Two-photon photolysis of 2-nitrobenzaldehyde monitored by fluorescent-labeled nanocapsules. IRIS-BOA. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. [Link]

  • Richers, M. T., et al. (2017). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Methods in Molecular Biology. [Link]

  • Aujard, I., et al. (2016). Two-photon uncaging, from neuroscience to materials. Biomedical Optics Express. [Link]

  • Diaspro, A., et al. (2003). Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules. Request PDF on ResearchGate. [Link]

  • Neher, E., & Zucker, R. S. (2015). Ca2+ Uncaging in Nerve Terminals: A Three-Point Calibration Procedure. Cold Spring Harbor Protocols. [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Request PDF on ResearchGate. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. PMC - NIH. [Link]

  • Amatrudo, J. M., et al. (2013). Development of anionically decorated caged neurotransmitters. PMC - NIH. [Link]

  • Murakoshi, H., et al. (2010). A collection of caged compounds for probing roles of local translation in neurobiology. eScholarship@McGill. [Link]

  • Ellis-Davies, G. C. R. (2011). Useful caged compounds for cell physiology. PMC - NIH. [Link]

  • Fino, E., et al. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. PMC - NIH. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

  • Pálfi, D., et al. (2022). Two-photon uncaging. Neuronhálózat és Dendritikus Aktivitás Kutatócsoport - HUN-REN. [Link]

  • Warther, D., et al. (2010). Two-photon uncaging: New prospects in neuroscience and cellular biology. Request PDF on ResearchGate. [Link]

  • Amatrudo, J. M., et al. (2014). Caged compounds for multichromic optical interrogation of neural systems. PMC. [Link]

  • Harden, S. W. (n.d.). Two-Photon Laser Uncaging. SWHarden.com. [Link]

  • Shoham, S. (n.d.). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. FSU Biology. [Link]

  • Piston, D. W. (2022). One vs two-photon microscopy. Biodock. [Link]

  • Matsuzaki, M., & Kasai, H. (2011). Two-Photon Uncaging Microscopy. Sci-Hub. [Link]

  • Experimental setup. (2020). A set of recordings used for this study were acquired concomitant to two-photon microscopy from head-fixed mice. ResearchGate. [Link]

  • Olson, J. P., et al. (2013). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Request PDF on ResearchGate. [Link]

  • Reiner, A., et al. (2024). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. ACS Publications. [Link]

  • Zhu, Q., et al. (2013). Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity. Chemical Communications. [Link]

  • Tunnell, E., et al. (2022). Sequential Uncaging with Green Light can be Achieved by Fine‐Tuning the Structure of a Dicyanocoumarin Chromophore. NIH. [Link]

  • Olson, J. P., et al. (2014). Optically Selective Two-photon Uncaging of Glutamate at 900 nm. PMC - NIH. [Link]

  • Pálfi, D., et al. (2018). High efficiency two-photon uncaging coupled by the correction of spontaneous hydrolysis. Organic & Biomolecular Chemistry. [Link]

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Application Notes and Protocols: 1-(2-Nitrophenyl)azetidine-3-carboxylic acid as a Photoreleasable GABA Precursor in Pharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tool for Precision Neuropharmacology

In the intricate landscape of neuroscience, the ability to control the action of neurotransmitters with spatial and temporal precision is paramount. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition[1][2]. Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders[1]. The study of GABAergic circuits has been profoundly advanced by the development of "caged" neurotransmitters—photolabile precursors that release the active molecule upon illumination[3][4][5].

1-(2-Nitrophenyl)azetidine-3-carboxylic acid is a novel research tool designed for the controlled, light-induced release of GABA. The 2-nitrophenyl group serves as a photolabile protecting group, or "cage," which renders the molecule biologically inactive until it is cleaved by ultraviolet (UV) or two-photon excitation[4]. This property allows researchers to deliver GABA to specific cells or subcellular compartments at precise moments, enabling the detailed investigation of GABA receptor function and synaptic integration with a high degree of control. These application notes provide a comprehensive guide to the use of this compound in pharmacological research, complete with detailed protocols and the underlying scientific rationale.

Mechanism of Action: Light-Induced Uncaging of GABA

The functionality of this compound as a research tool is predicated on the principles of photochemistry. The 2-nitrophenyl moiety is an ortho-nitrobenzyl caging group, a widely used chromophore in the design of caged compounds[4]. Upon absorption of a photon, the nitro group undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting it to the azetidine ring. This photolysis event is rapid and efficient, resulting in the release of GABA and a biologically inert nitroso-acetophenone byproduct[6].

The azetidine-3-carboxylic acid portion of the molecule is a constrained analog of GABA. The four-membered azetidine ring provides conformational rigidity, which is a common strategy in medicinal chemistry to enhance binding to specific targets or, in this case, to serve as a stable precursor[7][8]. Once the 2-nitrophenyl cage is removed, the azetidine ring is believed to undergo a rearrangement or fragmentation to yield GABA.

Mechanism_of_Action Inactive_Compound This compound (Caged GABA) Photon_Absorption Photon Absorption (UV or Two-Photon) Inactive_Compound->Photon_Absorption Excited_State Excited State (Intramolecular Rearrangement) Photon_Absorption->Excited_State Cleavage Bond Cleavage Excited_State->Cleavage GABA_Release GABA (Active) Binds to GABAA/GABAB Receptors Cleavage->GABA_Release Byproduct Nitroso-acetophenone Byproduct Cleavage->Byproduct Biological_Effect Neuronal Inhibition (Hyperpolarization) GABA_Release->Biological_Effect Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Stock_Solution Prepare Caged GABA Stock Solution Apply_Caged Apply Caged GABA to Brain Slice Stock_Solution->Apply_Caged Brain_Slice Prepare Acute Brain Slices Patch_Clamp Establish Whole-Cell Patch-Clamp Recording Brain_Slice->Patch_Clamp Patch_Clamp->Apply_Caged Photostimulate Deliver Light Pulse (Uncaging) Apply_Caged->Photostimulate Record_Current Record GABAergic Postsynaptic Current Photostimulate->Record_Current Analyze_Data Analyze Current Amplitude, Kinetics, and Spatial Profile Record_Current->Analyze_Data

Caption: Workflow for in vitro photostimulation experiments.

Quantitative Data and Considerations

ParameterTypical RangeRationale/Considerations
Working Concentration 100 µM - 1 mMThe optimal concentration depends on the light source, tissue thickness, and desired GABA concentration. Higher concentrations may be needed for two-photon uncaging.
Photolysis Wavelength 350-400 nm (UV) or 700-800 nm (Two-Photon)The choice of wavelength depends on the available light source and the desired spatial resolution. Two-photon excitation offers deeper tissue penetration and reduced light scattering.
Light Pulse Duration 1 - 10 msShorter pulses provide better temporal resolution. Longer pulses release more GABA but may increase the risk of phototoxicity.
Quantum Yield VariesThe quantum yield (efficiency of photolysis) is an intrinsic property of the caged compound and will influence the amount of GABA released per photon.
Biological Activity Inactive until photolysisThe caged compound should be tested for any intrinsic activity on GABA receptors or other cellular processes in the absence of light.

Trustworthiness and Self-Validation

To ensure the reliability of experimental results obtained with this compound, the following control experiments are recommended:

  • No-Light Control: Record from a neuron in the presence of the caged compound without delivering a light pulse. No significant change in baseline current should be observed.

  • No-Compound Control: Deliver light pulses to the preparation in the absence of the caged compound. No specific currents should be evoked.

  • Pharmacological Blockade: Co-apply a known GABA receptor antagonist (e.g., bicuculline for GABAA receptors). The light-evoked currents should be blocked by the antagonist, confirming that they are mediated by GABA receptors.

Conclusion

This compound represents a sophisticated tool for the precise investigation of GABAergic neurotransmission. Its ability to be photoactivated provides researchers with unparalleled control over the delivery of GABA, enabling a deeper understanding of inhibitory circuits and their role in brain function and disease. By following the protocols and considerations outlined in these application notes, researchers can effectively harness the power of this caged compound to advance their pharmacological studies.

References

  • Fan, L., Lewis, R. W., Hess, G. P., & Ganem, B. (2009). A new synthesis of caged GABA compounds for studying GABAA receptors. Bioorganic & Medicinal Chemistry Letters, 19(14), 3932–3933. Retrieved from [Link]

  • Farkas, B., et al. (2021). Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Model. Journal of the American Chemical Society, 143(23), 8636–8649. Retrieved from [Link]

  • Femtonics. (n.d.). Caged Neurotransmitters. Retrieved from [Link]

  • Wuts, P. G. M., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(7), 571–577. Retrieved from [Link]

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1033. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2014). Nitrophenyl-based caged neurotransmitters. Cold Spring Harbor Protocols, 2014(6), 584–590. Retrieved from [Link]

  • Abbruzzetti, S., et al. (2005). Kinetics of proton release after flash photolysis of 1-(2-nitrophenyl)ethyl sulfate (caged sulfate) in aqueous solution. Journal of the American Chemical Society, 127(27), 9865–9874. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Hess, G. P., et al. (2007). Synthesis, Photophysical, Photochemical and Biological Properties of Caged GABA, 4-[[(2H-1-Benzopyran-2-one-7-amino-4-methoxy) carbonyl] amino] Butanoic Acid. Photochemistry and Photobiology, 83(5), 1156-1162. Retrieved from [Link]

  • Ali, T., et al. (2018). Rational approaches for the design of various GABA modulators and their clinical progression. Current Drug Targets, 19(13), 1548-1574. Retrieved from [Link]

  • Tanaka, H., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine preparation. Heterocycles, 96(12), 2125-2135. Retrieved from [Link]

  • Greengrass, C. W., et al. (2000). Synthesis of azetidine derivatives. Google Patents.
  • Johnston, G. A. R., et al. (2010). Neurochemicals for the investigation of GABA(C) receptors. Neurochemical Research, 35(12), 1970–1977. Retrieved from [Link]

  • Wuts, P. G. M., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. Retrieved from [Link]

  • Abbruzzetti, S., et al. (2005). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. ResearchGate. Retrieved from [Link]

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. Retrieved from [Link]

  • Ghit, A., et al. (2021). GABA Receptor. StatPearls. Retrieved from [Link]

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Application Notes & Protocols: Light-Induced Activation of Receptors Using Caged Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The study of dynamic cellular processes, from neuronal communication to intracellular signaling cascades, demands tools that offer unparalleled precision in both space and time. Caged ligand technology provides such a tool, enabling researchers to control the availability of bioactive molecules with a pulse of light. This guide offers a comprehensive overview of the principles, experimental design, and detailed protocols for utilizing caged ligands to activate cellular receptors. We delve into the causality behind experimental choices, provide validated protocols for key applications, and offer insights into troubleshooting, empowering researchers, scientists, and drug development professionals to harness the power of light for precise biological control.

The Principle of Photochemical Control: Unmasking Biological Activity with Light

The core concept of "caging" is elegantly simple: a biologically active molecule (the ligand) is rendered inert by covalently attaching a photolabile protecting group (PPG), also known as a "caging group".[1][2][3] This caged compound is stable and inactive, allowing it to be introduced into a biological system without eliciting a response.[2][3] Upon illumination with a specific wavelength of light, the PPG undergoes a photochemical reaction, cleaving the covalent bond and releasing the active ligand in its native form.[2][4] This "uncaging" event produces a rapid, localized concentration jump of the active molecule, which can then bind to its target receptor and initiate a biological cascade.[2]

This technique transforms light into a highly specific pipette, allowing researchers to "apply" a ligand to a single cell, a subcellular compartment like a dendritic spine, or even a single receptor cluster, on a microsecond to millisecond timescale.[5][6]

Caged_Ligand_Activation cluster_0 Before Illumination cluster_1 After Illumination CagedLigand Inactive Caged Ligand (Ligand + Cage) Receptor_Inactive Receptor (Unbound) CagedLigand->Receptor_Inactive No Interaction Light Light Pulse (Specific λ) Ligand Active Ligand Receptor_Active Receptor (Bound & Activated) Ligand->Receptor_Active Binding & Activation Cage Photolysis Byproduct (Cage Remnant) Light->Ligand Uncaging

Caption: The uncaging process: light liberates an active ligand.

Core Components and Experimental Design Considerations

A successful uncaging experiment hinges on the careful selection of its three core components: the caged ligand, the light source, and the biological system.

2.1 Choosing the Right Photolabile Protecting Group (Cage)

The choice of PPG is critical as it dictates the wavelength of light required, the efficiency of release, and the potential for off-target effects.[7][8]

  • Biological Inertness: The ideal caged compound must be completely inactive before photolysis, acting as neither an agonist nor an antagonist at the target receptor.[2][9] Some early caged compounds were found to have inhibitory effects, a critical consideration when interpreting results.[10]

  • Photochemical Properties:

    • Wavelength: The absorption maximum should ideally be in the near-UV or visible range (>350 nm) to minimize potential phototoxicity to cells and improve tissue penetration.[4][7]

    • Quantum Yield (Φ): This value represents the efficiency of photorelease—the fraction of absorbed photons that result in an uncaging event. A high quantum yield is desirable to minimize the required light intensity and duration, thus reducing phototoxicity.[4][5]

    • Release Kinetics: The rate of ligand release must be faster than the biological process being studied. For fast processes like neurotransmission, release in the microsecond to nanosecond range is necessary.[5][11]

  • Solubility and Stability: The compound must be soluble and stable in aqueous physiological buffers. Poor stability can lead to spontaneous, light-independent release of the ligand, increasing background activity.[2]

Table 1: Comparison of Common Photolabile Protecting Groups

Caging Group (Abbreviation)Typical Uncaging Wavelength (nm)Quantum Yield (Φ)Key Features & Common LigandsReferences
o-Nitrobenzyl (NB) ~340-365 nm (1P)0.01 - 0.1The original caging group; used for ATP, peptides.[4][12]
α-Carboxy-2-nitrobenzyl (CNB) ~350 nm (1P)~0.05Used for glutamate and GABA, but can show receptor antagonism.[3][10]
4-Methoxy-7-nitroindolinyl (MNI) ~360 nm (1P); ~720 nm (2P)~0.08Excellent for two-photon uncaging of glutamate; good stability.[1][3][13]
4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) ~360 nm (1P); ~720 nm (2P)>0.5High quantum yield, making it very efficient for glutamate/GABA.[9][14]
7-(Diethylamino)coumarin (DEAC) ~450 nm (1P); ~900 nm (2P)~0.4Red-shifted absorption, useful for multi-color experiments.[1][15][16]
Ruthenium-bipyridine (RuBi) ~470-530 nm (1P); ~810 nm (2P)~0.04Visible light uncaging, good for pairing with UV-sensitive probes.[1][13]
2.2 One-Photon vs. Two-Photon Excitation: A Matter of Precision

The method of light delivery determines the spatial resolution of the uncaging event.

  • One-Photon (1P) Uncaging: A single, high-energy photon (typically UV-A or blue light) excites the PPG. This is effective for activating receptors across a whole cell or a wide field of view using LEDs or flash lamps.[17] However, the light excites molecules throughout the light path, resulting in a cone of activation with limited axial (Z-axis) resolution.

  • Two-Photon (2P) Uncaging: Two lower-energy, longer-wavelength photons (typically near-infrared) are absorbed almost simultaneously to provide the energy for uncaging.[1] This is a non-linear process that only occurs at the focal point of a high-power pulsed laser where photon density is extremely high.[1] The result is an incredibly small excitation volume (~1 femtoliter), providing diffraction-limited, sub-micron spatial resolution.[1][18] This makes 2P uncaging the gold standard for applications requiring subcellular precision, such as activating receptors on a single dendritic spine.[1][13]

Excitation_Volume cluster_1P One-Photon (1P) Excitation cluster_2P Two-Photon (2P) Excitation 1P_Diagram 1P_Label Excitation occurs along the entire light path, creating a cone of activation. Low axial resolution. 2P_Diagram 2P_Label Excitation is confined to the focal point. High axial resolution, enabling subcellular targeting.

Caption: 1P vs. 2P excitation volumes for uncaging.

Experimental Protocols

The following protocols provide a validated framework. Always optimize concentrations, light intensity, and exposure times for your specific cell type, equipment, and caged compound.

Protocol 1: General Workflow for Uncaging in Cell Culture (e.g., Caged GPCR Ligand)

This protocol outlines the activation of a G-protein coupled receptor (GPCR) in cultured cells, followed by imaging of a downstream calcium response.

Workflow_Cell_Culture P1 1. Cell Preparation Plate cells on glass-bottom dishes. Load with calcium indicator (e.g., Fluo-4 AM). P2 2. Caged Ligand Loading Incubate cells with the caged ligand in physiological buffer. P1->P2 P3 3. Microscopy Setup Place dish on an inverted microscope. Identify target cells. P2->P3 P4 4. Baseline Recording Record baseline fluorescence for 30-60s before stimulation. P3->P4 P5 5. Photolysis (Uncaging) Deliver a controlled light pulse (e.g., 405 nm laser or LED) to the target cell(s). P4->P5 P6 6. Post-Stimulation Recording Continue recording fluorescence to capture the cellular response (e.g., Ca2+ transient). P5->P6 P7 7. Data Analysis Quantify fluorescence change (ΔF/F₀). Analyze response kinetics. P6->P7

Caption: Experimental workflow for a cell culture uncaging experiment.

Methodology:

  • Cell Preparation:

    • Plate adherent cells (e.g., HEK293 cells expressing the target GPCR) on glass-bottom imaging dishes 24-48 hours prior to the experiment.

    • On the day of the experiment, wash cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol to visualize downstream signaling.

  • Caged Ligand Incubation:

    • Prepare a stock solution of the caged ligand (e.g., a caged version of Angiotensin-II for AT1R studies) in DMSO.[19]

    • Dilute the stock solution into the physiological buffer to the final working concentration. Causality Note: The final concentration must be high enough to produce a saturating response upon uncaging but low enough to ensure no activity before photolysis. This must be determined empirically, often starting at 10-100 times the known EC₅₀ of the uncaged ligand.[20]

    • Incubate the cells with the caged ligand solution for 10-30 minutes at room temperature or 37°C.

  • Microscopy and Photolysis:

    • Mount the dish on an inverted fluorescence microscope equipped with an appropriate light source for uncaging (e.g., a 405 nm laser) and for imaging the reporter (e.g., a 488 nm laser for Fluo-4).

    • Acquire a baseline fluorescence recording for 30-60 seconds.

    • Deliver a brief pulse of uncaging light (e.g., 50-500 ms) focused on the target cell or region of interest.

    • Continue to record the reporter fluorescence for several minutes to capture the full dynamic range of the response.

  • Essential Controls:

    • Light-Only Control: Expose cells without the caged compound to the same light pulse to ensure the light itself does not cause a response.

    • Pre-Photolysis Control: Confirm that the caged compound causes no activity before illumination.

    • Positive Control: Apply the uncaged, active ligand to the cells to confirm receptor expression and downstream signaling competency.

    • Byproduct Control: If possible, apply the photolysis byproduct (the free cage) to ensure it is not responsible for the observed effect.[6]

Protocol 2: Two-Photon (2P) Glutamate Uncaging at Single Dendritic Spines

This advanced protocol is a cornerstone of modern neuroscience for studying synaptic function with exquisite precision.[1][13]

Methodology:

  • Acute Brain Slice Preparation:

    • Prepare acute hippocampal or cortical brain slices (300 µm thick) from a rodent using standard vibratome sectioning in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

    • Allow slices to recover for at least 1 hour before use.

  • Electrophysiology and Imaging Setup:

    • Transfer a slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated ACSF.

    • Perform whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron). Include a fluorescent dye (e.g., Alexa Fluor 594) in the patch pipette to visualize cell morphology.[18]

    • Use the two-photon laser at an imaging wavelength (e.g., 900 nm for Alexa 594) to locate a suitable dendrite and identify individual spines.

  • Caged Glutamate Application:

    • Bath apply a 2P-sensitive caged glutamate, such as MNI-glutamate (e.g., 2.5-5 mM) or CDNI-glutamate (e.g., 1 mM), to the slice via the perfusion system.[1][18]

  • Two-Photon Uncaging:

    • Tune the two-photon laser to the uncaging wavelength for your chosen compound (e.g., 720 nm for MNI- or CDNI-glutamate).[1][18]

    • Position the uncaging laser spot ~0.5 µm from the head of the target spine. Causality Note: Positioning the spot slightly off the spine head mimics synaptic release and minimizes direct photodamage to the spine.[13]

    • Deliver a short laser pulse (e.g., 0.5-4 ms, 15-30 mW at the sample) to photorelease glutamate.

    • Record the resulting uncaging-evoked excitatory postsynaptic potential or current (uEPSP or uEPSC) via the patch pipette.[13]

  • Data Acquisition and Analysis:

    • Repeat the uncaging stimulus at a low frequency (e.g., <0.1 Hz) to obtain an average response.

    • Analyze the amplitude, rise time, and decay kinetics of the uEPSPs/uEPSCs to characterize the synaptic response.

    • This protocol can be extended to stimulate multiple spines in a defined spatio-temporal pattern to investigate dendritic integration.[21]

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No response after photolysis - Insufficient light power/duration.- Caged compound concentration too low.- Degraded caged compound.- Receptor desensitization or absence.- Increase laser power or pulse duration incrementally.- Increase caged compound concentration.- Use a fresh aliquot of the caged compound.- Confirm receptor presence and function with the uncaged ligand.
High background activity (before light) - Caged compound is not fully inert (agonist/antagonist activity).- Spontaneous hydrolysis of the caged compound.- Test for antagonist effects of the caged compound.[10]- Switch to a more stable caged compound (e.g., MNI-caged vs. CNB-caged).[10]- Prepare fresh solutions and use them promptly.
Response variability or rundown - Phototoxicity or photodamage to the cell/tissue.- Receptor desensitization from repeated stimulation.- Reduce light power and/or duration; use a higher quantum yield cage.- Increase the interval between light pulses.- Use a 2P system for more localized energy delivery.
Effect observed in "light-only" control - Direct light-induced effect on the cell (e.g., photosensitive channels).- Light-induced heating or mechanical stress.- Reduce light intensity.- Shift the uncaging wavelength if possible.- Ensure the observed effect is blocked by a specific receptor antagonist.
Applications in Research and Drug Development

The precision of caged ligand technology has made it an indispensable tool across various fields:

  • Neuroscience: Mapping synaptic connections, studying the rules of synaptic plasticity (LTP/LTD) at single spines, and dissecting the roles of specific neurotransmitters like glutamate and GABA in circuit function.[9][22][23] Two-color uncaging allows for the independent activation of excitatory and inhibitory inputs onto the same neuron.[18][22]

  • Cell Biology: Probing the kinetics of GPCR and receptor tyrosine kinase (RTK) signaling, investigating the role of second messengers (e.g., caged IP₃, cAMP), and controlling cytoskeletal dynamics with subcellular precision.[19][24][25]

  • Drug Development: Caged compounds are being explored for photopharmacology and targeted drug delivery, where a therapeutic agent is released only at a specific, light-illuminated site in the body, potentially minimizing systemic side effects.[26][27][28]

References
  • Ellis-Davies, G. C. (2018). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. [Link]

  • Palma-Cerda, F., et al. (2010). Two-color, two-photon uncaging of glutamate and GABA. Nature Methods. [Link]

  • Grusch, M., et al. (2014). Optogenetic Approaches for the Spatiotemporal Control of Signal Transduction Pathways. International Journal of Molecular Sciences. [Link]

  • Grusch, M., et al. (2014). Spatio-temporally precise activation of engineered receptor tyrosine kinases by light. The EMBO Journal. [Link]

  • Palma-Cerda, F., et al. (2010). Two-color, two-photon uncaging of glutamate and GABA. Nature Methods. [Link]

  • Singh, W. M., & Lawrence, D. S. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Structural Biology. [Link]

  • Amatrudo, J. M., et al. (2014). Wavelength-selective one- and two-photon uncaging of GABA. ACS Chemical Neuroscience. [Link]

  • Singh, W. M., & Lawrence, D. S. (2019). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Current Opinion in Structural Biology. [Link]

  • Kim, H., et al. (2014). Spatiotemporal control of fibroblast growth factor receptor signals by blue light. Chemistry & Biology. [Link]

  • Amatrudo, J. M., et al. (2014). Wavelength-Selective One- and Two-Photon Uncaging of GABA. ACS Chemical Neuroscience. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Kleinhans, C., et al. (2014). Multi-photon Intracellular Sodium Imaging Combined with UV-mediated Focal Uncaging of Glutamate in CA1 Pyramidal Neurons. JoVE. [Link]

  • Levskaya, A., et al. (2009). Spatiotemporal Control of Cell Signalling Using A Light-Switchable Protein Interaction. Nature. [Link]

  • Levskaya, A., et al. (2009). Spatiotemporal Control of Cell Signalling Using A Light-Switchable Protein Interaction. Nature. [Link]

  • Ramesh, D., et al. (1993). Photolysis of a protecting group for the carboxyl function of neurotransmitters within 3 microseconds and with product quantum yield of 0.2. PNAS. [Link]

  • Messerschmidt, D., et al. (2019). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. STAR Protocols. [Link]

  • Ellis-Davies, G. C., & Barsotti, R. J. (2013). A chemist and biologist talk to each other about caged neurotransmitters. Frontiers in Cellular Neuroscience. [Link]

  • Carrasco, M. R., et al. (2016). Caged ligands to study the role of intracellular GPCRs. Methods. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

  • Agasti, S. S., et al. (2012). Photoregulated Release of Caged Anticancer Drugs from Gold Nanoparticles. Journal of the American Chemical Society. [Link]

  • Tazerart, S., et al. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Cellular Neuroscience. [Link]

  • Bruker. (n.d.). Neurotransmitter Uncaging. Bruker Corporation. [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

  • Ellis-Davies, G. C. (2019). Useful Caged Compounds for Cell Physiology. Accounts of Chemical Research. [Link]

  • Ellis-Davies, G. C. (2019). Useful caged compounds for cell physiology. Accounts of Chemical Research. [Link]

  • Comitz, R. L., et al. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Omega. [Link]

  • Niu, L., et al. (1996). Synthesis and Characterization of a Caged Receptor Ligand Suitable for Chemical Kinetic Investigations of the Glycine Receptor in the 3-μs Time Domain. Biochemistry. [Link]

  • Wikipedia. (n.d.). Photopharmacology. Wikipedia. [Link]

  • Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Chemical Reviews. [Link]

  • St-Onge, S., et al. (2022). Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors. Journal of Medicinal Chemistry. [Link]

  • Roth, B. L., et al. (2017). How ligands illuminate GPCR molecular pharmacology. Cell. [Link]

  • Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Israel Journal of Chemistry. [Link]

  • Fino, E., et al. (2009). Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor. Journal of Neurophysiology. [Link]

  • Estes, D. J., & J. M. Haugh. (2009). Untangling Ligand Induced Activation and Desensitization of G-Protein–Coupled Receptors. Biophysical Journal. [Link]

  • Bhat, P., et al. (2022). Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches. Molecules. [Link]

  • Canepari, M., et al. (2007). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience. [Link]

Sources

Application Notes & Protocols for the Synthesis of Azetidine-Containing Scaffolds for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Structure in CNS Drug Discovery

In the intricate landscape of Central Nervous System (CNS) drug discovery, the design of small molecules capable of crossing the blood-brain barrier (BBB) and exhibiting high target specificity remains a formidable challenge.[1] Among the various heterocyclic systems employed by medicinal chemists, the azetidine ring—a four-membered saturated nitrogen heterocycle—has emerged as a uniquely powerful scaffold.[1][2] Its growing prominence is not accidental; the azetidine motif imparts a compelling combination of physicochemical properties that are highly advantageous for CNS drug candidates.

The inherent strain of the four-membered ring (approx. 25.4 kcal/mol) confers a degree of conformational rigidity, which can pre-organize appended pharmacophoric groups into a bioactive conformation.[3] This reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[1][4] Furthermore, the sp³-rich character of the azetidine ring provides a three-dimensional architecture that can improve solubility, reduce planarity, and offer novel intellectual property opportunities. Crucially, this scaffold often enhances metabolic stability compared to more common five- and six-membered rings, a critical attribute for any CNS therapeutic.[5][6]

Historically, the synthetic intractability of the strained azetidine ring limited its exploration.[1][2][7] However, recent breakthroughs in synthetic methodology have rendered a diverse array of functionalized azetidines readily accessible, fueling their incorporation into drugs targeting a range of CNS proteins, including nicotinic acetylcholine receptors (nAChRs), N-methyl-D-aspartate (NMDA) receptors, and various neurotransmitter transporters.[1][8] This guide provides researchers and drug development professionals with an in-depth overview of key synthetic strategies, detailed experimental protocols, and the rationale behind their application in the modern CNS drug discovery workflow.

Core Synthetic Strategies for Azetidine Scaffolds

The construction of the azetidine ring can be broadly categorized into several key approaches. The choice of strategy is dictated by the desired substitution pattern, stereochemical requirements, and scalability.

Intramolecular Cyclization: Forging the Ring via C-N Bond Formation

This is the most classical and widely utilized approach, typically involving the cyclization of a γ-amino alcohol or a derivative thereof. The key is the activation of the terminal hydroxyl group to facilitate an intramolecular SN2 reaction by the amine.

Causality Behind the Choice of Method: This strategy is favored for its reliability and the commercial availability of a wide range of chiral amino alcohol starting materials, which allows for the stereoselective synthesis of substituted azetidines.[9]

A powerful modern variant of this approach is the Palladium-catalyzed intramolecular C(sp³)–H amination. This method allows for the direct formation of the C-N bond by activating a typically inert C-H bond, offering a more atom-economical route.[3][10][11] The regioselectivity is often controlled through the use of a directing group, such as a picolinamide, attached to the nitrogen atom.[10]

Workflow for Azetidine Synthesis via Intramolecular Cyclization

G cluster_0 Starting Material Selection cluster_1 Activation & Cyclization cluster_2 Purification & Analysis cluster_3 Final Product SM γ-Amino Alcohol (Chiral or Achiral) Activation Step 1: Activate Hydroxyl (e.g., Sulfonylation: MsCl, TsCl) SM->Activation Cyclization Step 2: Base-mediated Intramolecular S_N2 Cyclization Activation->Cyclization Purification Purification (e.g., Column Chromatography) Cyclization->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Substituted Azetidine Scaffold Analysis->Product

Caption: General workflow for azetidine synthesis.

Strain-Release Functionalization of Bicyclic Precursors

This innovative strategy leverages highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), as a driving force for synthesis.[10] The release of ring strain upon nucleophilic attack provides a powerful thermodynamic incentive for the reaction to proceed, allowing for the formation of diverse 3-substituted azetidines that can be difficult to access otherwise.[10][12]

Causality Behind the Choice of Method: This approach is exceptionally powerful for installing a wide variety of substituents at the C3-position of the azetidine ring. It is a go-to method for creating libraries of analogues for structure-activity relationship (SAR) studies, as the ABB core can be reacted with a broad range of nucleophiles.[12]

Photochemical [2+2] Cycloadditions: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, providing a direct and efficient route to functionalized azetidines.[2][13] While historically limited by challenges such as low quantum yields and side reactions, recent advances using visible-light photocatalysis have revitalized this method, making it a milder and more broadly applicable strategy.[14][15]

Causality Behind the Choice of Method: This is one of the most direct methods for constructing the azetidine ring, forming two C-C bonds in a single step. It is particularly useful for accessing complex, polycyclic azetidine-fused structures. The choice of photosensitizer and light source is critical for success and can be tuned to optimize the reaction for specific substrates.[13]

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps, reagent tables, and expected outcomes for robust execution in a research setting.

Protocol 1: Stereoselective Synthesis of (R)-1-Boc-2-phenylazetidine via Intramolecular Cyclization

This protocol details the synthesis of a chiral 2-substituted azetidine from a commercially available amino alcohol. The stereochemistry of the starting material directly translates to the product.

Materials & Reagents

ReagentM.W.Amount (mmol)Eq.Mass/VolumeSupplier
(R)-2-amino-3-phenyl-1-propanol151.2110.01.01.51 gStandard Supplier
Di-tert-butyl dicarbonate (Boc₂O)218.2511.01.12.40 gStandard Supplier
Dichloromethane (DCM), anhydrous84.93--50 mLStandard Supplier
Triethylamine (TEA)101.1915.01.52.1 mLStandard Supplier
Methanesulfonyl chloride (MsCl)114.5512.01.20.93 mLStandard Supplier
Tetrahydrofuran (THF), anhydrous72.11--50 mLStandard Supplier
Sodium hydride (NaH), 60% in oil24.0020.02.0800 mgStandard Supplier
Saturated NH₄Cl (aq.)---50 mL-
Ethyl Acetate (EtOAc)88.11--150 mL-
Brine---50 mL-
Anhydrous MgSO₄120.37--~5 g-

Step-by-Step Procedure:

  • Boc Protection:

    • To a 250 mL round-bottom flask, add (R)-2-amino-3-phenyl-1-propanol (1.0 eq) and dissolve in anhydrous DCM (50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add Boc₂O (1.1 eq) to the solution. A mild exotherm may be observed.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Rationale: The Boc group protects the amine, preventing it from acting as a nucleophile in the subsequent sulfonation step and also serves as a common protecting group in medicinal chemistry.

  • Activation via Sulfonylation:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly add triethylamine (1.5 eq), followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). A white precipitate (triethylamine hydrochloride) will form.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Rationale: Methanesulfonyl chloride converts the primary alcohol into a good leaving group (mesylate), which is necessary for the intramolecular SN2 reaction. TEA is used as a base to neutralize the HCl generated.

  • Cyclization:

    • In a separate, flame-dried 500 mL flask under an argon atmosphere, suspend sodium hydride (2.0 eq) in anhydrous THF (50 mL). Cool to 0 °C.

    • Filter the reaction mixture from step 2 to remove the triethylamine hydrochloride, and concentrate the filtrate under reduced pressure.

    • Re-dissolve the crude mesylate in anhydrous THF (50 mL) and add it dropwise to the NaH suspension at 0 °C over 30 minutes.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight (approx. 16 hours).

    • Rationale: NaH is a strong, non-nucleophilic base that deprotonates the Boc-protected amine, generating the nucleophile required for the intramolecular cyclization. The use of an anhydrous, polar aprotic solvent like THF is critical.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL) at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to yield the title compound as a colorless oil.

Expected Outcome:

  • Yield: 65-75%

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.20 (m, 5H), 4.60-4.50 (m, 1H), 4.00 (t, J = 8.0 Hz, 1H), 3.85 (t, J = 8.0 Hz, 1H), 2.50-2.35 (m, 1H), 2.25-2.10 (m, 1H), 1.45 (s, 9H).

  • MS (ESI): m/z = 248.16 [M+H]⁺.

Protocol 2: Synthesis of 3-Aryl-3-hydroxyazetidine via Strain-Release of an ABB

This protocol demonstrates the synthesis of a C3-functionalized azetidine using 1-Boc-azabicyclo[1.1.0]butane and an aryl Grignard reagent, a method inspired by the work of Aggarwal and others.[3][12]

Materials & Reagents

ReagentM.W.Amount (mmol)Eq.Mass/VolumeSupplier
1-Boc-azabicyclo[1.1.0]butane169.221.01.0169 mgSpecialized Supplier
Phenylmagnesium bromide (1 M in THF)181.311.21.21.2 mLStandard Supplier
Copper(I) iodide (CuI)190.450.050.059.5 mgStandard Supplier
Tetrahydrofuran (THF), anhydrous72.11--10 mLStandard Supplier
Saturated NH₄Cl (aq.)---10 mL-
Diethyl Ether74.12--30 mL-
Brine---10 mL-
Anhydrous Na₂SO₄142.04--~2 g-

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add CuI (0.05 eq).

    • Add anhydrous THF (5 mL).

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Grignard Addition:

    • Slowly add phenylmagnesium bromide (1.2 eq) to the cold suspension.

    • Stir the mixture at -78 °C for 20 minutes.

    • Rationale: The Grignard reagent acts as the nucleophile. The use of a copper catalyst can be beneficial for promoting the smooth ring-opening of the bicyclic system.

  • ABB Addition and Reaction:

    • In a separate vial, dissolve 1-Boc-azabicyclo[1.1.0]butane (1.0 eq) in anhydrous THF (5 mL).

    • Add the ABB solution dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

    • Rationale: The nucleophilic aryl group attacks one of the bridgehead carbons of the ABB, leading to a strain-releasing ring-opening to form a lithiated azetidine intermediate.

  • Work-up and Purification:

    • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl (10 mL).

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., 20-40% Ethyl Acetate in Hexanes) to yield the desired 3-aryl-azetidine product.

Expected Outcome:

  • Yield: 70-85%

  • Product: 1-Boc-3-phenylazetidine

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45-7.25 (m, 5H), 4.35 (t, J=8.5 Hz, 2H), 3.95 (t, J=8.5 Hz, 2H), 3.80-3.70 (m, 1H), 1.48 (s, 9H).

  • MS (ESI): m/z = 248.16 [M+H]⁺.

Physicochemical Properties for CNS Drug Design

The utility of azetidine scaffolds in CNS drug discovery is directly linked to their favorable physicochemical properties. When designing a library of azetidine-containing compounds, it is crucial to monitor properties that influence BBB penetration and overall drug-likeness.

PropertyTypical Range for CNS DrugsRole of Azetidine Scaffold
Molecular Weight (MW) < 450 DaLow MW scaffold, allows for addition of functionality.
cLogP 1.0 - 4.0Generally lowers lipophilicity compared to carbocyclic analogues.[16]
Topological Polar Surface Area (TPSA) < 90 ŲThe nitrogen atom contributes to TPSA, but the overall value remains low.
Fraction of sp³ carbons (Fsp³) > 0.4High Fsp³ character, promoting 3D shape and solubility.[5]
Hydrogen Bond Donors (HBD) 0 - 3Unsubstituted azetidine N-H is a donor; N-substitution removes it.
Hydrogen Bond Acceptors (HBA) 1 - 5The nitrogen lone pair acts as an acceptor.

Conclusion and Future Outlook

The azetidine scaffold has transitioned from a synthetic curiosity to a cornerstone in the design of modern CNS therapeutics.[1] Advances in synthetic chemistry have unlocked a vast chemical space, enabling the routine incorporation of this strained ring system into drug candidates.[3] The protocols and strategies outlined in this guide provide a robust framework for researchers to synthesize and explore novel azetidine-containing molecules. Future efforts will likely focus on developing even more efficient, enantioselective, and scalable synthetic routes, further solidifying the role of the azetidine ring as a privileged scaffold in the quest for new treatments for neurological and psychiatric disorders.[5][8]

References

  • The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds - Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Synthetic azetidines could help simplify drug design for neurological diseases | ScienceDaily.
  • Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing).
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals - Benchchem.
  • Azetidine synthesis - Organic Chemistry Portal.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH.
  • Azetidines in medicinal chemistry: emerging applic
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions - ResearchG
  • Azetidines of pharmacological interest - PubMed.
  • Methods for the synthesis of azetidines.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchG
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - NIH.
  • a) Previous work: (i) Diversity‐oriented synthesis of CNS targeting...
  • Technical Support Center: Functional Group Tolerance in Azetidine Synthesis - Benchchem.
  • Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchG
  • Azetidines - Enamine.

Sources

Troubleshooting & Optimization

Problems with solubility of 1-(2-Nitrophenyl)azetidine-3-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-Nitrophenyl)azetidine-3-carboxylic acid

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with the aqueous solubility of this compound. We will delve into the physicochemical principles governing its solubility and provide practical, step-by-step protocols to ensure successful experimental outcomes.

Section 1: Understanding the Root Cause: The Physicochemical Nature of the Compound

The solubility challenges with this compound stem directly from its molecular structure. It is a zwitterionic compound, meaning it contains both an acidic functional group (the carboxylic acid) and a basic functional group (the azetidine nitrogen).

  • Acidic Group: The carboxylic acid (-COOH) can donate a proton to become a negatively charged carboxylate (-COO⁻).

  • Basic Group: The azetidine ring nitrogen can accept a proton to become a positively charged ammonium cation (>NH₂⁺-).

The overall charge of the molecule is therefore highly dependent on the pH of the solution.[1][2] The solubility of a zwitterionic compound is lowest at its isoelectric point (pI) , the pH at which the net charge of the molecule is zero. At this pH, strong intermolecular electrostatic attractions occur, favoring crystallization over dissolution. Conversely, moving the pH away from the pI—either to a more acidic or a more basic range—increases the net charge of the molecule, enhancing its interaction with polar water molecules and thereby increasing its solubility.[3][4]

The predicted pKa values for this molecule are approximately 2.5-3.5 for the carboxylic acid and 7.5-8.5 for the azetidine nitrogen (this is an estimate, as the electron-withdrawing nitro-phenyl group will decrease the basicity of the azetidine nitrogen compared to an unsubstituted azetidine). The pI would therefore be in the neutral pH range, which explains why solubility is particularly problematic in common biological buffers like PBS (pH 7.4).

G low_pH Low pH (e.g., < 2.5) Net Positive Charge (Cationic Form) Enhanced Solubility pI Isoelectric Point (pI) (e.g., pH ~5.5-6.0) Net Zero Charge (Zwitterionic Form) MINIMUM SOLUBILITY low_pH->pI Increase pH high_pH High pH (e.g., > 9.0) Net Negative Charge (Anionic Form) Enhanced Solubility pI->high_pH Increase pH G stock 1. Prepare High Conc. Stock in 100% DMSO (e.g., 20 mM) serial_dilute 2. Create Serial Dilution Plate in 100% DMSO stock->serial_dilute transfer 3. Transfer Small Aliquot (1-2 µL) to Buffer Plate serial_dilute->transfer incubate 4. Incubate & Shake (e.g., 1-2 hours) transfer->incubate read 5. Measure Turbidity (Nephelometry Plate Reader) incubate->read analyze 6. Analyze Data: Solubility = Conc. at which turbidity increases read->analyze

Caption: Workflow for kinetic solubility determination.

Methodology:

  • Prepare Stock: Create a 20 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

  • Transfer to Buffer: In a separate 96-well plate, add your aqueous buffer of interest (e.g., PBS, pH 7.4). Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to the corresponding well of the buffer plate.

  • Incubate: Shake the plate for 1-2 hours at room temperature.

  • Measure: Read the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Analysis: The kinetic solubility is the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.

Protocol 3: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method measures the equilibrium solubility of a compound and is considered the "gold standard". [5][6] Methodology:

  • Prepare Suspension: Add an excess amount of the solid compound to a vial containing your aqueous buffer of interest. Ensure there is undissolved solid at the bottom.

  • Equilibrate: Tightly cap the vial and shake or rotate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Phases: Separate the undissolved solid from the solution by centrifugation at high speed, followed by careful collection of the clear supernatant. Filtration can also be used, but ensure the filter does not bind your compound.

  • Quantify: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV, against a standard curve. This concentration is the thermodynamic solubility.

Section 4: Data Summary & Buffer Selection Guide

Table 1: Expected Solubility Behavior of this compound
pH RangePredominant SpeciesNet ChargeExpected Aqueous SolubilityRecommended Buffer System (if applicable)
< 2.5 CationicPositive (+)HighGlycine-HCl, Citrate
3.5 - 6.5 ZwitterionicNeutral (0)Very Low (pI region) Not recommended for dissolution
7.0 - 8.0 Mixed/ZwitterionicNear NeutralLowPhosphate (PBS), HEPES, Tris
> 9.0 AnionicNegative (-)HighCarbonate-Bicarbonate, Glycine-NaOH
Choosing the Right Buffer

When selecting a buffer for your experiment, consider the following: [7]* pKa vs. pH: Choose a buffer whose pKa is close to your desired experimental pH. Common biological buffers like HEPES (pKa ~7.5) and Phosphate (pKa2 ~7.2) are suitable for physiological pH ranges. [8][9]* Potential for Interaction: Phosphate buffers can sometimes precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). [10]Tris buffers are primary amines and can interfere with certain enzymatic reactions.

  • Temperature Sensitivity: The pH of some buffers, like Tris, is highly sensitive to temperature changes. [9]Ensure you pH your buffer at the temperature you will be using it.

If your assay must be run at neutral pH, the most robust strategy is to prepare a concentrated stock in dilute base (Protocol 1) and then dilute this stock into your final, pH-calibrated buffer, ensuring the final concentration is below the experimentally determined solubility limit (Protocol 2 or 3).

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Solubility.
  • Dalo Chem Life Sciences. (2024). What Are Some Common Biological Buffers Used In The Lab?[Link]

  • Hopax Fine Chemicals. (2023). Biological Buffers: The Key to Successful Experiments. [Link]

  • Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. [Link]

  • Slideshare. (n.d.). Buffers in biological systems. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Solubility Issues for Compound X.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Solubility in Aqueous Buffer.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?[Link]

  • Bergström, C. A., & Avdeef, A. (2019). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ADMET & DMPK, 7(2), 73–91. [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of pharmaceutical sciences, 67(9), 1257–1260. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Big Bend Community College. (2020). Impact of pH on Solubility. [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

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Technical Support Center: Preventing Premature Uncaging of 1-(2-Nitrophenyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(2-Nitrophenyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this caged compound throughout your experiments. Premature uncaging is a critical issue that can compromise experimental results by releasing the active azetidine-3-carboxylic acid molecule before the intended light-triggered activation. This document provides in-depth troubleshooting guides, best practices, and validated protocols to help you maintain precise spatiotemporal control in your research.

Section 1: The Chemistry of Uncaging: Why Stability is a Challenge

This compound belongs to the o-nitrobenzyl class of photolabile protecting groups (PPGs), one of the most widely used families of caging compounds.[1] The release of the active molecule is initiated by the absorption of a photon, which triggers an intramolecular rearrangement. Understanding this mechanism is fundamental to preventing its unwanted initiation.

The process is generally described as a Norrish Type II reaction.[1] Upon irradiation with UV light (typically in the 300-365 nm range), the nitro group is excited. This excited state abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate is unstable and rapidly rearranges, ultimately cleaving the benzylic-nitrogen bond to release the desired azetidine-3-carboxylic acid and the byproduct, 2-nitrosobenzaldehyde.[1][2] The challenge lies in the fact that factors other than the intended light source can promote this or other degradation pathways, leading to a loss of experimental control.

UncagingMechanism Caged 1-(2-Nitrophenyl)azetidine- 3-carboxylic acid (Stable) Excited Excited State (Diradical) Caged->Excited UV Photon (hν) ~300-365 nm Degradation Premature Uncaging / Degradation Caged->Degradation Ambient Light, High pH, High Temperature AciNitro Aci-nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Released Released Azetidine-3-carboxylic acid + 2-Nitrosobenzaldehyde AciNitro->Released Rearrangement & Cleavage

Figure 1: Simplified mechanism of photochemical uncaging for a 2-nitrobenzyl compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is premature uncaging and how do I spot it?

A: Premature uncaging is the release of the active molecule (azetidine-3-carboxylic acid) from its 2-nitrophenyl "cage" due to unintended environmental factors rather than controlled photo-irradiation. You can spot it in several ways:

  • Unexpected Biological/Chemical Effects: Your negative control samples (which are not exposed to the activation light source) show activity that should only be present after uncaging.[3]

  • Analytical Detection: Techniques like LC-MS or HPLC of a stock solution or a control sample show the presence of the uncaged molecule or the 2-nitrosobenzaldehyde byproduct.

  • Visual Changes: While not always reliable, a color change (sometimes yellowish) or the appearance of precipitate in a stock solution can indicate degradation.[4]

Q2: What is the primary cause of degradation?

A: The most significant factor is exposure to ambient light, especially sources that emit in the UV or violet/blue spectrum (300-500 nm).[4] Standard laboratory fluorescent lighting and sunlight from windows can provide enough energy to initiate photochemical degradation over time.[5]

Q3: How should I store the solid compound and its solutions?

A:

  • Solid Compound: Store the solid material in an amber or opaque vial, tightly sealed, in a dark, temperature-controlled environment. For long-term storage, -20°C or -80°C is recommended to minimize both thermal and photochemical degradation.[4]

  • Stock Solutions: Prepare stock solutions in a suitable, dry solvent (e.g., DMSO). Aliquot into single-use amounts in amber or foil-wrapped vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: Can I work with this compound on an open, well-lit lab bench?

A: No. All manipulations, including weighing, dissolving, and adding the compound to your experimental setup, should be performed under low-light conditions. Use a darkened room, a glove box with the light off, or work under red safelight conditions.[6] All glassware and containers should be amber-colored or wrapped securely in aluminum foil to prevent light exposure.[4]

Section 3: In-Depth Troubleshooting Guides

Problem 1: My 'no-light' control experiment shows biological activity.
  • Symptom: You observe a response in your cells, tissue, or assay in a sample that was prepared with the caged compound but was never exposed to the uncaging light source.

  • Causality Analysis: This is a classic sign of premature uncaging. The active molecule was likely released into the solution before or during the experiment, compromising the "caged" state. The release could be due to light exposure during sample preparation or thermal/pH-driven instability in the experimental medium.

  • Troubleshooting & Solution:

    • Review Your Handling Protocol: Did you weigh and prepare solutions in the dark? Was all glassware opaque or foil-wrapped? Even brief exposure to bright lab light can be sufficient to uncage a meaningful amount of the compound.

    • Assess Your Light Sources: Identify all sources of light in your experimental area. Turn off overhead lights and use only red light during preparation. Ensure microscope light paths are shuttered when not actively imaging or uncaging.

    • Analyze a "Mock" Sample: Prepare a sample of your experimental buffer containing the caged compound, following your exact handling procedure. Immediately after preparation, analyze it via LC-MS to quantify the percentage of uncaged material. If it's elevated, your handling procedure is the source of the light leak.

    • Run a Dark Stability Control: Incubate the caged compound in your experimental buffer for the full duration of your experiment in complete darkness at the experimental temperature.[7] Analyze the sample afterward. If uncaging has occurred, the issue may be thermal or pH-related instability, not just light. Some 2-nitrobenzyl compounds can be sensitive to pH extremes.[2][8]

Problem 2: Analytical characterization (LC-MS, NMR) shows impurities or degradation products.
  • Symptom: Your analysis of the solid compound or a freshly prepared solution shows multiple peaks, including masses corresponding to the uncaged molecule or other unexpected species.

  • Causality Analysis: This indicates that the compound has degraded either during storage or solution preparation. This can result from slow decomposition due to improper long-term storage (light, temperature) or a reaction with solvent impurities (e.g., water in a non-aqueous solvent).

  • Troubleshooting & Solution:

    • Verify Storage Conditions: Confirm that the compound has been stored consistently in the dark at the recommended low temperature.[4] Check if the container seal is intact.

    • Use High-Purity Solvents: When preparing stock solutions, use anhydrous grade solvents (e.g., anhydrous DMSO). Water can participate in hydrolysis or other side reactions.

    • Perform a Forced Degradation Study: To understand the degradation profile, intentionally expose small aliquots of the compound to light, heat, and different pH buffers.[4] Analyzing these samples can help you identify the specific degradation products you are seeing and confirm the cause.

    • Re-purify if Necessary: If the stock material is degraded, it may need to be re-purified via an appropriate method like flash column chromatography, though prevention is a far better strategy.[6]

Problem 3: I get a low yield of the released molecule after intentional photolysis.
  • Symptom: After irradiating your sample with the correct wavelength and power, the resulting biological or chemical effect is much weaker than expected, suggesting inefficient uncaging.

  • Causality Analysis: While this could be due to suboptimal photolysis parameters, it can also be a consequence of prior degradation. If a significant portion of the compound has already degraded prematurely, there is less "caged" material available for the intended photorelease.

  • Troubleshooting & Solution:

    • First, Rule Out Premature Uncaging: Use the steps in Problem 1 and 2 to confirm the integrity of your compound before photolysis. An intact starting material is a prerequisite for efficient uncaging.[3]

    • Optimize Photolysis Parameters:

      • Wavelength: Ensure your light source's emission spectrum overlaps with the absorption spectrum of the 2-nitrophenyl group (typically max absorption is ~340-350 nm).[9]

      • Power & Duration: The total energy delivered is critical. You may need to increase the light intensity or the exposure duration. Perform a power-dose curve to find the optimal parameters for your system.

    • Check for Inner Filter Effects: At very high concentrations, the molecules at the surface of the sample can absorb all the incident light, preventing photons from reaching molecules deeper in the solution. If using a high concentration, try diluting the sample or reducing the path length of the light.

Section 4: Key Stability Parameters & Data Summary

The stability of this compound is influenced by several factors. Use this table as a quick reference guide for designing your experiments.

Parameter Recommendation & Rationale Potential Consequences of Deviation
Light Exposure Strict Exclusion. Use amber vials, aluminum foil, and work in a darkened room or under red light (>650 nm).[4]Primary cause of premature uncaging. Ambient lab light and sunlight will initiate photolysis.[5]
Storage Temp. -20°C to -80°C. Recommended for both solid and solution forms for long-term stability.[4]Increased rate of thermal degradation and potential side reactions over time.
pH of Medium Near Neutral (pH 6-8). The stability of the aci-nitro intermediate and the rate of uncaging can be pH-dependent.[2][8]Extremes in pH (highly acidic or basic) can potentially catalyze hydrolysis or other degradation pathways, even in the dark.
Solvents Anhydrous, Aprotic Solvents for Stock (e.g., DMSO). For aqueous experimental media, prepare fresh dilutions from stock.Protic solvents or the presence of water can lead to hydrolysis over long time scales. Solvent polarity can also influence uncaging kinetics.[10]
Redox Agents Avoid Strong Oxidizing or Reducing Agents. The nitro group can be susceptible to chemical reduction.Chemical modification of the caging group will prevent proper photochemical uncaging.

Section 5: Protocols & Workflows

Protocol 5.1: Standard Protocol for Assessing Compound Stability

This protocol helps determine if your handling procedures or experimental conditions are causing premature uncaging.

  • Prepare Solutions: In a darkened room, prepare a solution of the caged compound in your final experimental buffer at the working concentration.

  • Aliquot Samples: Dispense the solution into three sets of opaque microcentrifuge tubes:

    • Set A (T=0 Control): Freeze immediately at -80°C. This is your baseline.

    • Set B (Dark Control): Wrap tubes securely in aluminum foil. Place them in your incubator/experimental chamber for the full duration of a typical experiment.[7]

    • Set C (Light Control): Place these tubes, unwrapped, on the lab bench under normal laboratory lighting for the same duration.

  • Incubation: Let Set B and C incubate for the desired time (e.g., 4 hours).

  • Analysis: After incubation, immediately freeze Set B and C. Analyze the concentration of both the caged and uncaged compound in all three sets of samples using a validated LC-MS or HPLC method.

  • Interpretation:

    • Compare Set B to Set A: Any increase in the uncaged product indicates thermal or pH instability.

    • Compare Set C to Set B: A significant increase in the uncaged product in Set C confirms light-induced degradation from ambient sources.

Workflow 5.2: Troubleshooting Premature Uncaging

TroubleshootingWorkflow Start Symptom: Unexpected activity in 'no-light' control CheckHandling 1. Review Handling Protocol: - Used foil/amber vials? - Worked in dark/red light? Start->CheckHandling AnalyzeStock 2. Analyze Stock Solution: Run LC-MS on a freshly prepared sample. CheckHandling->AnalyzeStock Yes Conclusion3 Conclusion: Ambient light leak during handling/experiment is the cause. Improve light exclusion. CheckHandling->Conclusion3 No DegradedStock Result: Stock is degraded AnalyzeStock->DegradedStock Degradation Found CleanStock Result: Stock is clean AnalyzeStock->CleanStock No Degradation Conclusion1 Conclusion: Improper storage or purchased degraded material. Replace compound. DegradedStock->Conclusion1 RunDarkStability 3. Run Dark Stability Test: Incubate compound in buffer in complete darkness. CleanStock->RunDarkStability DarkDegraded Result: Compound degraded RunDarkStability->DarkDegraded Degradation Found DarkStable Result: Compound stable RunDarkStability->DarkStable No Degradation Conclusion2 Conclusion: Buffer pH or temperature is causing instability. Optimize buffer/conditions. DarkDegraded->Conclusion2 DarkStable->Conclusion3

Figure 2: A decision-making workflow for diagnosing the root cause of premature uncaging.

Section 6: References

  • Photolabile protecting group - Wikipedia. Wikipedia. Link

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Link

  • BenchChem Technical Support Team. (2025). Technical Support Center: Caged Compound Synthesis. BenchChem. Link

  • Klán, P., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(29), 9234-9243. Link

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Photochemical & Photobiological Sciences, 1(7), 441-458. Link

  • BenchChem Technical Support Team. (2025). Technical Support Center: Prevention of Photosensitive Compound Degradation During Storage. BenchChem. Link

  • BenchChem. (2025). Application Notes and Protocols for the Photocleavage of 2-Methoxy-6-nitrobenzyl Protecting Groups. BenchChem. Link

  • Görner, H. (2008). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemical & Photobiological Sciences, 7(1), 109-118. Link

  • Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 84(1), 162-171. Link

  • Corrie, J. E., & Trentham, D. R. (2004). Studies of decarboxylation in photolysis of alpha-carboxy-2-nitrobenzyl (CNB) caged compounds. Journal of the American Chemical Society, 126(44), 14498-14505. Link

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. Link

  • Reed, R. A. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology, 29(3), 78-84. Link

  • Tlili, A., & Micheel, M. (2015). Two-photon uncaging of bioactive thiols in live cells at wavelengths above 800 nm. Chemical Science, 6(7), 4142-4147. Link

  • Tonnesen, H. H. (2004). Formulation and stability testing of photolabile drugs. International Journal of Pharmaceutics, 271(1-2), 1-10. Link

  • Ellis-Davies, G. C. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Chemistry, 6, 519. Link

  • BLDpharm. 887595-94-0|this compound. Link

  • Kaplan, J. H., & Somlyo, A. P. (1989). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Trends in Neurosciences, 12(2), 54-59. Link

  • Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Chemical Reviews, 105(11), 4355-4405. Link

  • Phenomenex. Troubleshooting Guide. Link

  • Il'ichev, Y. V., & Schwörer, M. A. (2000). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of the aci-Nitro Tautomer. The Journal of Physical Chemistry A, 104(28), 6529-6537. Link

  • BA Sciences. A Primer on Photostability in the Development of Pharmaceuticals. Link

  • Suzuki, A. Z., Shiraishi, Y., Aoki, H., Sasaki, H., Watahiki, R., & Furuta, T. (2021). Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds. JoVE (Journal of Visualized Experiments), (169), e60021. Link

  • Gualdani, R., & Fusi, F. (2014). Two-photon photolysis of 2-nitrobenzaldehyde monitored by fluorescent-labeled nanocapsules. Photochemical & Photobiological Sciences, 13(10), 1431-1437. Link

  • Aujard, I., Viais, R., & Vriz, S. (2012). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Molecules, 17(4), 4237-4260. Link

  • Givens, R. S., & Rubina, M. (2014). Photolabile Protecting Groups: Structure and Reactivity. Accounts of Chemical Research, 47(1), 21-31. Link

  • The Bumbling Biochemist. (2022). Troubleshooting and optimizing lab experiments. Link

  • Aujard, I., Ben-Abdallah, N., Bony, P., & Jullien, L. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry–A European Journal, 12(26), 6865-6879. Link

  • Ellis-Davies, G. C. (2011). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Frontiers in Neuroscience, 5, 29. Link

  • Ellis-Davies, G. C. (2008). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 1, 1. Link

  • Q1 Scientific. (2021). Photostability testing theory and practice. Link

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  • Aujard, I., Bony, P., Jullien, L., & Vriz, S. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ChemPhysChem, 7(7), 1537-1549. Link

  • Šolomek, T., & Klán, P. (2012). Rearrangements of 2-Nitrobenzyl Compounds. 1. Potential Energy Surface of 2-Nitrotoluene and Its Isomers Explored with ab Initio and Density Functional Theory Methods. The Journal of Organic Chemistry, 77(1), 169-178. Link

  • Corrie, J. E., & Trentham, D. R. (2004). Studies of decarboxylation in photolysis of α-carboxy-2-nitrobenzyl (CNB) caged compounds. Photochemical & Photobiological Sciences, 3(11), 1013-1019. Link

  • Ellis-Davies, G. C. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Chimia (Aarau), 72(11), 785-790. Link

  • Aladdin. This compound. Link

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  • Singh, Y., & Singh, P. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5676-5743. Link

  • Amatrudo, J. M., Olson, J. P., & Ellis-Davies, G. C. (2013). Wavelength-selective one-and two-photon uncaging of GABA. ACS Chemical Neuroscience, 4(12), 1545-1550. Link

  • Olson, J. P., Amatrudo, J. M., & Ellis-Davies, G. C. (2013). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Angewandte Chemie International Edition, 52(40), 10512-10515. Link

  • Azetidine-2-carboxylic acid - Wikipedia. Wikipedia. Link

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Technical Support Center: Optimizing Photolysis of Nitrobenzyl Cages

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrobenzyl photolabile protecting groups, commonly known as "cages." This resource is designed to provide you with in-depth technical guidance, troubleshooting strategies, and practical protocols to enhance the quantum yield of your photolysis experiments. Our goal is to empower you with the knowledge to not only execute these experiments successfully but also to understand the underlying photochemical principles that govern their outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions and foundational concepts related to the photolysis of nitrobenzyl cages.

1. What is a nitrobenzyl cage and why is it used?

A nitrobenzyl cage is a photolabile protecting group (PPG) that temporarily inactivates a biologically active molecule. The ortho-nitrobenzyl (oNB) moiety is the most common scaffold. Upon irradiation with UV or near-UV light, the cage undergoes a chemical transformation that releases the active molecule with precise spatial and temporal control. This "uncaging" process is invaluable in fields like neuroscience, cell biology, and drug delivery for studying dynamic biological processes.

2. What is "quantum yield" and why is it a critical parameter?

The quantum yield of photolysis (Φu) is a measure of the efficiency of the uncaging reaction. It is defined as the ratio of the number of released molecules to the number of photons absorbed by the caged compound.[1] A high quantum yield is desirable as it means that fewer photons are required to release a certain amount of the active molecule, which minimizes light-induced damage to biological samples and allows for faster release kinetics. A minimum Φu of 0.02 has been suggested for practical applications in biological studies.[2][3]

3. What is the fundamental mechanism of photolysis for an ortho-nitrobenzyl cage?

The photolysis of an o-nitrobenzyl cage is an intramolecular redox reaction that proceeds through several key steps upon absorption of a photon[4][5]:

  • Photoexcitation: The o-nitrobenzyl group absorbs a photon, promoting it from its ground state to an excited singlet state, which can then convert to a triplet state.[4]

  • Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient species called an aci-nitro intermediate. This is often the rate-limiting step.[6]

  • Intermediate Rearrangement: The aci-nitro intermediate undergoes a series of rapid rearrangements, including the formation of a cyclic intermediate.[5][7]

  • Release of the Caged Molecule: This rearrangement ultimately leads to the cleavage of the bond holding the "caged" molecule, releasing it into the surrounding environment. A nitrosobenzaldehyde or nitrosoketone is typically formed as a byproduct.[5][8]

G A o-Nitrobenzyl Cage (Ground State) B Excited State (Singlet/Triplet) A->B Photon Absorption (hν) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Intermediate C->D Cyclization E Released Molecule + Nitroso Byproduct D->E Rearrangement & Bond Cleavage

Figure 1: Simplified workflow of the photolysis mechanism for an ortho-nitrobenzyl cage.

Troubleshooting Guide: Low Quantum Yield

This guide provides a structured approach to diagnosing and resolving common issues that lead to low quantum yields in nitrobenzyl cage photolysis experiments.

Problem 1: Inefficient Uncaging Despite Correct Wavelength Irradiation

Possible Causes:

  • Suboptimal Molecular Design of the Cage: The quantum yield is intrinsically linked to the chemical structure of the nitrobenzyl cage itself.

  • Inappropriate Solvent Choice: The solvent can significantly influence the excited state dynamics and reaction pathway.

  • Formation of a Non-Reactive Triplet State: In some nitrobenzyl derivatives, the excited state can become "trapped" in a long-lived, non-productive triplet state, which reduces the efficiency of the desired uncaging pathway.[9][10]

Solutions & Explanations:

  • Structural Modification of the Nitrobenzyl Cage:

    • Introduce Electron-Donating Groups on the Aromatic Ring: The presence of electron-donating groups, such as methoxy groups (as seen in the widely used o-nitroveratryl, oNV, cage), can increase the molar extinction coefficient and influence the photolysis efficiency.[4] However, extending π-conjugation to red-shift the absorption maximum often leads to a decrease in quantum yield.[2][11][12]

    • Add a Substituent at the Benzylic Position: Introducing a methyl group at the benzylic carbon (the carbon attached to the leaving group) can significantly increase the rate of photolysis and the quantum yield.[13][14] This is attributed to the stabilization of the radical intermediate formed during hydrogen abstraction.

  • Solvent Optimization:

    • The choice of solvent can impact the reaction. For instance, some studies have shown different reaction kinetics in aqueous versus organic solvents.[15][16] While many biological experiments are constrained to aqueous buffers, for in vitro characterization, exploring solvents with different polarities can provide insights. It's important to note that for some nitroaromatics, the solvent effects on their electronic structure and photochemistry can be minimal, with specific exceptions.[16]

  • Understanding and Mitigating Triplet State Trapping:

    • For certain derivatives, particularly those with extended conjugation designed for longer wavelength absorption, the excited molecule can relax into a non-reactive triplet state.[9] This is a complex issue rooted in the photophysics of the molecule. If this is suspected, consulting literature on the specific nitrobenzyl derivative is crucial. In some cases, the addition of a triplet quencher could be explored, although this can introduce other complications.

G cluster_0 Factors Influencing Quantum Yield cluster_1 Molecular Structure Details cluster_2 Irradiation Details A Molecular Structure A1 Ring Substituents (e.g., Methoxy) A->A1 A2 Benzylic Substituents (e.g., Methyl) A->A2 A3 Leaving Group (pKa) A->A3 B Irradiation Conditions B1 Wavelength (λ) B->B1 B2 Light Intensity B->B2 C Solvent Environment

Figure 2: Key experimental parameters affecting the quantum yield of nitrobenzyl photolysis.

Problem 2: Slow or Incomplete Release of the Caged Molecule

Possible Causes:

  • The Nature of the Leaving Group: The chemical properties of the molecule being released have a significant impact on the kinetics of photolysis.

  • Low Light Intensity: Insufficient photon flux will naturally lead to slower uncaging.

  • Inner Filter Effect: At high concentrations of the caged compound, the solution itself can absorb the excitation light, preventing it from reaching molecules deeper in the sample.

Solutions & Explanations:

  • Consider the Leaving Group's Properties:

    • Studies have shown a clear correlation between the acidity (pKa) of the leaving group and the rate of photolysis for o-nitrobenzyl esters. More acidic leaving groups tend to decompose faster.[6][17] This is a crucial consideration when designing new caged compounds. The stability of the radical formed on the leaving group after cleavage also plays a role in the overall quantum efficiency.[18][19]

  • Optimize Irradiation Parameters:

    • Increase Light Intensity: While being mindful of potential photodamage to the sample, increasing the intensity of the light source will increase the rate of uncaging.

    • Address the Inner Filter Effect: If working with high concentrations, consider reducing the path length of the light through the sample or decreasing the concentration of the caged compound. For a given concentration, a lower starting amount leads to faster decomposition.[6]

Problem 3: Uncaging Occurs, but with Low Yield and Formation of Side Products

Possible Causes:

  • Secondary Photolysis of the Byproduct: The nitrosobenzaldehyde byproduct of the primary photoreaction is itself photochemically active and can absorb light, leading to further reactions and the formation of undesired side products.[5][20]

  • Reaction of the Byproduct with the Released Molecule: In some cases, the nitroso byproduct can react with the newly released molecule, particularly if the released molecule contains a reactive functional group like an amine.[21]

Solutions & Explanations:

  • Limit the Extent of Photolysis: To minimize the impact of secondary reactions, it is often recommended to carry the photolysis to a limited conversion (e.g., up to 30%).[20]

  • Monitor the Reaction Progress: Use analytical techniques like HPLC or UV-Vis spectroscopy to monitor the disappearance of the starting material and the appearance of the desired product and any byproducts. This allows for the optimization of irradiation time to maximize the yield of the desired product.

  • Consider a "Self-Immolative" Linker: For more complex applications, advanced strategies involving self-immolative linkers can be designed to ensure a clean release and minimize side reactions.

Quantitative Data Summary

The efficiency of photolysis is often best understood by comparing the quantum yields of different nitrobenzyl derivatives.

Nitrobenzyl DerivativeSubstituentsTypical Quantum Yield (Φu)Key Characteristics
o-Nitrobenzyl (oNB)None~0.01 - 0.1The foundational scaffold.
4,5-Dimethoxy-2-nitrobenzyl (DMNB)4,5-Dimethoxy~0.01 - 0.05Red-shifted absorption compared to oNB.
1-(2-Nitrophenyl)ethyl (NPE)α-methyl~0.05 - 0.1Higher quantum yield than oNB.
4,5-Dimethoxy-1-(2-nitrophenyl)ethyl (DMNPE)4,5-Dimethoxy, α-methyl~0.1 - 0.4Combines red-shifted absorption with higher quantum yield.
Benzoyl-NPPOCBenzoylIncreased efficiency over NPPOCIncreased quantum yield.[22]
Thiophenyl-NPPOCThiophenyl~10-12 fold increased efficiency over NPPOCIncreased molar absorptivity and quantum yield.[22]

Note: Quantum yields are highly dependent on the specific leaving group, solvent, and experimental conditions. The values presented are illustrative.[23]

Experimental Protocols

Protocol 1: General Procedure for Photolysis in Solution

This protocol provides a general framework for the photolytic deprotection of a nitrobenzyl-caged compound in solution. Optimization of concentration, irradiation time, and wavelength is essential for each specific compound.

Materials:

  • Nitrobenzyl-caged compound

  • Appropriate solvent (e.g., buffered aqueous solution, methanol, DMSO)

  • UV light source (e.g., mercury arc lamp with appropriate filters, UV LED)

  • Quartz cuvette or other UV-transparent reaction vessel

  • Stirring mechanism (e.g., magnetic stir bar)

  • Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Prepare the Solution: Dissolve the nitrobenzyl-caged compound in the chosen solvent to a known concentration. Ensure the solution is optically clear.

  • Transfer to Reaction Vessel: Transfer the solution to a quartz cuvette or other UV-transparent vessel. If necessary, place a small stir bar in the vessel.

  • Initial Analysis (t=0): Before irradiation, take an initial sample for analysis (e.g., inject onto HPLC, record UV-Vis spectrum). This will serve as your baseline.

  • Irradiation:

    • Position the reaction vessel in front of the UV light source at a fixed distance.

    • Begin irradiation while stirring the solution to ensure homogeneity.

    • The choice of wavelength should correspond to the absorption maximum of the nitrobenzyl chromophore (typically in the 340-365 nm range for many derivatives).[21][24]

  • Monitor the Reaction: At regular time intervals, briefly stop the irradiation and take aliquots of the solution for analysis. Monitor the decrease in the concentration of the starting material and the increase in the concentration of the released product.

  • Determine Reaction Endpoint: Continue irradiation until the desired level of conversion is reached, or until the concentration of the starting material plateaus.

  • Work-up and Analysis: Once the reaction is complete, the solution can be further processed or directly analyzed to quantify the yield of the released product.

G A Prepare Solution of Caged Compound B Transfer to Quartz Cuvette A->B C Take t=0 Sample (HPLC/UV-Vis) B->C D Irradiate with UV Light Source C->D E Monitor Reaction at Time Intervals D->E F Analyze Samples to Determine Conversion E->F G Stop Reaction at Desired Endpoint F->G

Figure 3: Experimental workflow for a typical photolysis experiment in solution.

Protocol 2: Determination of Photolysis Quantum Yield

This protocol outlines a method for determining the quantum yield of photolysis using chemical actinometry. An actinometer is a chemical system with a known quantum yield that is used to measure the photon flux of the light source.

Materials:

  • Nitrobenzyl-caged compound

  • Actinometer solution (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • Identical quartz cuvettes

Procedure:

  • Measure Photon Flux with Actinometer:

    • Fill a quartz cuvette with the actinometer solution.

    • Irradiate the actinometer solution under the exact same conditions (wavelength, light source, geometry) as will be used for the caged compound for a specific period.

    • Measure the change in absorbance of the actinometer solution at the appropriate wavelength.

    • Using the known quantum yield of the actinometer, calculate the photon flux (moles of photons per unit time) of your light source.

  • Photolysis of the Caged Compound:

    • Prepare a solution of the nitrobenzyl-caged compound with a known concentration such that the absorbance at the irradiation wavelength is between 0.1 and 1.0.

    • Irradiate the solution under the same conditions and for a measured amount of time, ensuring that the conversion is kept low (typically <10%) to avoid complications from product absorption and changes in absorbance.

    • Determine the amount of released product using a calibrated analytical method (e.g., HPLC with a standard curve).

  • Calculate the Quantum Yield:

    • The quantum yield (Φu) is calculated using the following formula: Φu = (moles of substrate released) / (moles of photons absorbed)

    • The moles of photons absorbed can be determined from the photon flux measured with the actinometer and the fraction of light absorbed by the caged compound solution.

References

  • The o-Nitrobenzyl Cage: A Technical Guide to the Mechanism and Application of the o-Nitroveratryl (oNV) Photolabile Protecting Group. Benchchem.
  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
  • o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed.
  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.
  • Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences.
  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. PMC - NIH.
  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate.
  • Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Oxford Academic.
  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed.
  • (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate.
  • Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. PMC - NIH.
  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. ResearchGate.
  • The Efficacy of 2-Methyl-6-nitrobenzaldehyde-Based Photolabile Protecting Groups: A Comparative Guide. Benchchem.
  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Wiley Online Library.
  • Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate.
  • Theoretical Investigation of the Excited States of 2-Nitrobenzyl and 4,5-Methylendioxy-2-nitrobenzyl Caging Groups. ResearchGate.
  • Photochemistry of the o-nitrobenzyl system in solution: evidence for singlet-state intramolecular hydrogen abstraction. The Journal of Physical Chemistry.
  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ResearchGate.
  • Influence of solvent on electronic structure and the photochemistry of nitrophenols. Royal Society of Chemistry.
  • Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Oxford Academic.
  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.
  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering.
  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry.
  • Theoretical Investigation of the Excited States of 2‐Nitrobenzyl and 4,5‐Methylendioxy‐2‐nitrobenzyl Caging Groups. Semantic Scholar.
  • Application Notes and Protocols for the Photocleavage of 2-Methoxy-6-nitrobenzyl Protecting Groups. Benchchem.
  • Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. ACS Publications.
  • Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis. PMC - NIH.

Sources

Technical Support Center: Minimizing Phototoxicity During Uncaging Experiments in Live Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a critical challenge in live-cell imaging: minimizing phototoxicity during uncaging experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and field-proven expertise. Our goal is to empower you to acquire high-fidelity data while maintaining the health and viability of your cellular samples.

Introduction: The Challenge of Phototoxicity in Uncaging

Photochemical uncaging is a powerful technique that allows for the precise spatiotemporal release of bioactive molecules, offering unparalleled control over cellular processes.[1][2][3] However, the very light used to liberate these molecules can be a double-edged sword. High-energy photons, particularly in the UV spectrum, can inflict significant damage on living cells, a phenomenon known as phototoxicity.[4][5][6] This can lead to a range of detrimental effects, from subtle alterations in cell behavior to outright cell death, ultimately compromising the validity of experimental results.[7][8][9][10]

This guide will walk you through the mechanisms of phototoxicity and provide actionable strategies to mitigate its effects, ensuring the integrity of your uncaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and why is it a major concern in uncaging experiments?

A1: Phototoxicity refers to the damage or death of cells caused by exposure to light.[11] In the context of uncaging experiments, the light required to cleave the "cage" from the bioactive molecule can also trigger a cascade of harmful photochemical reactions within the cell.[12] The primary culprits are reactive oxygen species (ROS), which are highly reactive molecules that can damage DNA, proteins, and lipids, leading to cellular stress and compromised function.[7][12][13] This is a significant concern because it can introduce experimental artifacts, making it difficult to discern whether an observed cellular response is due to the uncaged molecule or to light-induced damage.[14]

Q2: What are the tell-tale signs of phototoxicity in my live cells?

A2: The manifestations of phototoxicity can range from subtle to severe. It's crucial to be vigilant for these signs, as even minor perturbations can affect your data.[9][10]

  • Subtle (and often overlooked) signs:

    • Altered cell morphology (e.g., slight rounding or shrinkage).[15]

    • Changes in cell behavior, such as altered migration patterns or a slowdown in dynamic processes like organelle trafficking.[16][17]

    • Temporary cell cycle arrest.[12]

  • More severe signs:

    • Plasma membrane blebbing.[15][16][18]

    • Formation of intracellular vacuoles.[15][16][18]

    • Mitochondrial swelling.[15][16]

    • Cell detachment from the substrate.[15][16][18]

    • Apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[11]

Q3: What's the difference between one-photon and two-photon uncaging, and which is better for minimizing phototoxicity?

A3: The key difference lies in how the energy required for uncaging is delivered.

  • One-photon (1P) uncaging uses a single, high-energy photon (typically in the UV-A range, 320-400 nm) to break the bond of the caging group.[5][6][11]

  • Two-photon (2P) uncaging utilizes the near-simultaneous absorption of two lower-energy photons (typically in the near-infrared range, 700-1000 nm) to achieve the same energetic state.[11][19]

Two-photon uncaging is generally preferred for minimizing phototoxicity for several reasons:[11]

  • Reduced out-of-focus damage: 2P excitation is inherently confined to a tiny focal volume, meaning that the uncaging event and any potential phototoxicity are restricted to the area of interest.[20] In contrast, 1P excitation occurs along the entire light path through the sample, leading to more widespread damage.[20]

  • Deeper tissue penetration: Near-infrared light scatters less in biological tissue than UV light, allowing for uncaging deeper within samples.[4][19]

  • Lower energy photons: The lower energy of individual near-infrared photons is less damaging to cells than high-energy UV photons.[21]

Q4: How do I choose the right caged compound to minimize phototoxicity?

A4: The choice of caged compound is critical. Here are key factors to consider:

  • Wavelength sensitivity: Opt for caged compounds that can be uncaged with longer wavelengths of light (e.g., visible or near-infrared) to reduce the damaging effects of UV radiation.[4][13]

  • Quantum yield and two-photon cross-section: A high quantum yield means that a larger fraction of absorbed photons will lead to an uncaging event, requiring less light exposure.[22] For 2P uncaging, a high two-photon cross-section is desirable as it indicates a higher probability of two-photon absorption, allowing for lower laser powers to be used.[23]

  • Biological inertness: The caged compound itself should be biologically inert and not interfere with normal cellular processes before uncaging.[1] Some caged compounds have been reported to have off-target effects, so it's essential to perform control experiments.[1]

Q5: Can the imaging medium influence phototoxicity?

A5: Yes, the composition of your imaging medium can play a role. Some components in standard culture media, like riboflavin and certain amino acids, can act as photosensitizers, exacerbating light-induced damage.[13] Consider using imaging-specific media formulations that are low in these components. Additionally, supplementing the medium with antioxidants or ROS scavengers, such as ascorbic acid or Trolox, can help mitigate the damaging effects of ROS generated during uncaging.[7]

Troubleshooting Guides

Scenario 1: My cells are dying or showing clear signs of stress after uncaging.

This is a classic sign of significant phototoxicity. Here’s a step-by-step approach to troubleshoot this issue:

1. Assess Your Illumination Parameters:

  • Reduce Laser Power/Light Intensity: This is the most critical parameter to adjust. Use the absolute minimum light intensity required to achieve efficient uncaging.[16] A common mistake is to use excessive power, which dramatically increases phototoxicity.

  • Decrease Exposure Time: The total light dose delivered to the sample is a key determinant of phototoxicity.[24] Shorten the duration of your uncaging pulses.

  • Increase the Interval Between Uncaging Events: If your experiment involves repeated uncaging, allow for longer recovery times between light exposures to give the cell's natural antioxidant defenses a chance to work.[7]

2. Optimize Your Uncaging Wavelength:

  • Shift to Longer Wavelengths: If you are using UV light for uncaging, consider switching to a caged compound that is sensitive to longer, less energetic wavelengths in the visible or near-infrared spectrum.[25] If your system allows, transitioning to two-photon uncaging is highly recommended.[19][20]

3. Re-evaluate Your Caged Compound:

  • Check for Off-Target Effects: Perform control experiments where you apply the caged compound but do not expose it to light to ensure the compound itself is not toxic.

  • Consider Alternatives: Research caged compounds with higher quantum yields or two-photon cross-sections, which will allow you to use lower light doses.

4. Implement Photoprotective Strategies:

  • Use Antioxidants: Supplement your imaging medium with antioxidants like Trolox or N-acetylcysteine to quench reactive oxygen species.

  • Control the Environment: Ensure your cells are in a healthy, buffered medium and maintain optimal temperature and CO2 levels throughout the experiment.

Scenario 2: I'm not seeing the expected biological response after uncaging.

This can be a frustrating issue with several potential causes, including insufficient uncaging or subtle phototoxicity that impairs the cell's ability to respond.

1. Verify Uncaging Efficiency:

  • Calibrate Your System: Ensure your laser and optics are properly aligned.[26][27]

  • Confirm Compound Activity: Test the activity of your uncaged compound by bath-applying a known concentration to ensure it elicits the expected response.

  • Increase Light Dose (Cautiously): While keeping phototoxicity in mind, you may need to slightly increase the laser power or exposure time to ensure a sufficient amount of the bioactive molecule is being released. It's a delicate balance.

2. Investigate for Subtle Phototoxicity:

  • Perform a "Mock" Uncaging: Expose cells to the same illumination parameters you would use for uncaging but without the caged compound present. Observe if this alone causes any changes in cell behavior or morphology.

  • Use a Phototoxicity Reporter: Consider using a fluorescent indicator for reactive oxygen species to directly measure the level of oxidative stress being induced by your uncaging protocol.

  • Assess Cellular Health Post-Illumination: Even if cells don't die, their function may be compromised. Assess key cellular health markers, such as mitochondrial membrane potential or cell proliferation rates, after your mock uncaging.[12]

Scenario 3: My results are inconsistent from experiment to experiment.

Variability in uncaging experiments can often be traced back to inconsistent light delivery or fluctuating cell health.

1. Standardize Your Experimental Setup:

  • Consistent Laser Power: Always measure and record the laser power at the objective for each experiment to ensure consistency.

  • Uniform Cell Seeding: Ensure a consistent cell density and confluency, as this can affect how cells respond to both the uncaged molecule and the light exposure.

  • Control for Caged Compound Concentration: Use a precise and consistent concentration of the caged compound for each experiment.

2. Monitor for Cumulative Phototoxicity:

  • Limit Total Exposure: Be mindful of the cumulative light exposure your cells receive, including any fluorescence imaging performed before or after uncaging.

  • Implement "Dark" Controls: Have a set of control cells that are not exposed to the uncaging light to provide a baseline for normal cell behavior over the course of the experiment.[8]

Experimental Protocols & Data Presentation

Protocol: Determining the Minimum Effective Uncaging Power

This protocol will help you establish the lowest light intensity required for effective uncaging in your specific experimental setup, thereby minimizing phototoxicity.

  • Prepare your sample: Culture your cells and load them with the caged compound and a suitable fluorescent reporter for the expected biological response (e.g., a calcium indicator for caged IP3).

  • Set up your microscope: Align your laser and focus on a field of healthy cells.

  • Start with a very low laser power: Begin with a power setting that is unlikely to cause significant uncaging.

  • Perform a series of uncaging events: In the same field of view, select several individual cells or regions of interest. Uncage at incrementally increasing laser powers, keeping the exposure time constant.

  • Monitor the biological response: Use the fluorescent reporter to measure the magnitude of the response at each power level.

  • Analyze the data: Plot the response magnitude as a function of laser power. The minimum effective power is the point at which you see a robust and reproducible biological response.

  • Assess cell health: After determining the minimum effective power, expose a separate plate of cells to this light dose and monitor their health and morphology over several hours to ensure it is not causing significant phototoxicity.

Data Summary Table: Comparison of Uncaging Modalities
FeatureOne-Photon (1P) UncagingTwo-Photon (2P) Uncaging
Excitation Wavelength Typically UV-A (320-400 nm)Typically Near-Infrared (700-1000 nm)
Phototoxicity Higher, due to out-of-focus excitation and higher energy photonsLower, due to localized excitation and lower energy photons
Tissue Penetration LimitedDeeper
Spatial Resolution GoodExcellent (sub-micron)
Primary Advantage Simpler and less expensive instrumentationHigh spatial precision and reduced phototoxicity
Primary Disadvantage Higher risk of phototoxicityMore complex and expensive instrumentation

Visualizations

Mechanism of Phototoxicity

Phototoxicity_Mechanism cluster_light Light Exposure cluster_cellular Cellular Components Uncaging Light Uncaging Light Endogenous Photosensitizers Endogenous Photosensitizers Uncaging Light->Endogenous Photosensitizers Excitation Caged Compound Caged Compound Uncaging Light->Caged Compound Excitation Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Endogenous Photosensitizers->Reactive Oxygen Species (ROS) Generation Caged Compound->Reactive Oxygen Species (ROS) Generation Cellular Damage Cellular Damage Reactive Oxygen Species (ROS)->Cellular Damage Oxidative Stress

Caption: Generation of ROS leading to cellular damage.

Troubleshooting Workflow for Phototoxicity

Troubleshooting_Workflow Start Signs of Phototoxicity? Reduce_Power Reduce Laser Power & Exposure Time Start->Reduce_Power Yes Success Experiment Optimized Start->Success No Check_Wavelength Use Longer Wavelengths (e.g., 2-Photon) Reduce_Power->Check_Wavelength Optimize_Compound Choose High Quantum Yield Caged Compound Check_Wavelength->Optimize_Compound Use_Antioxidants Add ROS Scavengers to Medium Optimize_Compound->Use_Antioxidants Reassess Problem Solved? Use_Antioxidants->Reassess Consult Consult with Expert/Core Facility Reassess->Consult No Reassess->Success Yes

Caption: A decision tree for mitigating phototoxicity.

References

  • Carlton, P. M., et al. (2010). Fast live simultaneous multiwavelength four-dimensional optical microscopy. Proceedings of the National Academy of Sciences, 107(37), 16016–16022. [Link]

  • Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003. [Link]

  • Laissue, P. F., et al. (2017). Assessing phototoxicity in live fluorescence imaging. bioRxiv. [Link]

  • Wäldchen, S., et al. (2015). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Journal of Physics D: Applied Physics, 48(44), 443001. [Link]

  • Dixit, R., & Cyr, R. (2003). Cell damage and reactive oxygen species production induced by fluorescence microscopy: effect on mitosis and guidelines for non-invasive fluorescence microscopy. The Plant Journal, 36(2), 280-290. [Link]

  • Warther, D., et al. (2010). Two-photon uncaging: new prospects in neuroscience and cellular biology. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 11(4), 133-146. [Link]

  • Nikon's MicroscopyU. Cellular Phototoxicity. [Link]

  • Mubaid, S., & Brown, C. M. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Methods in molecular biology (Clifton, N.J.), 1563, 1-17. [Link]

  • Pettit, D. L., et al. (1997). Chemical two-photon uncaging: a new tool for neuroscience. Neuron, 19(3), 465-471. [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]

  • Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of neuroscience methods, 180(1), 9-21. [Link]

  • Olson, J. P., et al. (2013). Chromatically independent, two-color uncaging of glutamate and GABA with one-or two-photon excitation. Frontiers in neural circuits, 7, 144. [Link]

  • Matsuzaki, M., et al. (2010). Monocaged-glutamate, a new caged glutamate, shows the highest two-photon cross section for glutamate uncaging. Journal of neuroscience methods, 189(2), 193-199. [Link]

  • Zito, K., & Svoboda, K. (2015). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 115-129). Humana Press, New York, NY. [Link]

  • Sanderson, M. J., & Parker, I. (2003). A reporter of UV intensity delivered to the cytosol during photolytic uncaging. Biophysical journal, 85(5), 3323-3332. [Link]

  • Andor Technology. How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. [Link]

  • von Chamier, L., et al. (2021). Harnessing artificial intelligence to reduce phototoxicity in live imaging. Journal of Cell Science, 134(23), jcs258832. [Link]

  • Svobodova, A., et al. (2006). UVA-Triggered Drug Release and Photo-Protection of Skin. Pharmaceutics, 13(2), 270. [Link]

  • Park, K. (2014). Phototoxicity: Its Mechanism and Animal Alternative Test Methods. Toxicological Research, 30(2), 73-80. [Link]

  • Denk, W., et al. (1990). Two-photon laser scanning fluorescence microscopy. Science, 248(4951), 73-76. [Link]

  • Zipfel, W. R., et al. (2003). Live tissue clichés: two-photon excitation microscopy for the study of living cells and tissues. Current opinion in biotechnology, 14(1), 47-53. [Link]

  • Lu, M., et al. (2015). Photo-Activatable Probes for the Analysis of Receptor Function in Living Cells. In Calcium Signaling (pp. 165-181). Humana Press, New York, NY. [Link]

  • Ellis-Davies, G. C. (2011). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Angewandte Chemie International Edition, 50(1), 86-98. [Link]

  • Hagen, V., et al. (2001). Coumarinylmethyl esters as phototriggers for protons and their application to acidify and probe the extrusion of protons by bacteriorhodopsin. Angewandte Chemie International Edition, 40(6), 1046-1048. [Link]

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Stability and storage conditions for 1-(2-Nitrophenyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-Nitrophenyl)azetidine-3-carboxylic acid

Welcome to the technical support guide for this compound (CAS 887595-94-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. This guide provides in-depth information on storage conditions, addresses common handling issues, and answers frequently asked questions to maintain the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a dry and cool place. Some suppliers recommend cold-chain transportation and storage in a freezer at temperatures below -1°C.[1][2] Always refer to the supplier-specific storage recommendations on the product's safety data sheet (SDS).

Q2: Is this compound sensitive to light?

Q3: What are the known incompatibilities for this compound?

A3: This compound should be kept away from strong oxidizing agents, acids, and bases.[1][5] As a carboxylic acid, it can react with basic components, which may generate heat.[5] It is also advisable to avoid contact with combustible materials.

Q4: Is this compound stable at room temperature?

A4: While some related compounds are stable under standard ambient conditions (room temperature), the stability of this compound can be affected by various factors.[6] For short-term use during experimental procedures, it is generally acceptable to handle it at room temperature. However, for prolonged storage, adhering to the recommended cool and dry conditions is crucial to prevent degradation.

Q5: How should I handle the compound to avoid degradation?

A5: To maintain the integrity of the compound, handle it in a well-ventilated area and avoid the formation of dust.[5][7] Use personal protective equipment as required. When not in use, ensure the container is tightly closed to prevent moisture absorption and potential hydrolysis. For photosensitive compounds, it is recommended to work in a dimly lit area.[4]

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments, providing insights into the underlying causes and offering practical solutions.

Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
  • Possible Cause 1: Compound Degradation due to Improper Storage.

    • Explanation: The azetidine ring can be susceptible to hydrolysis, and the nitro group may undergo reduction or other transformations, especially under suboptimal storage conditions (e.g., exposure to moisture, light, or incompatible substances).[8]

    • Solution:

      • Verify Storage Conditions: Confirm that the compound has been consistently stored in a cool, dry, and dark environment as per the supplier's recommendations.

      • Aliquot Samples: For frequently used materials, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric moisture and temperature fluctuations from repeated freeze-thaw cycles.

      • Purity Check: If degradation is suspected, consider re-analyzing the compound's purity using techniques like HPLC or LC-MS.

  • Possible Cause 2: Photosensitivity-Related Degradation.

    • Explanation: The 2-nitrophenyl group is a known photoremovable protecting group for carboxylic acids, indicating that the molecule is inherently sensitive to light, particularly in the near-UV range.[3] Exposure to ambient laboratory light over time, especially in solution, can lead to cleavage or other photochemical reactions.

    • Solution:

      • Minimize Light Exposure: Conduct all manipulations of the solid and its solutions under subdued light. Use amber vials or wrap containers in aluminum foil.[4]

      • Fresh Solutions: Prepare solutions fresh for each experiment and avoid storing them for extended periods, even when protected from light.

Issue 2: Poor Solubility or Presence of Particulates in Solution
  • Possible Cause: Formation of Degradation Products.

    • Explanation: Degradation can lead to the formation of less soluble byproducts. For instance, hydrolysis of the azetidine ring could lead to different chemical species with altered physical properties.[8]

    • Solution:

      • Fresh Stock: Use a fresh, unopened vial of the compound to prepare your solution.

      • Solvent Purity: Ensure the solvent is of high purity and free from contaminants that could accelerate degradation.

      • Gentle Dissolution: Aid dissolution by gentle vortexing or sonication. Avoid excessive heating, as this can accelerate the degradation of thermally sensitive compounds.

Experimental Workflow & Decision Making

The following diagram outlines a recommended workflow for handling and storing this compound to ensure its stability.

G cluster_receiving Receiving & Initial Storage cluster_handling Experimental Use cluster_troubleshooting Troubleshooting receive Receive Compound check_sds Check Supplier SDS for Storage Recommendations receive->check_sds initial_store Store in Freezer (-20°C to -1°C) in a Dark, Dry Location check_sds->initial_store aliquot Aliquot into Smaller Vials (Recommended) initial_store->aliquot For Frequent Use weigh Weigh in Subdued Light initial_store->weigh For Infrequent Use aliquot->weigh dissolve Prepare Solution Fresh (Use Amber Vials) weigh->dissolve experiment Use in Experiment dissolve->experiment inconsistent_results Inconsistent Results? experiment->inconsistent_results verify_storage Verify Storage History inconsistent_results->verify_storage Yes continue_exp continue_exp inconsistent_results->continue_exp No purity_check Perform Purity Check (HPLC/LC-MS) verify_storage->purity_check discard Discard if Degraded purity_check->discard

Caption: Decision-making workflow for handling and storage.

Summary of Stability and Storage Conditions

ParameterRecommendationRationale
Temperature Freezer (-20°C to -1°C) for long-term storage.[1]To minimize thermal degradation and slow down potential hydrolytic reactions.
Light Protect from light; store in amber or opaque containers.[4]The nitroaromatic moiety suggests potential photosensitivity, which can lead to photochemical degradation.[3]
Moisture Store in a tightly sealed container in a dry environment.[1][5]To prevent hydrolysis of the azetidine ring and other moisture-sensitive functional groups.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) for maximum stability, though not always required for short-term storage.To prevent oxidative degradation.
Incompatibilities Avoid strong oxidizing agents, acids, and bases.[1][5]To prevent chemical reactions that could degrade the compound.

References

  • BASF. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - (S)-(-)-2-Azetidinecarboxylic acid.
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
  • BLDpharm. (n.d.). This compound.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Azetidine-3-carboxylic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Pyridine-2-carboxylic acid.
  • ResearchGate. (2025). New Photoremovable Protecting Groups for Carboxylic Acids with High Photolytic Efficiencies at Near-UV Irradiation. Application to the Photocontrolled Release of L-Glutamate.
  • PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway.

Sources

Technical Support Center: Troubleshooting Low Yield in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of azetidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their synthetic routes. The inherent ring strain of the four-membered azetidine core, approximately 25.4 kcal/mol, presents a significant synthetic hurdle, often leading to undesired side reactions and decomposition pathways.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve common issues in your azetidine synthesis.

Part 1: Core Troubleshooting Guide

Low yields in azetidine synthesis can often be traced back to a few common culprits. This section is designed to help you systematically diagnose the issue.

Issue 1: Low or No Product Formation

A frequent challenge in azetidine synthesis is the low or complete absence of the desired product. This can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.

Initial Diagnostic Questions:

  • Have you confirmed the identity and purity of your starting materials?

  • Is your reaction being carried out under strictly anhydrous and inert conditions?

  • Have you monitored the reaction progress over time?

Troubleshooting Workflow:

start Low/No Yield Observed reagent_check Verify Starting Material Purity & Integrity (NMR, LC-MS) start->reagent_check condition_check Optimize Reaction Conditions reagent_check->condition_check Purity Confirmed solution Improved Yield reagent_check->solution Impurity Identified & Removed catalyst_issue Investigate Catalyst Activity condition_check->catalyst_issue No Improvement condition_check->solution Yield Improved side_reaction Identify Potential Side Reactions catalyst_issue->side_reaction Catalyst is Active catalyst_issue->solution New Catalyst/Loading Successful side_reaction->condition_check Side Product Identified workup_issue Evaluate Work-up & Purification side_reaction->workup_issue No Major Side Products workup_issue->solution Optimized

Caption: Troubleshooting workflow for low or no product formation.

In-depth Troubleshooting Steps:

  • Starting Material Integrity:

    • The "Why": Impurities in starting materials can poison catalysts, participate in side reactions, or alter the reaction kinetics. For instance, residual water can quench organometallic reagents or hydrolyze sensitive intermediates.

    • Actionable Steps:

      • Analyze all starting materials by NMR and LC-MS to confirm their identity and purity.

      • Purify any suspect starting materials via distillation, recrystallization, or chromatography.

      • Ensure solvents are rigorously dried and degassed.

  • Reaction Condition Optimization:

    • The "Why": The formation of the strained azetidine ring is often highly sensitive to reaction conditions.[2] Temperature, solvent, and concentration can significantly impact the reaction rate and selectivity.

    • Actionable Steps:

      • Temperature: If the reaction is slow, consider a modest increase in temperature. However, be aware that higher temperatures can also promote decomposition or side reactions. A temperature screen is often beneficial.

      • Solvent: The choice of solvent can dramatically affect yield. For example, in the La(OTf)₃-catalyzed aminolysis of epoxides, 1,2-dichloroethane (DCE) was found to be superior to other solvents.[3]

      • Concentration: For intramolecular cyclizations, high dilution conditions can favor the desired ring closure over intermolecular polymerization.

  • Catalyst Selection and Activity:

    • The "Why": The catalyst is often the linchpin of a successful azetidine synthesis. Catalyst deactivation or an inappropriate choice of catalyst can lead to complete reaction failure.[4] Lewis acids, for example, can be quenched by the basicity of amine nucleophiles.[4]

    • Actionable Steps:

      • Catalyst Loading: Inadequate catalyst loading can result in incomplete conversion. An optimization of the catalyst loading should be performed. For La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, a 5 mol% loading was found to be optimal.[4]

      • Catalyst Choice: If a particular catalyst is not performing well, consider alternatives. For instance, while La(OTf)₃ is effective for certain epoxide aminolysis reactions, other Lewis acids like Sc(OTf)₃ may also be active, albeit potentially requiring longer reaction times.[3]

Issue 2: Formation of Pyrrolidine as a Major By-product

One of the most common side reactions in the synthesis of azetidines is the formation of the thermodynamically more stable five-membered pyrrolidine ring.[5]

The "Why": The formation of a five-membered ring is often kinetically and thermodynamically favored over the formation of a four-membered ring due to lower ring strain. This is a classic example of Baldwin's rules for ring closure.

Troubleshooting Decision Tree:

start Pyrrolidine By-product Observed leaving_group Evaluate the Leaving Group start->leaving_group base_strength Modify the Base leaving_group->base_strength Using a Bulky, Non-nucleophilic Leaving Group (e.g., tosylate, mesylate) solution Increased Azetidine:Pyrrolidine Ratio leaving_group->solution Optimized Leaving Group reaction_temp Lower the Reaction Temperature base_strength->reaction_temp Using a Weaker, Non-nucleophilic Base (e.g., K2CO3 vs. NaH) base_strength->solution Optimized Base reaction_temp->solution Reaction performed at lower temperature

Caption: Decision tree for minimizing pyrrolidine formation.

In-depth Troubleshooting Steps:

  • Choice of Leaving Group:

    • The "Why": The nature of the leaving group in intramolecular cyclizations is critical. A highly reactive leaving group can accelerate the undesired 5-endo-tet cyclization leading to the pyrrolidine.

    • Actionable Steps:

      • Employ a good, yet not overly reactive, leaving group. Mesylates and tosylates are often a good starting point.[5]

      • Avoid highly reactive leaving groups like iodides if pyrrolidine formation is a significant issue.

  • Base Selection:

    • The "Why": The choice of base can influence the regioselectivity of the cyclization. A strong, bulky, non-nucleophilic base is often preferred to deprotonate the amine without interfering in the reaction.

    • Actionable Steps:

      • If using a strong base like NaH, consider switching to a weaker base such as K₂CO₃ or Et₃N.[6]

      • The use of a hindered base can also disfavor the transition state leading to the five-membered ring.

  • Temperature Control:

    • The "Why": Higher temperatures can provide the activation energy needed to overcome the barrier for the formation of the less stable azetidine ring, but they can also favor the thermodynamically more stable pyrrolidine.

    • Actionable Steps:

      • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen from room temperature downwards is recommended.

Issue 3: Product Decomposition

The inherent strain in the azetidine ring can make it susceptible to decomposition, especially under acidic or heated conditions.[7][8]

The "Why": The relief of ring strain is a powerful thermodynamic driving force for ring-opening reactions.[1] Protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack.[9]

Preventative Measures:

  • pH Control During Work-up and Purification:

    • The "Why": Acidic conditions can promote ring-opening decomposition.[8]

    • Actionable Steps:

      • Maintain a neutral or slightly basic pH during aqueous work-up.

      • Use a mild base like sodium bicarbonate to neutralize any acidic residues.

      • For purification by chromatography, consider using a silica gel that has been neutralized with a base like triethylamine.

  • Thermal Stability:

    • The "Why": Azetidines can be thermally labile.

    • Actionable Steps:

      • Avoid excessive heating during solvent removal. Use a rotary evaporator at low temperature and pressure.

      • If distillation is required for purification, perform it under high vacuum to keep the temperature as low as possible.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the azetidine ring?

A1: The primary methods for constructing the azetidine ring involve intramolecular cyclization reactions. Key strategies include:

  • Intramolecular cyclization of γ-haloamines or activated γ-amino alcohols: This is a classical and widely used approach where a 3-amino-1-propanol derivative is activated (e.g., by conversion of the alcohol to a good leaving group like a tosylate or mesylate) and then cyclized in the presence of a base.[5]

  • Palladium-catalyzed intramolecular C-H amination: This modern method allows for the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate.[10]

  • Lanthanide-catalyzed intramolecular aminolysis of epoxides: Lewis acids like Lanthanum(III) triflate can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines.[5][11]

  • [2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can yield azetidines.[12][13]

Q2: My reaction is messy, with multiple unidentified by-products. Where do I start?

A2: A messy reaction with multiple by-products often points to issues with reaction specificity or stability.

  • Start with Reaction Monitoring: Use TLC or LC-MS to monitor the reaction at regular intervals. This will help you determine if the by-products are forming throughout the reaction or during work-up.

  • Lower the Temperature: Many side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature can often improve selectivity.

  • Re-evaluate Your Reagents: Ensure all reagents are pure and that your solvent is dry and degassed.

Q3: How important is the choice of protecting group for the nitrogen atom?

A3: The choice of the nitrogen protecting group is crucial. It can influence the nucleophilicity of the nitrogen, the stability of the azetidine ring, and the ease of deprotection.

  • Electron-withdrawing groups (e.g., sulfonyl groups) can decrease the nucleophilicity of the nitrogen, which can be beneficial in some cases to prevent side reactions but may hinder the desired cyclization.

  • Bulky protecting groups (e.g., Boc) can influence the stereochemical outcome of reactions on the azetidine ring. The tert-butoxythiocarbonyl (Botc) group has been shown to be effective in facilitating lithiation and electrophilic substitution at the α-position of the azetidine ring.[14]

  • Ease of removal: Choose a protecting group that can be removed under conditions that will not lead to the decomposition of the azetidine ring.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by Thin Layer Chromatography (TLC)

Objective: To monitor the progress of a reaction and identify the formation of products and by-products.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes)

  • Visualization agent (e.g., UV lamp, potassium permanganate stain, iodine chamber)

  • Capillary tubes for spotting

Procedure:

  • Prepare the eluent system in the developing chamber and allow it to saturate.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. Also, spot the starting material(s) for comparison.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

  • Remove the plate when the solvent front is close to the top and mark the solvent front.

  • Visualize the spots under a UV lamp and/or by staining.

  • Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Compare the spots of the reaction mixture to the starting materials to determine if the starting materials have been consumed and if new products have formed.

Protocol 2: Small-Scale Reaction Optimization Screen

Objective: To efficiently screen different reaction conditions (e.g., solvent, temperature, catalyst) to identify optimal conditions for yield improvement.

Materials:

  • Small reaction vials (e.g., 2 mL vials with screw caps)

  • Heating/cooling block or parallel synthesizer

  • Syringes for accurate liquid handling

  • Analytical balance for solids

Procedure:

  • Set up a matrix of reaction conditions to be tested. For example, you could test three different solvents at three different temperatures.

  • In each reaction vial, add the starting materials and any reagents in the appropriate stoichiometry.

  • Add the designated solvent and catalyst to each vial.

  • Seal the vials and place them in the heating/cooling block at the specified temperatures.

  • Allow the reactions to proceed for a set amount of time.

  • Quench the reactions and analyze the crude reaction mixtures by a quantitative method such as LC-MS or ¹H NMR with an internal standard to determine the yield of the desired product.

Table 1: Example of a Reaction Optimization Screen for Azetidine Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1La(OTf)₃ (5)DCE8081
2La(OTf)₃ (5)Toluene8075
3La(OTf)₃ (5)MeCN8045
4Sc(OTf)₃ (5)DCE8065

Yields are hypothetical and for illustrative purposes.

References

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Krasnova, L., & Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5878-5921. [Link]

  • St-Denis, T. G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1626–1631. [Link]

  • Wessjohann, L. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400551. [Link]

  • ResearchGate. (n.d.). Synthetic methods to access azetidines. [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49353-49386. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • St-Denis, T. G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1626–1631. [Link]

  • ResearchGate. (2025). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. [Link]

  • ResearchGate. (2025). Advances in synthesis and chemistry of azetidines. [Link]

  • R Discovery. (n.d.). Formation Of Azetidines Research Articles. [Link]

  • Google Patents. (2000).
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions a. [Link]

  • ResearchGate. (n.d.). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Organic Syntheses. (n.d.). Azetidine. [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

  • American Chemical Society. (n.d.). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. [Link]

  • Schindler, C. S. (2021). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 17, 2269–2282. [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • SlideShare. (n.d.). synthesis of azetidine .pptx. [Link]

  • Serve Content. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Medwin Publishers. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • YouTube. (2020). Azetidine: Chemical Reactivity. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. [Link]

  • National Institutes of Health. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. [Link]

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Technical Support Center: Navigating Receptor Desensitization in Rapid Agonist Uncaging Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The advent of rapid uncaging techniques has provided an unparalleled window into the real-time kinetics of receptor activation. By liberating agonists with millisecond precision, researchers can probe the initial conformational changes that lead to channel opening or G-protein activation. However, this powerful technique is not without its challenges. One of the most common and critical artifacts to manage is receptor desensitization—a phenomenon where a receptor's response wanes despite the continued presence of the agonist. This guide provides a comprehensive framework for understanding, diagnosing, and mitigating receptor desensitization in your uncaging experiments.

Troubleshooting Guide: From Observation to Mitigation

This section is designed to walk you through the process of identifying and addressing receptor desensitization in a logical, step-by-step manner.

Question 1: I'm observing a rapid peak in my signal, followed by a decay, even though the uncaging light is still on. Is this receptor desensitization?

Answer: A transient response in the continued presence of an agonist is a strong indicator of desensitization, but it's essential to first rule out other experimental variables.

Step 1: Confirm the Stability of the Uncaged Agonist

Before concluding that the receptor is desensitizing, you must verify that the concentration of the uncaged agonist remains stable at the receptor.

  • Photobleaching and Phototoxicity: Ensure that your uncaging light intensity and duration are optimized to release a sufficient concentration of agonist without causing significant photobleaching of the caged compound or inducing phototoxic effects that could damage the cell and impair receptor function.

  • Agonist Diffusion: In systems with continuous perfusion, the uncaged agonist might be washed away. Consider using a closed-volume or slow-flow perfusion system during the uncaging event.

  • Byproduct Inhibition: The photolysis of caged compounds can sometimes generate byproducts that inhibit the receptor. Consult the manufacturer's literature for your specific caged compound and consider performing control experiments where the photolysis byproducts are applied independently.

Step 2: Differentiate Desensitization from Other Forms of Inhibition

If you've ruled out issues with agonist delivery, the next step is to confirm that the observed signal decay is indeed due to receptor desensitization.

Protocol 1: Paired-Pulse Stimulation

  • Objective: To test for receptor entry into a refractory state, a hallmark of desensitization.

  • Procedure:

    • Apply a short, saturating pulse of uncaging light to elicit a maximal response (Pulse 1).

    • After a variable inter-pulse interval (from milliseconds to seconds), apply a second identical pulse (Pulse 2).

    • Measure the peak amplitude of the response to Pulse 2 and express it as a fraction of the response to Pulse 1.

  • Interpretation: If the response to Pulse 2 is significantly smaller than Pulse 1 at short inter-pulse intervals and recovers as the interval is lengthened, this indicates that a fraction of the receptors entered a desensitized state from which they must recover.

Workflow for Investigating Transient Responses

A Observe Transient Signal B Verify Agonist Stability A->B C Control for Photobleaching/Toxicity B->C D Assess Agonist Diffusion B->D E Check for Byproduct Inhibition B->E F Artifact Confirmed C->F Yes G Desensitization Suspected C->G No D->F Yes D->G No E->F Yes E->G No H Perform Paired-Pulse Stimulation G->H I Response to Second Pulse Reduced? H->I J Desensitization Confirmed I->J Yes K Explore Other Mechanisms I->K No

Caption: A logical workflow for troubleshooting transient signals in uncaging experiments.

Question 2: How can I design my experiments to minimize the impact of desensitization and obtain accurate measurements of receptor activation?

Answer: Minimizing desensitization is crucial for accurately characterizing the activation kinetics of your receptor. Here are several effective strategies:

Strategy 1: Optimize Uncaging Parameters

  • Agonist Concentration: Generate a dose-response curve to determine the EC50 and saturating concentrations of your agonist. Whenever possible, work at concentrations at or below the EC50, as higher concentrations can accelerate the rate of desensitization.

  • Light Duration and Intensity: Use the shortest possible light pulse and the lowest effective light intensity that reliably elicits a measurable response. This minimizes the time receptors are exposed to the agonist, reducing the probability of them entering a desensitized state.

Strategy 2: Modulate the Receptor's Intracellular Environment

For many receptors, particularly G-protein coupled receptors (GPCRs), desensitization is an active process involving intracellular signaling cascades.[1][2]

  • Kinase Inhibition: If you suspect phosphorylation-mediated desensitization, you can include broad-spectrum or specific kinase inhibitors in your intracellular recording solution. For example, inhibitors of G-protein coupled receptor kinases (GRKs) can prevent the phosphorylation that leads to β-arrestin binding and subsequent desensitization.[3][4][5]

  • Control Intracellular Calcium: For some ion channels, intracellular calcium can modulate desensitization. Including a calcium chelator like BAPTA in your pipette solution can help to clamp intracellular calcium levels and reduce calcium-dependent desensitization.

Protocol 2: Investigating the Role of GRKs in Desensitization

  • Objective: To determine if the observed desensitization is mediated by GRK phosphorylation.

  • Procedure:

    • Record baseline responses to a repeated uncaging stimulus.

    • Introduce a GRK inhibitor (e.g., heparin or a more specific compound) into the cell via the patch pipette.

    • After allowing time for the inhibitor to diffuse into the cell, repeat the uncaging stimulus.

  • Interpretation: A reduction in the rate or extent of desensitization in the presence of the GRK inhibitor is strong evidence for a phosphorylation-dependent mechanism.

The Role of GRKs and β-Arrestin in GPCR Desensitization

cluster_membrane Plasma Membrane Agonist Agonist GPCR GPCR (Active) Agonist->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates GRK GRK GPCR->GRK Recruits GPCR_P GPCR (Phosphorylated) GRK->GPCR_P Phosphorylates P P Arrestin β-Arrestin GPCR_Arrestin Desensitized Complex Arrestin->GPCR_Arrestin GPCR_P->Arrestin Binds GPCR_P->GPCR_Arrestin

Caption: A simplified schematic of GPCR desensitization mediated by GRK and β-arrestin.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of receptor desensitization?

A1: Receptor desensitization is a broad term that encompasses several distinct molecular events that reduce a receptor's responsiveness.[6][7] These include:

  • Uncoupling from G-proteins: For GPCRs, phosphorylation of the intracellular loops and C-terminal tail by GRKs creates a binding site for β-arrestin.[8][9][10] The binding of β-arrestin sterically hinders the receptor's interaction with its cognate G-protein, thereby uncoupling it from downstream signaling.[11][12][13]

  • Receptor Internalization: Following β-arrestin binding, many GPCRs are targeted for internalization via clathrin-mediated endocytosis.[1][8][10] This removes the receptors from the cell surface, making them inaccessible to the agonist.

  • Conformational Change to a High-Affinity, Non-Conducting State: For ligand-gated ion channels, prolonged exposure to an agonist can induce a conformational change to a desensitized state, which has a high affinity for the agonist but is non-conducting.[14][15]

  • Dual-Gate Mechanism: Recent evidence suggests that some pentameric ligand-gated ion channels possess two distinct gates: an activation gate and a desensitization gate.[16][17][18] Upon prolonged agonist exposure, the desensitization gate closes, rendering the channel non-conductive.[16][17][18]

Q2: Can the choice of agonist influence the rate and extent of desensitization?

A2: Absolutely. Different agonists can stabilize distinct receptor conformations, leading to agonist-directed desensitization.[19][20] Some agonists may be more prone to inducing desensitization than others, and the rate of recovery from desensitization can also be agonist-dependent.[21] It is therefore important to characterize the desensitization profile for each agonist you plan to use.

Q3: How can I mathematically model receptor desensitization?

A3: The classic model of receptor desensitization was first proposed by Katz and Thesleff and involves a cyclic scheme where the receptor can exist in resting, active, and desensitized states.[14] More complex models with multiple open and desensitized states have since been developed to account for the detailed kinetics observed in single-channel recordings.[14][15] Fitting your experimental data to these models can provide quantitative insights into the rates of entry into and recovery from desensitization.

Quantitative Data on Desensitization Rates

Receptor FamilyExample ReceptorTypical Desensitization Time Scale
Ligand-Gated Ion ChannelsNicotinic Acetylcholine ReceptorMilliseconds to seconds
GABAA ReceptorHundreds of milliseconds to seconds
G-Protein Coupled Receptorsβ2-Adrenergic ReceptorSeconds to minutes
5-HT2C ReceptorMinutes

Note: These are approximate time scales and can vary significantly based on the specific receptor subtype, agonist used, and cellular context.

References

  • Ahn, S., et al.
  • García-Pedrero, J. M., et al. Role of G Protein-Coupled Receptor Kinases in the Homologous Desensitization of the Human and Mouse Melanocortin 1 Receptors. Molecular Endocrinology.
  • Gurevich, E. V., et al.
  • Latorraca, N. R., et al.
  • Mellor, J. R.
  • Ma, L., et al.
  • Claing, A.
  • Jones, A. M., et al. Beta-arrestin mediates desensitization and internalization but does not affect dephosphorylation of the thyrotropin-releasing hormone receptor. Molecular Endocrinology.
  • Komolov, K. E., et al. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors. Molecular and Cellular Endocrinology.
  • JoVE.
  • Gielen, M., et al. An outline of desensitization in pentameric ligand-gated ion channel receptors. Biochemical Society Transactions.
  • Gielen, M., & Corringer, P. J.
  • Ferguson, S. S., et al.
  • Gielen, M., & Corringer, P. J.
  • Gielen, M., & Corringer, P. J. The dual-gate model for pentameric ligand-gated ion channels activation and desensitization.
  • Karlsson, R., et al. Controlling desensitized states in ligand-receptor interaction studies with cyclic scanning patch-clamp protocols. Analytical Chemistry.
  • Penrod, R. D., & Kellar, K. J. Adrenoceptor Desensitization: Current Understanding of Mechanisms. Current Molecular Pharmacology.
  • Albert, P. R. Mechanisms of receptor desensitization.
  • Slideshare. RECEPTOR DESENSITISATION, TYPES, MECHANISM, EXAMPLE. Slideshare.
  • Goral, V., et al. Agonist-Directed Desensitization of the β2-Adrenergic Receptor. PLOS One.
  • Berg, K. A., et al. Rapid desensitization of the serotonin(2C) receptor system: effector pathway and agonist dependence. The Journal of Pharmacology and Experimental Therapeutics.
  • Giniatullin, R., et al.

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Technical Support Center: Calibration of Light Source for Reproducible Uncaging Results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for light source calibration in uncaging experiments. This guide is designed for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and reliability of their photostimulation studies. Here, we will move beyond simple procedural lists to explain the fundamental principles and provide actionable troubleshooting advice.

Introduction: The Imperative of Calibration

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters of my light source to calibrate for uncaging experiments?

The three most critical parameters to control are:

  • Irradiance (Power Density): This is the amount of light power delivered per unit area, typically measured in mW/mm².[5] It directly influences the rate of the uncaging reaction.

  • Wavelength: The light source's emission spectrum must overlap with the absorption spectrum of the caged compound for efficient photolysis.[6]

  • Exposure Duration: The total number of photons delivered is a product of irradiance and time. Precise control over exposure duration is essential for delivering a consistent dose of light.

Q2: How often should I calibrate my light source?

Calibration frequency depends on the type of light source:

  • Arc Lamps (Mercury, Xenon): These lamps age and their output can fluctuate. It is advisable to check the power at the beginning of each experiment and perform a full calibration at least monthly.

  • Lasers: While generally more stable, laser output can drift. A weekly power check and a monthly comprehensive calibration are recommended.

  • LEDs: LEDs are known for their stability, but their output can still change over time. A monthly power measurement is good practice, with a full calibration every 3-6 months.

Q3: What is the difference between power and irradiance, and why is irradiance more important?
  • Power is the total energy emitted by the light source per unit of time, measured in Watts (W) or milliwatts (mW).

  • Irradiance (or power density) is the power delivered to a specific area, measured in mW/mm² or W/cm².[5]

Irradiance is the more relevant metric for uncaging because it describes the concentration of light at the sample plane.[5] A high-power light source that is poorly focused will have low irradiance and result in inefficient uncaging.

Q4: Can I use the manufacturer's specifications as a substitute for calibration?

No. Manufacturer specifications provide a general idea of the light source's performance under ideal conditions. The actual irradiance at your sample plane will be affected by the entire optical path, including lenses, mirrors, filters, and the objective. Therefore, direct measurement at the sample plane is essential.[5]

Troubleshooting Guide

Problem 1: No or weak biological response after uncaging.

This is a common issue that can often be traced back to the light source.

Possible CauseTroubleshooting Step
Insufficient Irradiance Measure the light power at the sample plane using a calibrated power meter or a chemical actinometer. Ensure the power is within the recommended range for your caged compound and experimental setup.
Incorrect Wavelength Verify that the emission wavelength of your light source matches the absorption maximum of your caged compound.[6] Check the transmission spectra of all filters in the light path.
Improper Focus Ensure the uncaging light is correctly focused on the region of interest. A fluorescent slide can be used to visualize and align the uncaging spot.
Photodamage Excessive light intensity can cause cellular damage, leading to a suppressed biological response. Try reducing the irradiance or exposure time.
Problem 2: Inconsistent or non-reproducible results between experiments.

Variability in uncaging efficiency is a major obstacle to obtaining reliable data.

Possible CauseTroubleshooting Step
Light Source Fluctuation Arc lamps are particularly prone to fluctuations. Allow the lamp to warm up for the manufacturer-recommended time before starting experiments. Monitor the power output over time.
Inconsistent Beam Alignment Minor changes in the alignment of the light path can lead to significant differences in irradiance at the sample. Check and realign the optics regularly.
Temperature Effects The output of some light sources, particularly LEDs, can be temperature-dependent. Ensure adequate cooling and a stable ambient temperature.
Degradation of Caged Compound Caged compounds are light-sensitive and can degrade over time, even with ambient light.[4] Prepare fresh solutions for each experiment and protect them from light.
Problem 3: Spatial variability in uncaging across the field of view.

Uneven illumination can lead to different levels of uncaging in different areas of your sample.

Possible CauseTroubleshooting Step
Non-uniform Beam Profile The output of many light sources is not perfectly uniform. Use a beam profiler to assess the spatial distribution of your light source.
Improperly Aligned Optics Misaligned lenses or other optical components can create "hot spots" and areas of low intensity. Carefully align the entire optical path.
Vignetting The edges of the field of view may receive less light than the center. Use an objective with a flat-field correction or limit your analysis to the central region of the field of view.

Experimental Protocols

Protocol 1: Measuring Irradiance at the Sample Plane

This protocol describes the fundamental procedure for quantifying the light delivered to your specimen.

Objective: To accurately measure the irradiance of the uncaging light source at the focal plane of the microscope objective.

Materials:

  • Calibrated photodiode power meter or a spectrometer.[5]

  • Microscope with the uncaging light source installed.

  • The objective lens that will be used for the uncaging experiments.

Procedure:

  • Power Meter Setup: Place the sensor of the power meter at the sample plane. This can be achieved by removing the objective and placing the sensor at the position where the sample would be, or by using a specialized adapter that fits into the objective turret.

  • Light Source Activation: Turn on the uncaging light source and allow it to stabilize as recommended by the manufacturer.

  • Power Measurement: Record the power reading from the meter in milliwatts (mW).

  • Area of Illumination Calculation: Determine the diameter of the illuminated area at the sample plane. This can be calculated using the field number of the eyepiece or camera and the magnification of the objective.[5]

    • Diameter (mm) = Field Number (FN) / Objective Magnification

    • Area (mm²) = π * (Diameter / 2)²

  • Irradiance Calculation:

    • Irradiance (mW/mm²) = Power (mW) / Area (mm²)

Protocol 2: Chemical Actinometry for Light Dose Calibration

Chemical actinometry is a technique that uses a well-characterized photochemical reaction to measure the total number of photons (light dose).[7][8][9] Potassium ferrioxalate is a commonly used chemical actinometer for UV and visible light.[10]

Objective: To determine the photon flux of the uncaging light source using a chemical actinometer.

Materials:

  • Potassium ferrioxalate solution (light-sensitive, prepare in the dark).

  • Spectrophotometer.

  • Cuvettes.

  • The uncaging setup.

Procedure:

  • Prepare Actinometer Solution: Prepare the potassium ferrioxalate solution according to established protocols.[10] All steps must be performed in a darkroom or under red light.

  • Irradiation: Fill a cuvette with the actinometer solution and place it at the sample plane of your uncaging setup. Irradiate the solution for a precisely measured amount of time.

  • Spectrophotometric Analysis: After irradiation, follow the standard protocol to develop the color of the photoproduct and measure its absorbance with a spectrophotometer.

  • Calculate Photon Flux: The number of photons absorbed can be calculated from the change in absorbance, the quantum yield of the actinometer (which is known), and the irradiation time. This will give you the photon flux in moles of photons per second (Einsteins/s).

Visualization of Workflows

Uncaging_Workflow cluster_prep Experiment Preparation cluster_calib Light Source Calibration cluster_exp Uncaging Experiment cluster_analysis Data Analysis A Prepare Caged Compound Solution F Apply Caged Compound to Sample A->F B Prepare Biological Sample B->F C Measure Irradiance (Protocol 1) G Illuminate Sample with Calibrated Light Source C->G Calibrated Parameters D Verify Wavelength D->G E Check Beam Uniformity E->G F->G H Record Biological Response G->H I Quantify Response H->I J Correlate with Light Dose I->J

Troubleshooting_Logic Start Problem: No/Weak Uncaging Response CheckPower Is Irradiance at Sample Plane Sufficient? Start->CheckPower CheckWavelength Is Wavelength Correct for Caged Compound? CheckPower->CheckWavelength Yes IncreasePower Action: Increase Light Source Power or Check Optical Path CheckPower->IncreasePower No CheckFocus Is the Light Source Properly Focused? CheckWavelength->CheckFocus Yes CorrectWavelength Action: Use Correct Filters or Light Source CheckWavelength->CorrectWavelength No CheckCompound Is the Caged Compound Fresh and Protected from Light? CheckFocus->CheckCompound Yes Refocus Action: Realign and Focus the Uncaging Beam CheckFocus->Refocus No PrepareFresh Action: Prepare Fresh Caged Compound Solution CheckCompound->PrepareFresh No Success Problem Resolved CheckCompound->Success Yes IncreasePower->Success CorrectWavelength->Success Refocus->Success PrepareFresh->Success

Conclusion

Systematic calibration of your light source is not an optional preparatory step but a fundamental requirement for robust and reproducible uncaging experiments. By understanding the underlying principles and implementing the protocols and troubleshooting strategies outlined in this guide, you can significantly enhance the quality and reliability of your research data.

References

  • BenchChem. (n.d.). Technical Support Center: Calibrating Light Source for Reproducible RuBi-Nicotine Uncaging.
  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Neuroscience, 13, 4. [Link]

  • Fournier, L., et al. (2020). A series of caged fluorophores for calibrating light intensity. Chemical Science, 11(4), 983-991. [Link]

  • Passlick, S., et al. (2019). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Methods in Molecular Biology, 2191, 147-167. [Link]

  • Yuste, R. (Ed.). (2010). Imaging: A Laboratory Manual.
  • Gauvain, G., et al. (2023). Fluorescence to measure light intensity. Nature Methods, 20(11), 1736-1744. [Link]

  • Nexsel Tech. (2023). Measure Light Intensity for Plants - Complete Guide. Retrieved from [Link]

  • Gauvain, G., et al. (2023). Fluorescence to measure light intensity. Nature Methods, 20(11), 1736-1744. [Link]

  • Gauvain, G., et al. (2023). Fluorescence to measure light intensity. ResearchGate. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Neuroscience, 13. [Link]

  • CoolLED. (n.d.). Measuring illumination intensity with accuracy and precision. Retrieved from [Link]

  • ResearchGate. (n.d.). 3 questions with answers in GLUTAMATE UNCAGING. Retrieved from [Link]

  • Kuhn, H. J., et al. (2004). Chemical actinometry. Pure and Applied Chemistry, 76(12), 2105-2146.
  • Tanaka, K. F., et al. (2011). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology, 589(15), 3743-3754. [Link]

  • Bruker. (n.d.). Neurotransmitter Uncaging. Retrieved from [Link]

  • HepatoChem. (n.d.). Determining Photon Flux Using Actinometry. Retrieved from [Link]

  • Montalti, M., et al. (2006). Handbook of photochemistry. CRC press.
  • Braslavsky, S. E. (2004). Chemical actinometry. Pure and Applied Chemistry, 76(12), 2105-2146. [Link]

  • YouTube. (2024). ACTINOMETER CHEMICAL ACTINOMETER PRINCIPLE URANYL OXALATE CHEMICAL ACTINOMETER experimental set up. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Electrophysiological Validation of Neuronal Responses to Uncaged Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of neuroscience and drug development, the ability to stimulate a single neuron or even a single synapse at a specific moment is paramount. Photorelease of "caged" compounds—biologically active molecules rendered inert by a light-sensitive chemical group—offers this unparalleled spatiotemporal control.[1][2] When a pulse of light breaks the "cage," the active compound is released, allowing researchers to probe its effect on neuronal function.[3] However, the elegance of this technique hinges on a critical and rigorous question: how do we definitively prove that the neuron responded as intended?

This guide provides an in-depth comparison of electrophysiological techniques used to validate these light-induced neuronal responses. We will move beyond simple protocol lists to explain the causality behind experimental choices, ensuring that every described protocol is a self-validating system.

The Foundation: Principles of Uncaging and Electrophysiology

Compound Uncaging: The core principle involves using a focused light source, often a UV laser or a two-photon infrared laser, to photolyze a caged compound, such as MNI-glutamate or RuBi-GABA.[4][5][6] Two-photon excitation is particularly advantageous as it provides finer spatial resolution and deeper tissue penetration with less toxicity compared to standard UV light.[7][8] The goal is to generate a rapid, localized "concentration jump" of the active molecule, mimicking physiological processes like neurotransmitter release at a synapse.[1][9]

Electrophysiology: This is the gold standard for measuring the direct electrical consequences of the uncaged compound. By recording changes in ion flow across the neuronal membrane, we can quantify the resulting depolarization or hyperpolarization with high temporal resolution. The choice of recording technique, however, dictates the nature and resolution of the information obtained.

Comparative Analysis of Core Electrophysiological Techniques

The selection of an electrophysiological method is a critical decision that shapes the entire experiment. Each technique offers a unique balance of resolution, invasiveness, and information content.

Technique Primary Measurement Resolution Information Yield Advantages Limitations
Whole-Cell Patch-Clamp Postsynaptic currents (PSCs) or potentials (PSPs) from a single neuron.[10][11]Single cell, sub-cellular (dendritic spines).[9][12][13]Sub-threshold synaptic events, action potentials, ion channel kinetics, detailed synaptic properties.[11]Gold standard for fidelity; high signal-to-noise ratio; allows intracellular manipulation.[11][14]Highly technical; low throughput; invasive (cell dialysis).[15]
Field Potential Recording Field excitatory postsynaptic potentials (fEPSPs) from a population of neurons.Population level (~100s of neurons).Gross synaptic strength and plasticity (e.g., LTP/LTD) in a neuronal population.[16]Less invasive than patch-clamp; technically simpler; reflects network-level activity.Lacks single-cell resolution; cannot distinguish sub-threshold events in individual neurons.[16]
Multi-Electrode Array (MEA) Extracellular spikes and local field potentials (LFPs) from multiple sites simultaneously.Multiple single units and populations.Network activity, functional connectivity, population coding, long-term monitoring.[14]High throughput; non-invasive recording allows for longitudinal studies; good spatial coverage.[14]Records extracellular signals (spikes), missing sub-threshold synaptic events; lower signal-to-noise than patch-clamp.[14]

The Gold Standard Workflow: Whole-Cell Patch-Clamp Validation

For the most rigorous validation of a postsynaptic response to an uncaged neurotransmitter, whole-cell patch-clamp recording is the undisputed method of choice.[11][14] It allows for the direct measurement of synaptic currents with exquisite sensitivity.

Visualizing the Workflow

The following diagram outlines the critical steps from preparation to data validation in a typical uncaging experiment using patch-clamp electrophysiology.

G cluster_prep Phase 1: Preparation cluster_record Phase 2: Recording cluster_validate Phase 3: Validation & Control prep_slice Prepare Acute Brain Slice (e.g., Hippocampus, Cortex) incubate Incubate Slice in Oxygenated ACSF prep_slice->incubate setup Transfer Slice to Recording Chamber & Bath Apply Caged Compound incubate->setup target Identify Target Neuron (e.g., Pyramidal Cell) setup->target patch Approach Neuron & Form Gigaohm Seal (Cell-Attached) target->patch whole_cell Rupture Membrane (Go Whole-Cell) patch->whole_cell baseline Record Stable Baseline Activity whole_cell->baseline uncage Deliver Focused Light Pulse (Uncaging Event) baseline->uncage record_response Record Postsynaptic Current/Potential uncage->record_response analyze Analyze Response Kinetics (Amplitude, Rise/Decay Time) record_response->analyze control_antagonist Control: Apply Receptor Antagonist & Repeat Uncaging analyze->control_antagonist control_power Control: Test Light Pulse Alone (No Caged Compound) analyze->control_power validate Validate: Response is Blocked by Antagonist & Absent Without Compound control_antagonist->validate control_power->validate

Caption: Workflow for validating neuronal response to an uncaged compound using whole-cell patch-clamp.

Step-by-Step Experimental Protocol

Objective: To record and validate an excitatory postsynaptic current (EPSC) in a neuron in response to two-photon uncaging of MNI-glutamate.

Phase 1: Preparation

  • Slice Preparation: Prepare 300 µm thick coronal brain slices from the region of interest in ice-cold, oxygenated sucrose-based cutting solution to preserve neuronal health.[5]

  • Incubation: Allow slices to recover for at least 1 hour in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2 at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber on the microscope stage. Perfuse with aCSF containing the caged compound (e.g., 2-5 mM MNI-glutamate) and any necessary channel blockers (e.g., TTX to block action potentials, picrotoxin to block GABAA receptors).

Phase 2: Recording

  • Target Neuron: Using infrared differential interference contrast (IR-DIC) microscopy, identify a healthy target neuron.

  • Achieve Giga-seal: Approach the neuron with a borosilicate glass micropipette (3-7 MΩ resistance) filled with an appropriate internal solution.[12][17] Apply gentle negative pressure to form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.[15] This high-resistance seal is critical for low-noise recordings.

  • Establish Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, gaining electrical access to the cell's interior.[10]

  • Record Baseline: Clamp the neuron at a holding potential of -70 mV to record excitatory currents. Record a stable baseline for several minutes.

  • Position Uncaging Laser: Position the uncaging laser spot (~0.5 µm diameter for two-photon) adjacent to a dendritic spine or a region of the dendrite.[5]

  • Photostimulation: Deliver a brief (e.g., 0.5-2 ms) laser pulse to uncage the glutamate.[18] Simultaneously record the electrical response. The resulting uncaging-evoked EPSC (uEPSC) should have kinetics similar to spontaneous miniature EPSCs.[9][19]

Phase 3: Data Analysis and Validation (Trustworthiness)

  • Analyze Kinetics: Measure the amplitude, 10-90% rise time, and decay time constant of the uEPSC. These parameters provide a quantitative fingerprint of the synaptic response.

  • Pharmacological Blockade (Self-Validation): This is the most crucial control experiment. After recording a stable uEPSC, bath-apply a specific antagonist for the targeted receptor (e.g., CNQX for AMPA receptors). A genuine glutamate-mediated response will be significantly reduced or completely abolished.[20]

  • Power and Location Controls: Confirm that the laser pulse itself does not evoke a response in the absence of the caged compound. Also, move the uncaging spot a few micrometers away from the dendrite; the response should disappear, confirming the high spatial resolution of the stimulation.[20]

Visualizing the Mechanism

This diagram illustrates the molecular events at the synapse following successful glutamate uncaging.

G caged_glu Caged Glutamate (e.g., MNI-Glutamate) uncaged_glu Active Glutamate caged_glu->uncaged_glu Light Pulse (Photolysis) receptor Postsynaptic Receptor (e.g., AMPA) uncaged_glu->receptor Binds channel Ion Channel Opens receptor->channel influx Na+ Influx channel->influx epsc Depolarization (Recorded as EPSC) influx->epsc

Caption: Signaling pathway from photolysis of caged glutamate to a recordable EPSC.

Conclusion

Validating neuronal responses to uncaged compounds is a multi-step process that demands precision in both execution and interpretation. While techniques like field potential and MEA recordings are invaluable for studying network-level phenomena, whole-cell patch-clamp remains the unequivocal gold standard for high-fidelity, single-cell validation. By incorporating rigorous pharmacological and physical controls, researchers can ensure that their observations are not artifacts but true representations of synaptic function, thereby upholding the highest standards of scientific integrity. This meticulous approach is essential for accurately mapping neural circuits and developing novel therapeutics.

References

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Methods in Molecular Biology. Available at: [Link]

  • Mitchell, D. E., Martineau, É., Tazerart, S., & Araya, R. (2019). Probing Single Synapses via the Photolytic Release of Neurotransmitters. Frontiers in Synaptic Neuroscience. Available at: [Link]

  • Fournier, L., Gauron, C., & Vriz, S. (2016). Two-photon uncaging, from neuroscience to materials. Optics & Laser Technology. Available at: [Link]

  • Warther, D., et al. (2010). Two-photon uncaging: New prospects in neuroscience and cellular biology. Journal of Photochemistry and Photobiology C: Photochemistry Reviews. Available at: [Link]

  • Fino, E., et al. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. Frontiers in Neural Circuits. Available at: [Link]

  • Ellis-Davies, G. C. R. (2008). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Available at: [Link]

  • Crider, J. C., et al. (2018). Control experiments for 2-photon glutamate uncaging. ResearchGate. Available at: [Link]

  • Creative Bioarray. Patch-Clamp Recording Protocol. Creative Bioarray. Available at: [Link]

  • JoVE. Whole Cell Patch Clamp Protocol. Journal of Visualized Experiments. Available at: [Link]

  • Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Chemical Reviews. Available at: [Link]

  • Kao, J. P. Y. (2006). Caged molecules: principles and practical considerations. Current Protocols in Neuroscience. Available at: [Link]

  • Kaplan, J. H., & Somlyo, A. P. (1989). Flash photolysis of caged compounds: new tools for cellular physiology. Trends in Neurosciences. Available at: [Link]

  • Tan, Z., et al. (2023). Advances in the Electrophysiological Recordings of Long-Term Potentiation. International Journal of Molecular Sciences. Available at: [Link]

  • Gasparini, S., & Magee, J. C. (2006). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Florida State University Department of Biological Science. Available at: [Link]

  • Callaway, E. M., & Katz, L. C. (1993). Photostimulation using caged glutamate reveals functional circuitry in living brain slices. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Stein, I. S., et al. (2017). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab, Center for Neuroscience, University of California, Davis. Available at: [Link]

  • Noguchi, J., et al. (2021). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. eNeuro. Available at: [Link]

  • Noguchi, J., et al. (2011). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology. Available at: [Link]

  • Noguchi, J., et al. (2011). In vivo two-photon uncaging of glutamate revealing the structure-function relationships of dendritic spines in the neocortex of adult mice. PubMed. Available at: [Link]

  • Axon Instruments. Patch-clamp-protocol-final.pdf. Molecular Devices. Available at: [Link]

  • Olson, J. P., et al. (2013). Two-color, two-photon uncaging of glutamate and GABA. Frontiers in Neural Circuits. Available at: [Link]

  • Nikolenko, V., et al. (2008). SLM glutamate uncaging of dendritic spines. ResearchGate. Available at: [Link]

  • Ricoh Biosciences, Inc. How does MEA compare to patch clamp electrophysiology?. Ricoh Biosciences, Inc.. Available at: [Link]

  • Noguchi, J., et al. (2021). Overview of the patch-clamp method. ResearchGate. Available at: [Link]

  • Shepherd, G. M. G., & Svoboda, K. (2005). Circuit Mapping by UV Uncaging of Glutamate. Journal of Neuroscience Methods. Available at: [Link]

  • ResearchGate. Patch Clamp Recording and Field Potentials. ResearchGate. Available at: [Link]

  • Maccione, A., et al. (2012). Large-scale, high-resolution electrophysiological imaging of field potentials in brain slices with microelectronic multielectrode arrays. Frontiers in Neural Circuits. Available at: [Link]

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Navigating the Light Path: A Comparative Guide to One-Photon and Two-Photon Uncaging Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals aiming to manipulate biological processes with high precision, photouncaging has emerged as an indispensable tool. This technique, which utilizes light to release biologically active molecules from an inert, "caged" precursor, offers unparalleled spatiotemporal control.[1][2][3][4] The choice between one-photon (1P) and two-photon (2P) excitation for uncaging is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, objective comparison of these two modalities, supported by experimental data and protocols, to empower you in selecting the optimal approach for your research needs.

The Fundamental Divide: One-Photon vs. Two-Photon Excitation

The core difference between 1P and 2P uncaging lies in the physics of light absorption by the photolabile protecting group (PPG), or "cage".[1] This distinction dictates the spatial resolution, tissue penetration depth, and potential for off-target effects.

One-Photon (1P) Uncaging involves the absorption of a single, high-energy photon (typically in the UV or blue-violet range) to cleave the bond between the cage and the active molecule.[5] This process is linear, meaning the probability of uncaging is directly proportional to the intensity of the incident light.

Two-Photon (2P) Uncaging , conversely, relies on the near-simultaneous absorption of two lower-energy photons (typically in the infrared range).[1][5] The combined energy of these two photons is sufficient to induce uncaging. This is a non-linear process, with the probability of uncaging being proportional to the square of the light intensity.[1]

This non-linearity is the key to the major advantages of 2P uncaging. Because the high photon density required for two-photon absorption is only achieved at the focal point of a high-numerical-aperture objective, uncaging is intrinsically confined to a femtoliter-sized volume.[1][5]

At a Glance: Key Performance Indicators

FeatureOne-Photon (1P) UncagingTwo-Photon (2P) UncagingRationale & Implications
Excitation Wavelength UV-Visible (e.g., 355-473 nm)Near-Infrared (NIR) (e.g., 720-950 nm)NIR light offers deeper tissue penetration due to reduced scattering and absorption by endogenous chromophores.[6]
Spatial Resolution Lower (microns to millimeters)Higher (sub-micron, femtoliter volume)2P excitation is confined to the focal volume, eliminating out-of-focus uncaging and providing true 3D resolution.[1][5]
Phototoxicity HigherLowerNIR light is less phototoxic to biological samples than UV light. Confined excitation in 2P further minimizes overall light exposure.[6]
Uncaging Efficiency High quantum yield with appropriate cagesRequires cages with high two-photon absorption cross-sectionEfficiency is a product of quantum yield and absorption cross-section. 2P cages are specifically engineered for high non-linear absorption.[6]
Temporal Resolution Fast (nanoseconds to microseconds)Fast (femtosecond pulses)Both methods can achieve rapid release, but the precision of 2P allows for more controlled temporal studies at the single-synapse level.[7]
Equipment Complexity Simpler (arc lamps, LEDs, CW lasers)More complex (femtosecond pulsed laser, specialized microscope)The requirement for a pulsed IR laser and a more sophisticated optical setup increases the cost and complexity of 2P systems.[8]

Deep Dive into Uncaging Efficiency: More Than Just Light

The efficiency of a photouncaging experiment is a multifaceted parameter determined by both the properties of the caged compound and the illumination setup.

One-Photon Efficiency: The Role of Quantum Yield

For 1P uncaging, the primary determinant of efficiency is the quantum yield (Φu) . This value represents the probability that an absorbed photon will result in the cleavage of the cage.[4] A higher quantum yield signifies a more efficient conversion of light into a chemical reaction.

Two-Photon Efficiency: A Tale of Two Cross-Sections

In the realm of 2P uncaging, efficiency is defined by the two-photon uncaging action cross-section (δu) . This parameter is the product of the two-photon absorption cross-section (δa) and the uncaging quantum yield (Φu):

δu = δa * Φu

  • Two-Photon Absorption Cross-Section (δa): Measured in Goeppert-Mayer (GM) units, this value reflects the molecule's ability to absorb two photons simultaneously. Cages designed for 2P applications are engineered to have large δa values in the NIR range.[6]

  • Quantum Yield (Φu): As with 1P uncaging, this represents the efficiency of the photochemical reaction once the photons are absorbed.

Therefore, an efficient 2P cage must possess both a high probability of absorbing two photons and a high probability of releasing the active molecule upon that absorption.

Visualizing the Uncaging Process

The following diagrams illustrate the fundamental differences in the excitation pathways and the resulting spatial confinement of one-photon versus two-photon uncaging.

G One-Photon vs. Two-Photon Excitation Pathway cluster_1p One-Photon Excitation cluster_2p Two-Photon Excitation UV/Visible Photon UV/Visible Photon Caged Molecule (Ground State) Caged Molecule (Ground State) UV/Visible Photon->Caged Molecule (Ground State) Absorption Excited State Excited State Caged Molecule (Ground State)->Excited State Excitation Uncaged Molecule + Cage Byproduct Uncaged Molecule + Cage Byproduct Excited State->Uncaged Molecule + Cage Byproduct Photolysis NIR Photon 1 NIR Photon 1 Virtual State Virtual State NIR Photon 1->Virtual State Simultaneous Absorption NIR Photon 2 NIR Photon 2 NIR Photon 2->Virtual State Simultaneous Absorption Caged Molecule (Ground State) 2 Caged Molecule (Ground State) Caged Molecule (Ground State) 2->Virtual State Excited State 2 Excited State Virtual State->Excited State 2 Excitation Uncaged Molecule + Cage Byproduct 2 Uncaged Molecule + Cage Byproduct 2 Excited State 2->Uncaged Molecule + Cage Byproduct 2 Photolysis

Caption: Fundamental mechanisms of one-photon and two-photon uncaging.

G Spatial Confinement of Uncaging cluster_1p One-Photon Uncaging cluster_2p Two-Photon Uncaging 1P_beam 1P_focus Out-of-focus uncaging 1P_beam->1P_focus 2P_beam 2P_focus Confined uncaging

Caption: Comparison of spatial resolution in 1P and 2P uncaging.

Experimental Protocol: Quantifying Uncaging Efficiency

To ensure the validity and reproducibility of your uncaging experiments, it is crucial to characterize the efficiency of your chosen caged compound and light source. The following protocol outlines a general method for quantifying uncaging efficiency using High-Performance Liquid Chromatography (HPLC).[9]

Objective:

To determine the one-photon quantum yield (Φu) or the two-photon uncaging action cross-section (δu) of a caged compound.

Materials:
  • Caged compound of interest

  • Solvent (e.g., aqueous buffer appropriate for the compound)

  • Calibrated light source (for 1P: CW laser or filtered lamp with a power meter; for 2P: femtosecond pulsed laser with a power meter)

  • Cuvette

  • HPLC system with a suitable column and detector for separating and quantifying the caged and uncaged species

  • Actinometer (optional, for precise photon flux measurement)

Step-by-Step Methodology:
  • Preparation of Solutions:

    • Prepare a stock solution of the caged compound at a known concentration.

    • Prepare a series of standards for both the caged and uncaged compounds for HPLC calibration.

  • HPLC Calibration:

    • Run the standards on the HPLC to generate a calibration curve for each compound, plotting peak area against concentration. This will allow for accurate quantification of the compounds in your experimental samples.

  • Sample Irradiation (Uncaging):

    • Place a known volume and concentration of the caged compound solution in a cuvette.

    • Irradiate the sample with your light source for a defined period.

      • For 1P: Use a light source with a known power output and wavelength.

      • For 2P: Use a focused, pulsed laser with a known average power, pulse width, and repetition rate.[10]

    • It is advisable to perform a time-course experiment, taking aliquots at different irradiation times to monitor the progress of the reaction.

  • HPLC Analysis:

    • Inject the irradiated samples and a non-irradiated control into the HPLC system.

    • Quantify the decrease in the concentration of the caged compound and the increase in the concentration of the uncaged product using your calibration curve.

  • Calculation of Efficiency:

    • For 1P Quantum Yield (Φu):

      • Calculate the number of molecules of product formed.

      • Calculate the number of photons absorbed by the sample. This can be determined from the incident light power, irradiation time, and the absorbance of the sample at the irradiation wavelength.

      • Φu = (moles of product) / (moles of photons absorbed)[4]

    • For 2P Uncaging Action Cross-Section (δu):

      • The calculation is more complex and depends on the spatial and temporal characteristics of the laser pulse. It is often determined by comparing the uncaging rate to that of a reference compound with a known δu under identical conditions.

Workflow Diagram:

G Workflow for Quantifying Uncaging Efficiency Start Start Prepare_Solutions Prepare Caged Compound and Standard Solutions Start->Prepare_Solutions HPLC_Calibration Generate HPLC Calibration Curves Prepare_Solutions->HPLC_Calibration Irradiate_Sample Irradiate Caged Compound Sample Prepare_Solutions->Irradiate_Sample Quantify Quantify Caged and Uncaged Compounds HPLC_Calibration->Quantify HPLC_Analysis Analyze Samples by HPLC Irradiate_Sample->HPLC_Analysis HPLC_Analysis->Quantify Calculate_Efficiency Calculate Φu or δu Quantify->Calculate_Efficiency End End Calculate_Efficiency->End

Caption: Step-by-step workflow for the quantification of uncaging efficiency.

Conclusion: Choosing the Right Tool for the Job

The decision between one-photon and two-photon uncaging is not a matter of one being universally superior to the other, but rather a question of selecting the appropriate tool for the specific biological question at hand.

One-photon uncaging remains a powerful and accessible technique for applications where sub-micron spatial resolution is not a primary concern, such as in cell culture or for activating larger cellular regions.[11] Its simpler and more cost-effective instrumentation makes it an attractive option for many laboratories.

Two-photon uncaging , on the other hand, is the undisputed champion for experiments demanding the highest spatial and temporal precision, particularly in scattering tissues like the brain.[7][12][13] Its ability to target individual dendritic spines or subcellular compartments with minimal photodamage has revolutionized our ability to probe the intricacies of neural circuits and other complex biological systems.[12][14]

By understanding the fundamental principles, key performance indicators, and experimental considerations outlined in this guide, researchers can make informed decisions to harness the full potential of photouncaging in their quest to unravel the complexities of biology.

References

  • Ellis-Davies, G. C. R. (2016). Two-photon uncaging, from neuroscience to materials. Optica Publishing Group. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. In Methods in Molecular Biology (Vol. 1905, pp. 13-23). Humana Press. [Link]

  • Stein, I. S., et al. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. [Link]

  • Klan, P., et al. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Structural Biology, 57, 164-175. [Link]

  • Klan, P., et al. (2019). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. PubMed. [Link]

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Nagayama, S., et al. (2004). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology, 559(Pt 2), 437-445. [Link]

  • Wieboldt, R., et al. (1993). Photolysis of a protecting group for the carboxyl function of neurotransmitters within 3 microseconds and with product quantum yield of 0.2. PNAS, 90(23), 11172-11176. [Link]

  • Hagen, V., & Frings, S. (2012). Characterization of one- and two-photon photochemical uncaging efficiency. Methods in Molecular Biology, 905, 149-165. [Link]

  • Pálfi, E., et al. (2022). Two-photon uncaging. Neuronhálózat és Dendritikus Aktivitás Kutatócsoport - HUN-REN. [Link]

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. [Link]

  • Wenzel, E. M., et al. (2017). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Heliyon, 3(10), e00413. [Link]

  • Pal, A., et al. (2017). Two-color, one-photon uncaging of glutamate and GABA. Frontiers in Cellular Neuroscience, 11, 350. [Link]

  • Zehe, C., et al. (2016). Quantifying photoreactions in living cells by uncaging of 5. Cells were... [Diagram]. ResearchGate. [Link]

  • Carter, A. G. (2019). Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. In Dendrites (pp. 431-455). Oxford University Press. [Link]

  • Denk, W., et al. (1997). Chemical two-photon uncaging: A novel approach to mapping glutamate receptors. Neuron, 19(3), 465-471. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 2. [Link]

  • Hagen, V., & Frings, S. (2012). Characterization of One- and Two-Photon Photochemical Uncaging Efficiency. ResearchGate. [Link]

  • Ellis-Davies, G. C. R., et al. (2013). Wavelength-Selective One- and Two-Photon Uncaging of GABA. ACS Chemical Neuroscience, 4(12), 1545-1550. [Link]

  • Matsuzaki, M., & Kasai, H. (2011). Two-Photon Uncaging Microscopy. Cold Spring Harbor Protocols, 2011(5), pdb.prot5620. [Link]

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A Comprehensive Guide to Assessing the Biological Inertness of 1-(2-Nitrophenyl)azetidine-3-carboxylic Acid Before Photolysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of photopharmacology and caged compound applications, the principle of biological inertness prior to photoactivation is paramount.[1][2][3][4][5] This guide provides a comprehensive framework for assessing the pre-photolysis biological inertness of 1-(2-Nitrophenyl)azetidine-3-carboxylic acid, a novel photocaging moiety. We will delve into the critical experimental assays necessary to validate its suitability for controlled release applications, comparing its hypothetical performance with established alternatives.

The utility of a caged compound is fundamentally dependent on its ability to remain non-interactive with biological systems until a pulse of light triggers the release of the active molecule.[1][2][3][4] Any premature activity, whether agonistic or antagonistic, can confound experimental results and compromise therapeutic specificity.[2] Therefore, a rigorous evaluation of cytotoxicity, genotoxicity, and off-target effects is not merely a preliminary step but a critical validation of the caging strategy itself.

I. The 2-Nitrobenzyl Caging Moiety: A Brief Overview

The 2-nitrobenzyl group is a widely utilized photoremovable protecting group in chemical and biological sciences.[6][7] Upon irradiation with UV light, an intramolecular hydrogen transfer initiates a cascade of reactions, ultimately leading to the release of the caged molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[6][7][8] The azetidine-3-carboxylic acid scaffold offers a unique conformational constraint that can be exploited for designing novel caged compounds.

II. Experimental Assessment of Biological Inertness

A multi-tiered approach is essential to thoroughly characterize the biological inertness of this compound. This involves a battery of in vitro assays designed to detect any potential adverse cellular effects before photolysis.

A. Cytotoxicity Assays: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental for determining the concentration at which a compound may induce cell damage or death.[9][10] A desirable caged compound should exhibit minimal cytotoxicity across a broad concentration range.

1. Experimental Protocol: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a widely used method to assess cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[9][10][11]

  • Objective: To quantify the dose-dependent cytotoxicity of this compound in a relevant cell line (e.g., HEK293, HeLa).

  • Methodology:

    • Cell Culture: Plate cells in a 96-well, opaque-walled plate and culture until they reach the desired confluence.

    • Compound Treatment: Prepare serial dilutions of this compound and a known cytotoxic positive control (e.g., Triton X-100). Include untreated and vehicle-only controls.

    • Incubation: Expose the cells to the compounds for a predetermined period (e.g., 24, 48, 72 hours).

    • LDH Measurement: Transfer the cell culture supernatant to a new plate and add the LDH assay reagent.

    • Data Acquisition: Measure the absorbance or fluorescence according to the manufacturer's protocol to determine the amount of LDH released.

  • Rationale: This assay provides a quantitative measure of plasma membrane integrity, a key indicator of cell health.[9][11] Its simplicity and reliability make it an excellent primary screen for cytotoxicity.

2. Data Presentation: Comparative Cytotoxicity

CompoundCell LineLC50 (µM)
This compoundHEK293> 1000 (Hypothetical)
Alternative Caged Compound XHEK293750
Alternative Caged Compound YHEK293> 1000

Table 1: Hypothetical comparative cytotoxicity data. A higher LC50 value indicates lower cytotoxicity.

B. Genotoxicity Assays: Protecting the Genome

Genotoxicity testing is crucial for identifying compounds that can induce genetic mutations or chromosomal damage, a significant concern in drug development.[12][13][14] Regulatory agencies mandate a battery of genotoxicity tests to assess the mutagenic potential of new chemical entities.[14][15]

1. Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to identify substances that can cause gene mutations.[12]

  • Objective: To assess the mutagenic potential of this compound using various strains of Salmonella typhimurium.

  • Methodology:

    • Strain Selection: Utilize multiple strains of S. typhimurium with pre-existing mutations in the histidine operon.

    • Compound Exposure: Expose the bacterial strains to a range of concentrations of the test compound, with and without metabolic activation (S9 fraction).

    • Plating: Plate the treated bacteria on a histidine-deficient medium.

    • Incubation & Counting: Incubate the plates and count the number of revertant colonies.

  • Rationale: A positive result, indicated by a significant increase in the number of revertant colonies, suggests that the compound is a mutagen. This assay is a standard and required component of preclinical safety assessment.[12][14]

2. Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage in mammalian cells.[13][15]

  • Objective: To evaluate the potential of this compound to induce the formation of micronuclei in cultured mammalian cells.

  • Methodology:

    • Cell Treatment: Treat cultured cells (e.g., CHO, V79) with various concentrations of the test compound.

    • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvesting & Staining: Harvest the cells and stain them with a DNA-specific dye.

    • Microscopy: Analyze the cells for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes.

  • Rationale: This assay provides information on both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[13]

3. Data Presentation: Comparative Genotoxicity Profile

AssayThis compoundAlternative Caged Compound X
Ames TestNegative (Hypothetical)Negative
In Vitro MicronucleusNegative (Hypothetical)Positive

Table 2: Hypothetical comparative genotoxicity data.

C. Off-Target Effects: Ensuring Specificity

Even in the absence of overt cytotoxicity or genotoxicity, a caged compound may exhibit unintended biological activity, or "off-target" effects.[16][17] These effects can arise from interactions with receptors, enzymes, or other cellular components, and can significantly complicate the interpretation of experimental results.

1. Experimental Workflow: Receptor Binding and Enzyme Inhibition Assays

  • Objective: To screen this compound against a panel of known biological targets to identify any unintended interactions.

  • Methodology:

    • Target Selection: Choose a broad panel of receptors and enzymes relevant to the intended biological application.

    • Binding Assays: Perform radioligand binding assays or fluorescence-based assays to assess the affinity of the compound for the selected receptors.

    • Enzyme Inhibition Assays: Conduct enzymatic assays to determine if the compound inhibits the activity of the selected enzymes.

  • Rationale: This high-throughput screening approach provides a comprehensive overview of the compound's potential off-target interactions.

2. Visualization of the Assessment Workflow

G cluster_0 Initial Screening cluster_1 Biological Inertness Assessment cluster_2 Decision Point cluster_3 Outcome Compound This compound Cytotoxicity Cytotoxicity Assays (e.g., LDH Release) Compound->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Compound->Genotoxicity OffTarget Off-Target Screening (Receptor & Enzyme Panels) Compound->OffTarget Inert Biologically Inert? Cytotoxicity->Inert Genotoxicity->Inert OffTarget->Inert Proceed Proceed to Photolysis Studies Inert->Proceed Yes Redesign Redesign Compound Inert->Redesign No G Caged Caged Compound (Inactive) Active Active Molecule Caged->Active Photolysis Byproduct Byproduct Caged->Byproduct Photolysis Light Light (Photon) Light->Caged

The basic principle of photocaging and uncaging.

IV. Conclusion

The rigorous assessment of biological inertness is a non-negotiable prerequisite for the successful application of any caged compound. For this compound, a comprehensive evaluation of its cytotoxic, genotoxic, and off-target profiles is essential to validate its utility as a reliable tool for researchers. By following the experimental framework outlined in this guide, scientists can confidently determine its suitability for their specific applications, ensuring that the observed biological effects are a direct consequence of the photoreleased molecule and not an artifact of the caged precursor.

V. References

  • Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 84(1), 162-171. Retrieved from [Link]

  • Baldrick, P. (2021). Genotoxicity test battery - An assessment of its utility in early drug development. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 868-869, 503388. Retrieved from [Link]

  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(31), 9845-9855. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2007). Useful caged compounds for cell physiology. Frontiers in Neuroscience, 1(1), 4-15. Retrieved from [Link]

  • Wisler, J., & Black, K. A. (2010, May 6). Assessment of Genotoxic Impurities in Small Molecule Drug Candidates. Society of Toxicology. Retrieved from [Link]

  • Diaspro, A., et al. (2003). Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules. Biophysical Journal, 85(5), 3374-3381. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. Retrieved from [Link]

  • Wikipedia. (n.d.). Photopharmacology. Retrieved from [Link]

  • Diaspro, A., et al. (2003). Two-photon photolysis of 2-nitrobenzaldehyde monitored by fluorescent-labeled nanocapsules. IRIS-BOA. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Angewandte Chemie International Edition, 57(30), 9292-9300. Retrieved from [Link]

  • Ogden, D. (1994). Flash photolysis of caged compounds. Microelectrode Techniques, 2, 23-33. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, June 9). 3.4: Different Cytotoxicity Assays. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

  • Furuta, T., et al. (2001). Caged compounds are biologically inert molecules which can release bioactive compounds upon photolysis. Chemical and Pharmaceutical Bulletin, 49(12), 1545-1549. Retrieved from [Link]

  • Tian, T., et al. (2024). Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA. Cell Chemical Biology, 31(10), 1839-1851.e8. Retrieved from [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA. Retrieved from [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • Kertész, I., et al. (2020). Conditionally Activatable Visible-Light Photocages. Journal of the American Chemical Society, 142(37), 15776-15781. Retrieved from [Link]

  • Ammebio. (n.d.). This compound. Retrieved from [Link]

  • Ammebio. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Retrieved from

  • Al-Salami, M., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Current Issues in Molecular Biology, 44(10), 4569-4584. Retrieved from [Link]

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A Researcher's Guide to Kinetic Analysis of Receptor Binding Following Photolytic Release

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the dynamic interplay between a ligand and its receptor is paramount. This guide provides an in-depth technical comparison of key methodologies for the kinetic analysis of receptor binding, with a specific focus on the powerful technique of photolytic release. By transiently "caging" a ligand with a photolabile protecting group, we can achieve unparalleled spatiotemporal control over its introduction to the receptor, enabling a more precise dissection of the binding kinetics.[1][2][3] This guide will navigate the theoretical underpinnings and practical considerations of these advanced techniques, empowering you to make informed decisions for your experimental design.

The Power of Light: Why Use Photolytic Release?

Traditional kinetic assays often rely on mixing techniques, which can be limited by diffusion rates and may not accurately capture the initial binding events of very rapid interactions.[4] Photolytic release, or "uncaging," circumvents these limitations by initiating the binding event with a pulse of light.[5][6] A biologically inactive "caged" ligand is introduced to the system, and only upon illumination at a specific wavelength is the active ligand released in close proximity to the receptor.[1][2][3]

This approach offers several distinct advantages:

  • Unprecedented Temporal Resolution: The binding event is initiated on the timescale of light delivery, allowing for the capture of very fast association and dissociation rates.[3]

  • Spatial Control: Light can be precisely focused on specific regions of interest, enabling the study of receptor binding in localized cellular compartments or even on single cells.

  • Reduced Ligand Consumption: Only the ligand in the illuminated area is activated, minimizing the overall amount of compound required.

  • Bypassing Diffusion Limitations: The rapid, in-situ release of the ligand minimizes the influence of diffusion on the observed binding kinetics.

Comparative Analysis of Kinetic Detection Methodologies

The choice of detection technology is critical for accurately measuring the binding event following photolytic release. Here, we compare three prominent label-free and fluorescence-based techniques: Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Förster Resonance Energy Transfer (FRET).

Technique Principle Advantages for Photolytic Release Disadvantages for Photolytic Release Typical Kinetic Parameters
Surface Plasmon Resonance (SPR) Measures changes in the refractive index near a sensor surface upon mass accumulation.[7]High sensitivity, real-time data acquisition, provides detailed kinetic information (ka, kd, KD).[4][7] Well-suited for purified proteins.Potential for artifacts from the light flash used for uncaging. Requires specialized equipment and expertise.ka: 10³ - 10⁷ M⁻¹s⁻¹, kd: 10⁻⁵ - 10⁻¹ s⁻¹, KD: pM to µM
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from the surface of a biosensor tip.[2][6]High throughput, compatible with crude samples, less susceptible to bulk refractive index changes.[2][4][6]Lower sensitivity compared to SPR, may not be suitable for very fast kinetics or low molecular weight analytes.[4][6]ka: 10³ - 10⁶ M⁻¹s⁻¹, kd: 10⁻⁴ - 10⁻¹ s⁻¹, KD: nM to µM
Förster Resonance Energy Transfer (FRET) Measures the non-radiative transfer of energy between two fluorophores in close proximity.[8][9][10]Provides information on conformational changes within the receptor upon binding.[8][9][10] Can be used in live cells.Requires labeling of the receptor and/or ligand with fluorophores, which can potentially alter their properties. Susceptible to photobleaching and spectral crosstalk.Provides qualitative and semi-quantitative information on binding and conformational changes.

In-Depth Look: Surface Plasmon Resonance (SPR) with Photolytic Release

SPR stands out as a particularly powerful technique for detailed kinetic analysis following photolytic release due to its high sensitivity and ability to provide real-time, quantitative data on both association and dissociation rates.[4][7]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for SPR analysis of receptor binding after photolytic release.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis ReceptorImmobilization 1. Receptor Immobilization on SPR Sensor Chip CagedLigandPrep 2. Preparation of Caged Ligand Solution Baseline 3. Establish Stable Baseline with Buffer CagedLigandPrep->Baseline Injection 4. Inject Caged Ligand (No Binding) Baseline->Injection Photolysis 5. Apply Light Pulse for Uncaging Injection->Photolysis Association 6. Monitor Association Phase Photolysis->Association Dissociation 7. Buffer Wash and Monitor Dissociation Association->Dissociation DataFitting 8. Data Fitting to Kinetic Models Dissociation->DataFitting KineticParameters 9. Determination of ka, kd, and KD DataFitting->KineticParameters

Caption: Experimental workflow for SPR with photolytic release.

Detailed Experimental Protocol: SPR Analysis

This protocol outlines the key steps for performing an SPR experiment to determine the binding kinetics of a photolytically released ligand to its immobilized receptor.

1. Receptor Immobilization:

  • Rationale: Covalently attaching the receptor to the sensor chip surface ensures a stable baseline and allows for repeated binding measurements. Amine coupling is a common and robust method.

  • Procedure:

    • Activate the carboxymethylated dextran surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified receptor protein (typically 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference channel should be prepared by performing the activation and deactivation steps without injecting the receptor to allow for subtraction of bulk refractive index changes.[11]

2. Caged Ligand Preparation and Injection:

  • Rationale: The caged ligand must be soluble and stable in the running buffer. Its concentration should be optimized to achieve a sufficient concentration of the active ligand upon photolysis.

  • Procedure:

    • Prepare a stock solution of the caged ligand in a suitable solvent (e.g., DMSO) and dilute it to the desired concentration in the SPR running buffer.

    • Inject the caged ligand solution over the sensor surface. In its caged form, no significant binding should be observed.

3. Photolytic Release and Data Acquisition:

  • Rationale: A brief, high-intensity light pulse is used to rapidly release the active ligand. The SPR instrument continuously monitors the change in resonance units (RU) to track the association and subsequent dissociation of the ligand.

  • Procedure:

    • While the caged ligand is flowing over the sensor surface, deliver a controlled pulse of UV or visible light (depending on the photolabile group) to the flow cell.

    • Continue monitoring the SPR signal in real-time to observe the association phase as the uncaged ligand binds to the immobilized receptor.

    • After a defined association time, switch the flow back to running buffer to initiate the dissociation phase. Monitor the decrease in RU as the ligand unbinds from the receptor.

4. Data Analysis:

  • Rationale: The resulting sensorgram (a plot of RU versus time) is fitted to appropriate kinetic models to extract the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Procedure:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

    • Use the instrument's analysis software to fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding).[7]

    • The software will calculate the values for ka, kd, and KD (KD = kd/ka).

Visualizing the Underlying Principles

Understanding the fundamental processes is key to interpreting the experimental data correctly.

The Uncaging Process

G CagedLigand Caged Ligand ActiveLigand Active Ligand CagedLigand->ActiveLigand hv ProtectingGroup Protecting Group CagedLigand->ProtectingGroup hv

Caption: Photolytic release of an active ligand from its caged form.

Receptor-Ligand Binding Kinetics

G Receptor Receptor Complex Receptor-Ligand Complex Receptor->Complex ka [R][L] Ligand Ligand Complex->Receptor kd [RL]

Caption: A simplified model of 1:1 receptor-ligand binding kinetics.

Conclusion and Future Perspectives

The kinetic analysis of receptor binding following photolytic release offers a powerful approach to dissecting the intricate dynamics of molecular recognition. While SPR currently provides the most detailed kinetic information, the choice of technique should be guided by the specific experimental goals, the nature of the interacting partners, and the available resources. As photochemistry and detection technologies continue to advance, we can anticipate the development of even more sophisticated methods for probing receptor-ligand interactions with greater precision and in more complex biological environments. The integration of photolytic release with high-resolution imaging techniques, for instance, holds the promise of visualizing binding events at the single-molecule level within living cells, opening new frontiers in our understanding of cellular signaling and drug action.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Nicoya Lifesciences. (n.d.). Biolayer Interferometry vs Surface Plasmon Resonance Comparison. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Klan, P., Solomek, T., Bochet, C. G., Blanc, A., Givens, R. S., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]

  • Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic studies in biology: phototriggers, photoswitches and caged biomolecules. John Wiley & Sons. [Link]

  • Biosensing Instrument. (n.d.). SPR Microscopy vs Radioligand Binding Analysis. Retrieved from [Link]

  • Sartorius. (2024, August 22). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Retrieved from [Link]

  • Turcotte, S., Pinet, F., & Allen, B. G. (2016). Caged ligands to study the role of intracellular GPCRs. Methods, 92, 59-67. [Link]

  • Wang, W., Wang, W., & Liu, J. (2022). In Situ Analysis of Membrane-Protein Binding Kinetics and Cell–Surface Adhesion Using Plasmonic Scattering Microscopy. Advanced Materials Technologies, 7(10), 2200559. [Link]

  • Nicoya Lifesciences. (n.d.). Comparison: Surface Plasmon Resonance (SPR) vs. Surface Plasmon Resonance Imaging (SPRi). Retrieved from [Link]

  • Wang, W., Shan, X., & Wang, W. (2021). Plasmonic Scattering Microscopy for Label-Free Imaging of Molecular Binding Kinetics: From Single Molecules to Single Cells. Biosensors, 11(10), 368. [Link]

  • ResearchGate. (n.d.). Comparison of analytical experimental methods for characterization of.... Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • SPR-Pages. (2023, April 24). Dissociation. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Gether, U., & Kobilka, B. K. (1998). FRET-based measurement of GPCR conformational changes. Journal of Biological Chemistry, 273(29), 17979-17982. [Link]

  • Rich, R. L., & Myszka, D. G. (2000). Surface plasmon resonance1. Current protocols in protein science, 21(1), 19-9. [Link]

  • Vilardaga, J. P. (2011). Studying ligand efficacy at G protein-coupled receptors using FRET. Methods in molecular biology (Clifton, N.J.), 756, 133–148. [Link]

  • SPR-Pages. (2022, December 21). Applications. Retrieved from [Link]

  • Fischer, M. (2010). Surface plasmon resonance. Methods in molecular biology (Clifton, N.J.), 627, 55–73. [Link]

  • Indyk, J. A., & Chen, C. S. (2006). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in molecular biology (Clifton, N.J.), 328, 235–246. [Link]

  • ResearchGate. (n.d.). SPR spectroscopy data on the kinetics of association/dissociation of the complexes of Ca²⁺-loaded S100A6 with the long-chain four-helical cytokines.... Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Profiling of Ligands and Fragments Binding to GPCRs by TR-FRET. Retrieved from [Link]

  • Vilardaga, J. P., Bünemann, M., Krasel, C., Lohse, M. J., & Jean-Pierre, V. (2011). Studying ligand efficacy at G protein-coupled receptors using FRET. Methods in molecular biology (Clifton, N.J.), 756, 133–148. [Link]

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Comparing the conformational effects of azetidine-3-carboxylic acid versus proline in peptides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide design and drug development, the strategic incorporation of non-canonical amino acids is a cornerstone for modulating structure, stability, and biological function. Among the most powerful tools in this endeavor are cyclic amino acid analogs that impart conformational rigidity. Proline (Pro), with its unique five-membered pyrrolidine ring, has long been a subject of intense study for its profound influence on peptide backbone geometry. However, its smaller homolog, azetidine-3-carboxylic acid (Aze), featuring a more constrained four-membered ring, offers a distinct and compelling alternative for fine-tuning peptide conformations.

This guide provides an in-depth, objective comparison of the conformational effects of incorporating azetidine-3-carboxylic acid versus proline into peptide scaffolds. We will delve into the structural nuances, their differential impacts on secondary structures, and the practical implications for therapeutic peptide design, supported by experimental data and detailed analytical protocols.

At a Glance: Structural and Conformational Distinctions

The fundamental difference between proline and azetidine-3-carboxylic acid lies in the size of their respective heterocyclic rings. Proline's five-membered pyrrolidine ring is significantly more flexible than the strained four-membered azetidine ring of Aze.[1][2] This seemingly subtle structural change has dramatic consequences for the allowable dihedral angles of the peptide backbone, particularly the phi (φ) angle, which governs the rotation around the N-Cα bond.

PropertyL-Proline (Pro)L-Azetidine-3-carboxylic Acid (Aze)Reference
Ring Size 5-membered (pyrrolidine)4-membered (azetidine)[3]
Ring Pucker More puckered (Cγ-endo/exo conformations)More planar due to ring strain[3]
Conformational Flexibility Conformationally restrictedMore conformationally restricted[4][5]
Primary Structural Influence Potent β-turn inducerPotent β-turn and γ-turn inducer[3][6][7]
Peptide Bond Isomerization Readily undergoes cis-trans isomerizationCan influence cis-trans equilibrium[8][9]

The Structural Deep Dive: Unpacking Conformational Effects

Proline's pyrrolidine ring restricts the φ angle to a relatively narrow range (approximately -60° to -75°), significantly reducing the conformational freedom of the peptide backbone compared to non-cyclic amino acids.[10] This inherent rigidity makes proline a frequent constituent of turns and loops in proteins.

A key characteristic of proline is the relatively low energy barrier to cis-trans isomerization of the preceding peptide bond.[8][9] While most peptide bonds strongly favor the trans conformation, the X-Pro bond can adopt the cis conformation in a significant population of molecules (typically 5-10% in unfolded peptides).[10] This isomerization can be a rate-limiting step in protein folding and serves as a "molecular switch" that can modulate protein function and protein-protein interactions.[8][9][11]

The incorporation of azetidine-3-carboxylic acid introduces an even greater level of conformational constraint.[4] The high strain of the four-membered ring further restricts the φ angle, predisposing the peptide backbone to adopt specific, well-defined geometries. This heightened rigidity makes Aze an exceptionally potent inducer of reverse turns, particularly β-turns.[6][12]

Studies have shown that the azetidine moiety can act as a powerful turn-inducing element, facilitating the synthesis of small cyclic peptides that are otherwise difficult to access.[12][13] The inherent structural rigidity imparted by the azetidine ring can lead to peptides with unique folding patterns and, critically for drug development, improved resistance to proteolytic degradation.[4][12]

Impact on Secondary Structure: A Head-to-Head Comparison

The choice between Pro and Aze can be leveraged to precisely control the formation of key secondary structural motifs.

  • β-Turns: Both Pro and Aze are excellent β-turn inducers. A β-turn is a four-amino-acid motif that reverses the direction of the peptide chain, often stabilized by a hydrogen bond between the C=O of the first residue and the N-H of the fourth. Proline is commonly found at the i+1 position of a β-turn. However, due to its more rigid structure, Aze can be an even more effective β-turn promoter, locking the peptide into a well-defined turn conformation.[6][7]

  • γ-Turns: While proline is primarily associated with β-turns, some studies suggest that azetidine-2-carboxylic acid (a regioisomer of the title compound) preferentially stabilizes γ-turns, which are tighter three-residue turns.[3][14] This offers an additional layer of control for peptide engineers.

  • Helical Structures: Proline is famously known as a "helix breaker." Due to its fixed φ angle and the absence of an amide proton for hydrogen bonding, it disrupts the regular hydrogen-bonding pattern of α-helices. The introduction of an Aze residue can similarly perturb helical structures, though the precise effects can be context-dependent.[15][16]

Experimental Workflows for Conformational Analysis

To empirically determine the conformational impact of substituting Pro with Aze, a combination of spectroscopic techniques is essential. Below are standardized protocols for characterizing synthetic peptides containing these residues.

G cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis s1 Solid-Phase Peptide Synthesis (SPPS) - Incorporate Fmoc-Pro-OH or  Fmoc-Aze(Boc)-OH s2 Cleavage & Purification - TFA cleavage cocktail - RP-HPLC purification s1->s2 a1 Circular Dichroism (CD) Spectroscopy - Assess global secondary structure  (α-helix, β-sheet, random coil) s2->a1 Characterize Peptides a2 NMR Spectroscopy (TOCSY, ROESY/NOESY) - Determine local conformations - Identify cis/trans isomers - Measure dihedral angles a1->a2 a3 X-ray Crystallography (if peptide crystallizes) - Obtain high-resolution 3D structure a2->a3 For detailed structure

Caption: Experimental workflow for comparing Pro- and Aze-containing peptides.

  • Objective: To assess the overall secondary structure content of the peptides in solution.

  • Methodology:

    • Sample Preparation: Dissolve lyophilized peptides in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM. Ensure the buffer has low absorbance in the far-UV region.

    • Instrumentation: Use a calibrated CD spectrometer equipped with a temperature-controlled cell holder.

    • Data Acquisition:

      • Scan the peptides from 190 nm to 260 nm in a 1 mm pathlength quartz cuvette.

      • Set the scanning speed to 50 nm/min, bandwidth to 1 nm, and data pitch to 0.5 nm.

      • Acquire three to five scans and average them to improve the signal-to-noise ratio.

    • Data Processing:

      • Subtract the buffer baseline spectrum from the sample spectra.

      • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the molar concentration, n is the number of residues, and l is the pathlength in cm.

    • Interpretation: Analyze the MRE spectra. A strong negative band around 200 nm is characteristic of a random coil, while minima around 208 nm and 222 nm suggest α-helical content. β-turn structures often show a weak positive band around 220-230 nm and a strong negative band around 200 nm.[17]

  • Objective: To obtain detailed, residue-specific information on peptide conformation, including turn formation and cis/trans isomerization.

  • Methodology:

    • Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in a suitable deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O).

    • Data Acquisition:

      • Acquire a suite of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) for spin system identification and ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) for measuring inter-proton distances.

      • For proline/azetidine-containing peptides, ROESY is often preferred as it can detect correlations for both cis and trans isomers.[18]

    • Data Analysis:

      • Cis/Trans Isomerism: The presence of two distinct sets of resonances for residues preceding the Pro/Aze position is a clear indication of cis-trans isomerization.[19] The relative intensity of the cross-peaks can be used to quantify the population of each isomer.

      • Turn Identification: Look for specific NOE/ROE cross-peaks. For a β-turn, a key indicator is a strong NOE between the amide proton of residue i+3 and the α-proton of residue i+2.

      • Structural Restraints: Use the intensities of ROE/NOE cross-peaks as distance restraints for molecular modeling to generate a high-resolution 3D structure of the peptide in solution.

Implications for Drug Design and Development

The choice between azetidine-3-carboxylic acid and proline is a strategic decision in medicinal chemistry with significant downstream consequences.

  • Pre-organization and Binding Affinity: By incorporating Aze, peptides can be "pre-organized" into a bioactive conformation that closely matches the binding pocket of a target receptor. This reduces the entropic penalty upon binding, potentially leading to a significant increase in binding affinity and selectivity.

  • Metabolic Stability: The inclusion of non-proteinogenic amino acids like Aze can enhance a peptide's resistance to enzymatic degradation by proteases, thereby improving its pharmacokinetic profile and in vivo half-life.[4][12][13]

  • Scaffold Design: Aze serves as a powerful building block for creating novel peptide scaffolds and peptidomimetics.[4] Its ability to rigidly enforce specific turns is invaluable in designing constrained cyclic peptides, which often possess superior drug-like properties compared to their linear counterparts.[12]

Conclusion

While proline remains a fundamental tool for influencing peptide structure, azetidine-3-carboxylic acid offers a more stringent level of conformational control. Its smaller, more strained ring system provides a powerful means to induce and stabilize specific reverse turns, pre-organize peptide backbones, and enhance metabolic stability. For researchers, scientists, and drug developers, understanding the distinct conformational signatures of Aze and Pro is critical for the rational design of next-generation peptide therapeutics with tailored functionalities and improved pharmacological properties.

References

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  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. Retrieved from [Link]

  • Gerlach, J. R., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Saunders, G. J., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]

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  • Morgan, A. A., & Rubenstein, E. (2013). This figure shows the structures of proline (a),... ResearchGate. Retrieved from [Link]

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  • Macedo, D., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. Retrieved from [Link]

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A Researcher's Guide to Photolabile Protecting Groups for Carboxylic Acids: A Performance Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate worlds of chemical biology, drug development, and materials science, the ability to control molecular function with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, have emerged as indispensable tools, offering the ability to mask the function of a carboxylic acid until its release is triggered by a precise pulse of light.[1][2] This guide provides a comprehensive, data-driven comparison of the most common PPGs for carboxylic acids, offering insights into their performance, experimental considerations, and practical applications for researchers, scientists, and drug development professionals.

The Imperative for Spatiotemporal Control: Why Use Photolabile Protecting Groups?

Carboxylic acids are ubiquitous functional groups, central to the structure and function of a vast array of molecules, from amino acids and neurotransmitters to complex pharmaceuticals. The ability to "cage" a carboxylic acid with a PPG allows researchers to:

  • Initiate Biological Processes with Precision: By releasing a bioactive molecule at a specific time and location within a biological system, researchers can study dynamic processes like cell signaling and neurotransmission with minimal disruption.[3][4]

  • Control Polymerization and Material Properties: In materials science, PPGs can be used to initiate polymerization or modify surface properties with light, enabling the fabrication of complex microstructures.

  • Enhance Drug Delivery and Targeting: Light-activated drugs can be designed to release their therapeutic payload only at the site of disease, minimizing off-target effects and improving efficacy.

The selection of an appropriate PPG is a critical decision, dictated by the specific requirements of the experiment. An ideal PPG should possess a long absorption wavelength to minimize cellular damage and enhance tissue penetration, a high molar extinction coefficient to efficiently capture light, and a high quantum yield for the effective release of the caged molecule.[2][5]

Key Performance Indicators for Photolabile Protecting Groups

The efficacy of a PPG is primarily determined by its photophysical parameters. The overall uncaging efficiency is a product of the molar extinction coefficient (ε) and the quantum yield of uncaging (Φu).[5][6]

  • Absorption Maximum (λmax): The wavelength at which the PPG absorbs light most strongly. For biological applications, longer wavelengths (visible or near-infrared) are preferred to reduce phototoxicity and increase tissue penetration.[7]

  • Molar Extinction Coefficient (ε): A measure of how strongly the PPG absorbs light at a given wavelength. A higher ε value is desirable for efficient light capture.[6]

  • Quantum Yield of Uncaging (Φu): The efficiency of the photorelease process, defined as the number of molecules of substrate released per photon absorbed.[5] A higher Φu indicates a more efficient cleavage.

  • Two-Photon Absorption Cross-Section (δaΦ): For applications requiring high spatial resolution and deep tissue penetration, two-photon excitation is employed. This parameter quantifies the efficiency of simultaneous absorption of two lower-energy photons.[8][9]

A Comparative Analysis of Common Photolabile Protecting Groups for Carboxylic Acids

The following table summarizes the key performance characteristics of several widely used classes of PPGs for carboxylic acids.

Protecting Group ClassExample Compoundλmax (nm)ε (M⁻¹cm⁻¹)ΦuTwo-Photon Action Cross-Section (δaΦ, GM)Key Features & Drawbacks
o-Nitrobenzyl o-Nitrobenzyl (ONB)~280-3505,000-15,0000.01-0.5~0.1-1Features: Well-established chemistry, predictable cleavage mechanism.[6][8] Drawbacks: Requires UV light which can be phototoxic, photolytic byproducts can be reactive, and relatively low quantum yield.[8][10]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350~5,000~0.1~0.1Features: Red-shifted absorption compared to ONB. Drawbacks: Lower quantum yield than some other PPGs.[5]
Coumarin-based Coumarin-4-ylmethyl (CM)320-40010,000-20,0000.01-0.2~1-10Features: Higher molar extinction coefficients and two-photon cross-sections than ONB.[8] Some derivatives absorb in the visible spectrum.[7] Drawbacks: Can have lower quantum yields in some cases.
(7-Diethylaminocoumarin-4-yl)methyl (DECM)~390~13,651~0.11-Features: Photolyzable with visible light, good water solubility, and biologically inert byproducts.[11] Drawbacks: Data on two-photon properties is less common.
Brominated Hydroxycoumarins~370-397~16,000-17,500-~1Features: Excellent two-photon uncaging cross-sections, good water solubility and stability.[12] Drawbacks: Synthesis can be more complex.
Phenacyl-based p-Hydroxyphenacyl (pHP)~280-320~10,000-15,0000.1-0.4 (can approach 1)-Features: High quantum yields, clean photoreaction via a photo-Favorskii rearrangement, and stable byproducts.[1] Drawbacks: Requires UV light for excitation.
Quinoline-based (8-Bromo-7-hydroxyquinolin-2-yl)methyl (BHQ)~370--Higher than DMNB and BHCMFeatures: Efficiently cleaved under single and two-photon excitation, red-shifted absorption.[5] Drawbacks: Can be less stable under certain conditions.

Experimental Workflow: Benchmarking PPG Performance

To objectively compare the performance of different PPGs for a specific carboxylic acid, a standardized experimental workflow is essential. This protocol outlines the key steps, explaining the rationale behind each choice.

G cluster_0 Synthesis & Purification cluster_1 Photophysical Characterization cluster_2 Photolysis & Analysis cluster_3 Data Analysis & Comparison synthesis Synthesis of Caged Carboxylic Acid purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization uv_vis UV-Vis Spectroscopy (λmax, ε) characterization->uv_vis fluorescence Fluorescence Spectroscopy (if applicable) uv_vis->fluorescence photolysis Controlled Irradiation (LED/Laser) uv_vis->photolysis monitoring Reaction Monitoring (HPLC/LC-MS) photolysis->monitoring quantum_yield Quantum Yield Calculation monitoring->quantum_yield data_table Tabulate Performance Metrics quantum_yield->data_table comparison Objective Comparison data_table->comparison

Caption: Experimental workflow for benchmarking PPG performance.

Step-by-Step Methodology
  • Synthesis and Purification of the Caged Carboxylic Acid:

    • Protocol: The synthesis strategy will vary depending on the chosen PPG and carboxylic acid. For example, p-hydroxyphenacyl esters can be synthesized by reacting the α-bromo ketone derivative of the PPG with the carboxylate salt of the target molecule.[13]

    • Rationale (Expertise & Experience): It is crucial to start with highly pure material to obtain accurate photophysical data. Purification by High-Performance Liquid Chromatography (HPLC) is often necessary to remove any unreacted starting materials or byproducts that could interfere with subsequent measurements. Characterization by NMR and mass spectrometry confirms the identity and purity of the caged compound.

  • Photophysical Characterization:

    • Protocol:

      • UV-Vis Spectroscopy: Prepare a solution of the caged compound in a suitable solvent (e.g., buffered aqueous solution for biological applications) of a known concentration. Record the absorbance spectrum to determine the λmax and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

      • Fluorescence Spectroscopy: For fluorescent PPGs, record the excitation and emission spectra to assess their imaging potential.

    • Rationale (Trustworthiness): Accurate determination of λmax and ε is fundamental for calculating the uncaging efficiency and for designing the photolysis experiment with the correct wavelength and light intensity.

  • Photolysis and Reaction Monitoring:

    • Protocol:

      • Irradiate a solution of the caged compound with a light source of a specific wavelength (ideally at or near the λmax) and known intensity (measured with a power meter).

      • At various time points, take aliquots of the solution and analyze the disappearance of the starting material and the appearance of the released carboxylic acid using HPLC or LC-MS.

    • Rationale (Authoritative Grounding): Using a controlled light source (e.g., a collimated LED or a laser) is essential for reproducible results. Monitoring the reaction kinetics allows for the determination of the photolysis rate.

  • Quantum Yield (Φu) Determination:

    • Protocol: The quantum yield is calculated by comparing the rate of photolysis of the caged compound to that of a well-characterized chemical actinometer (a compound with a known quantum yield) under identical irradiation conditions.

    • Rationale (Trustworthiness): The use of a chemical actinometer provides a reliable method for quantifying the photon flux of the light source, which is necessary for an accurate determination of Φu.[5]

Mechanistic Insights: How Photolabile Protecting Groups Work

The mechanism of photocleavage varies between different classes of PPGs. Understanding these mechanisms is crucial for predicting potential byproducts and optimizing reaction conditions.

o-Nitrobenzyl Derivatives: An Intramolecular Rearrangement

The photochemistry of o-nitrobenzyl derivatives proceeds through an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate, which then rearranges to release the carboxylic acid and a nitrosobenzaldehyde byproduct.[6]

G o-Nitrobenzyl Ester o-Nitrobenzyl Ester Excited State Excited State o-Nitrobenzyl Ester->Excited State aci-Nitro Intermediate aci-Nitro Intermediate Excited State->aci-Nitro Intermediate Intramolecular H-abstraction Cyclic Intermediate Cyclic Intermediate aci-Nitro Intermediate->Cyclic Intermediate Released Carboxylic Acid Released Carboxylic Acid Cyclic Intermediate->Released Carboxylic Acid Rearrangement Nitrosobenzaldehyde Nitrosobenzaldehyde Cyclic Intermediate->Nitrosobenzaldehyde Rearrangement

Caption: Cleavage mechanism of o-nitrobenzyl PPGs.

p-Hydroxyphenacyl Esters: A Photo-Favorskii Rearrangement

Upon photoexcitation, p-hydroxyphenacyl esters undergo a photo-Favorskii rearrangement, which is believed to proceed through a spirodione intermediate. This intermediate is then attacked by a nucleophile (e.g., water) to release the carboxylic acid and p-hydroxyphenylacetic acid.[1][10]

G p-Hydroxyphenacyl Ester p-Hydroxyphenacyl Ester Excited Triplet State Excited Triplet State p-Hydroxyphenacyl Ester->Excited Triplet State Spirodione Intermediate Spirodione Intermediate Excited Triplet State->Spirodione Intermediate Photo-Favorskii Rearrangement Released Carboxylic Acid Released Carboxylic Acid Spirodione Intermediate->Released Carboxylic Acid + H2O p-Hydroxyphenylacetic Acid p-Hydroxyphenylacetic Acid Spirodione Intermediate->p-Hydroxyphenylacetic Acid + H2O

Caption: Cleavage mechanism of p-hydroxyphenacyl PPGs.

Coumarin-based PPGs: Heterolytic Cleavage

The photolysis of coumarin-4-ylmethyl esters involves a heterolytic cleavage of the C-O bond in the excited state, generating a coumarin-4-ylmethyl carbocation and the carboxylate anion. The carbocation is then trapped by water.[10]

G Coumarin Ester Coumarin Ester Excited Singlet State Excited Singlet State Coumarin Ester->Excited Singlet State Carbocation + Carboxylate Carbocation + Carboxylate Excited Singlet State->Carbocation + Carboxylate Heterolytic Cleavage Released Carboxylic Acid Released Carboxylic Acid Carbocation + Carboxylate->Released Carboxylic Acid + H2O Coumarin Alcohol Coumarin Alcohol Carbocation + Carboxylate->Coumarin Alcohol + H2O

Caption: Cleavage mechanism of coumarin-based PPGs.

Conclusion and Future Outlook

The field of photolabile protecting groups is continually evolving, with ongoing efforts to develop new PPGs with improved properties, such as longer absorption wavelengths, higher quantum yields, and enhanced two-photon absorption cross-sections.[3] The development of "safety-catch" PPGs that require both light and a chemical activator for cleavage offers an additional layer of control.[14] As our understanding of photochemistry deepens and synthetic methodologies advance, we can expect the development of even more sophisticated and versatile tools for the precise control of molecular function, opening up new avenues for research and therapeutic intervention.

References

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 1-(2-Nitrophenyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific work is intrinsically linked to the safety of the laboratory environment. The proper management and disposal of specialized chemical reagents are foundational to this principle. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 1-(2-Nitrophenyl)azetidine-3-carboxylic acid, a nitroaromatic carboxylic acid compound. The procedures outlined are grounded in established safety standards for managing potentially hazardous chemical waste, ensuring both personal safety and environmental compliance.

Hazard Identification and Essential Safety Profile

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. This compound combines two key functional groups that dictate its safety profile: a nitroaromatic ring and a carboxylic acid moiety on a heterocyclic azetidine ring.

  • Nitroaromatic Compounds: This class of chemicals is recognized for its potential toxicity.[1] The nitro group is a strong electron-withdrawing group that can lead to metabolic activation, producing reactive intermediates.[2] Overexposure to nitroaromatic compounds can pose health risks, and they are often designated as "Priority Pollutants" by regulatory bodies like the U.S. Environmental Protection Agency (USEPA).[1]

  • Carboxylic Acids: While the overall acidity of the molecule is influenced by its complex structure, carboxylic acids can be corrosive and cause serious eye damage.

  • Thermal Decomposition: In the event of a fire, thermal decomposition can release toxic and hazardous gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[3][4]

All laboratory personnel should treat waste chemicals as hazardous unless explicitly confirmed otherwise by an environmental safety officer.[5] The following table summarizes the anticipated hazard profile and necessary protective measures.

Hazard Category Description & Precautionary Action Supporting Sources
Acute Toxicity While specific data is not available for this exact compound, related nitroaromatics are often harmful if swallowed. Do not eat, drink, or smoke when using this product.[6][7]
Eye Irritation/Damage The carboxylic acid group and other similar compounds suggest a risk of serious eye damage. Always wear protective eyeglasses or chemical safety goggles.[7]
Inhalation Hazard Handling the solid powder can generate dust. Avoid dust formation and inhalation by working in a well-ventilated area, preferably a chemical fume hood.[3][8]
Incompatible Materials Store and dispose of separately from strong oxidizing agents, strong bases, and strong acids to prevent violent or uncontrolled reactions.[6][9]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles meeting appropriate standards, and a lab coat.[4][6][10]
Spill Management and Cleanup Protocol

Immediate and correct action during a spill is vital to mitigate exposure and prevent environmental contamination.

  • Evacuate and Secure: Immediately alert others and evacuate the immediate spill area. Restrict access to the location.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work from upwind.

  • Don PPE: Before approaching the spill, put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[6] Crucially, do not use combustible materials like paper towels to absorb the chemical , as this can create a fire hazard with the nitro-containing compound.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[3][6] Avoid actions that create dust.[6]

  • Decontamination: Clean the spill surface area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Disposal: The container with the collected spill waste must be sealed, labeled, and disposed of as hazardous chemical waste according to the protocol in Section 3.

spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain with INERT Absorbent (e.g., Sand, Vermiculite) ppe->contain collect Collect Absorbed Material into Waste Container contain->collect decontaminate Decontaminate Spill Area (Solvent then Soap/Water) collect->decontaminate dispose Seal, Label & Dispose of Waste as Hazardous decontaminate->dispose

Caption: Logical workflow for responding to a spill of this compound.

Step-by-Step Waste Disposal Protocol

The disposal of this compound must be managed through the hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[11]

  • Waste Characterization & Segregation:

    • This compound must be classified as a non-halogenated organic hazardous waste .

    • Crucially, segregate this waste stream. Do not mix it with other waste types, especially incompatible materials like strong oxidizing agents, acids, or bases.[9][12] Mixing incompatible chemicals can lead to violent reactions or the emission of toxic fumes.[9]

  • Container Selection:

    • Use a designated hazardous waste container that is chemically compatible and can be securely sealed.[12] The container must be in good condition with no cracks or deterioration.[9]

    • Ensure the container has at least one inch of headroom to allow for expansion and prevent leakage.[9]

  • Waste Container Labeling:

    • Properly label the container before adding any waste.[13] The label must include:

      • The words "Hazardous Waste "

      • The full chemical name: "This compound "

      • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

      • The date when waste was first added to the container.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA that is at or near the point of waste generation.[9][13] Waste should not be moved between different rooms for storage.[13]

    • The SAA must have secondary containment (such as a spill tray) to contain any potential leaks.[12]

    • Keep the waste container closed at all times, except when adding waste.[9][13]

  • Arranging for Final Disposal:

    • Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHRS) department or equivalent office to arrange for a pickup.[13]

    • Only licensed hazardous waste disposal contractors should handle the final treatment and disposal, in accordance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14][15]

start Waste Generated: This compound characterize Characterize as Hazardous Waste (Non-Halogenated Organic) start->characterize segregate Segregate from Incompatible Wastes (Oxidizers, Acids, Bases) characterize->segregate container Select Compatible, Sealable Hazardous Waste Container segregate->container label Label Container Correctly: 'Hazardous Waste', Full Name, Date container->label store Store in Designated SAA with Secondary Containment label->store pickup Contact EHS for Pickup by Licensed Contractor store->pickup

Caption: Decision workflow for the proper disposal of this compound.

Empty Container Decontamination and Disposal

The original container that held the chemical must also be managed carefully.

  • An empty container that held a hazardous chemical must be thoroughly rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.[5]

  • The rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous waste .[5] Add it to your non-halogenated organic waste container.

  • After rinsing and ensuring no hazardous residue remains, deface or remove all original labels from the container.[5][12]

  • Once decontaminated and unlabeled, the container may typically be discarded in the regular trash, but you must consult your institution's specific policies on empty container disposal.[5]

Waste Minimization Practices

A core principle of laboratory safety and environmental stewardship is the minimization of hazardous waste generation.[13]

  • Source Reduction: Order only the quantity of chemical required for your experiments to avoid generating surplus that becomes waste.[13]

  • Inventory Management: Maintain an accurate and up-to-date inventory of chemicals to prevent ordering duplicates.[12]

  • Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[13]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and scientific integrity.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

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  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet for (S)-2-Azonia-spiro[3.3]heptane-2-carboxylic acid hydrochloride . aapptec. [Link]

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  • Resource Conservation and Recovery Act (RCRA) Overview . US EPA. [Link]

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A Strategic Guide to Personal Protective Equipment for Handling 1-(2-Nitrophenyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

This guide provides a comprehensive operational framework for the safe handling of 1-(2-Nitrophenyl)azetidine-3-carboxylic acid. The recommendations herein are derived from an analysis of the compound's constituent chemical moieties: a nitrophenyl group, an azetidine ring, and a carboxylic acid. This document is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer, which remains the primary source for safety and handling information.

Hazard Analysis: A Synthesis of Structural Risks

A thorough risk assessment is the foundation of laboratory safety. The molecular structure of this compound presents a combination of hazards that must be addressed through rigorous protective measures.

  • Nitrophenyl Group: Aromatic nitro compounds are chemically reactive and can pose significant health risks. They are often associated with toxicity and should be handled as potentially harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Azetidine Ring: This four-membered heterocyclic amine is a strained ring system. While the specific reactivity of this compound is not fully documented in public literature, related azetidine compounds are known to be reactive and can cause skin and eye irritation.[3][4]

  • Carboxylic Acid: This functional group can cause skin and serious eye irritation or damage.[5][6] The solid form of the compound may also form combustible dust concentrations in the air.[5]

Based on these structural components, it is prudent to treat this compound as harmful if swallowed, a cause of skin irritation, and a cause of serious eye damage.[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Solution Prep Chemical splash goggles meeting ANSI Z87.1 standards.Chemical-resistant gloves (e.g., Nitrile). Inspect before use.Fully-buttoned laboratory coat.Required if dust is generated. Use a NIOSH-approved respirator with a particulate filter within a chemical fume hood.[1][7]
Conducting Reactions Chemical splash goggles and a full-face shield.[8]Chemical-resistant gloves (e.g., Nitrile or Neoprene for extended contact).Chemically resistant apron over a laboratory coat.All operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][7]
Handling Spills Chemical splash goggles and a full-face shield.Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).Impervious clothing or chemical-resistant suit.[3][6]A NIOSH-approved respirator with appropriate cartridges is mandatory.[9]
Operational Plan: From Receipt to Disposal

Safe handling extends beyond PPE. The entire lifecycle of the chemical within the laboratory must be managed through strict protocols.

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][3]

Safe Handling Procedures:

  • Preparation: Before handling, thoroughly read the Safety Data Sheet (SDS). Ensure all necessary PPE is worn correctly.[7]

  • Dispensing: When handling the solid compound, use appropriate tools to avoid generating dust.[7]

  • During Use: Avoid all contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the handling area.[3][7]

  • Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

  • Storage: Store the compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[5][7]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure Prep 1. Review SDS & Don PPE Weigh 2. Weigh/Dispense (Avoid Dust) Prep->Weigh Proceed React 3. Perform Reaction Weigh->React Decon 4. Decontaminate Glassware React->Decon Waste 5. Segregate Waste Decon->Waste Dispose 6. Arrange Disposal (via EHS) Waste->Dispose

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: A Plan for the Unexpected

Immediate and correct response to an exposure or spill is critical.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

  • Skin Contact: Take off all contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water.[7] Seek medical attention if irritation occurs.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If symptoms persist, seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

Spill Response:

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control & Ventilate: Prevent the spread of dust and vapors by closing doors and increasing ventilation through fume hoods.[10] Eliminate all sources of ignition.[11]

  • Don PPE: Wear the appropriate PPE as outlined in the table above before attempting cleanup.

  • Contain & Absorb: For solid spills, carefully sweep or scoop the material into a suitable container, avoiding dust generation.[5] For solutions, use an inert, non-combustible absorbent material like sand or vermiculite.[12]

  • Collect & Label: Place all contaminated materials into a heavy-duty, sealable plastic bag or container.[10][13] Label the container clearly as hazardous waste, including the chemical name.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All waste must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) office. Do not dispose of it in the regular trash or down the drain.[10]

References

  • Personal protective equipment for handling 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one. Benchchem. 7

  • Personal protective equipment for handling o-Nitrosophenol. Benchchem. 1

  • Safety Data Sheet for Pyridine-2-carboxylic acid. Sigma-Aldrich.

  • Safety Data Sheet for 3-Nitrophthalic acid. Fisher Scientific.

  • Azetidine-3-carboxylic acid Safety Data Sheet. MedChemExpress.

  • Safety Data Sheet for Azetidine-3-carboxylic acid. Fisher Scientific.

  • Azetidine Safety Data Sheet. ChemicalBook.

  • Safety Data Sheet for Dicarboxylic Acid Mixture. BASF.

  • Safety Data Sheet for Azetidine. Fisher Scientific.

  • Safety Data Sheet for Azetidine. Chemos GmbH & Co.KG.

  • Safety Data Sheet for Azetidine. Apollo Scientific.

  • This compound Product Page. BLDpharm.

  • Guide for Chemical Spill Response. American Chemical Society.

  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.

  • Chemical Spill Response Procedure. University of Manitoba.

  • Standard Operating Procedure for a Chemical Spill. MSU College of Engineering.

  • Dealing with spills of hazardous chemicals: some nitrosamides. PubMed - NIH.

  • Chemical spill cleanup procedures. J&K Scientific LLC.

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.

  • Discover the Various Types of PPE for Optimal Chemical Safety. Ali-Am.

  • Safety Data Sheet for 3-Nitrophenol. Sigma-Aldrich.

  • Safety Data Sheet for (S)-(-)-Azetidine-2-carboxylic acid. Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.